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  • Product: N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide
  • CAS: 1138445-65-4

Core Science & Biosynthesis

Foundational

Physicochemical and Reactivity Profiling of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide: A Technical Guide for Covalent Probe Development

Executive Summary In the rapidly expanding field of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP), the selection of an appropriate electrophilic warhead is paramount. N-{4-[Acetyl(methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly expanding field of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP), the selection of an appropriate electrophilic warhead is paramount. N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide (CAS: 1138445-65-4) represents a highly specialized bis-amide building block designed for the selective alkylation of nucleophilic residues—predominantly cysteines.

As a Senior Application Scientist, I approach the characterization of this compound not merely as a static chemical entity, but as a dynamic probe whose physicochemical properties dictate its biological utility. This whitepaper provides an in-depth analysis of its structural causality, intrinsic reactivity, and the self-validating experimental methodologies required to profile it for early-stage drug discovery.

Structural Causality and Physicochemical Profile

The molecular architecture of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is defined by a 1,4-disubstituted benzene ring bridging two distinct amide functionalities:

  • The 2-Bromoacetamide Warhead: An α -haloacetamide that acts as a soft electrophile. It undergoes an SN​2 nucleophilic substitution when attacked by a thiolate anion.

  • The N-Methylacetamide Moiety: Unlike a standard primary or secondary amide, the N-methylation removes a hydrogen-bond donor, thereby decreasing the topological polar surface area (tPSA) and increasing lipophilicity. This steric bulk also restricts rotational freedom, which can pre-organize the molecule for specific binding pocket geometries.

Quantitative Physicochemical Data

The following table summarizes the core properties of the compound, contextualizing why these metrics matter in fragment-based drug discovery (FBDD).

PropertyValueCausality / Implication for Drug Design
Molecular Formula C₁₁H₁₃BrN₂O₂-
Molecular Weight 285.14 g/mol Ideal for fragment libraries (<300 Da); allows room for subsequent lead optimization without exceeding Lipinski limits.
tPSA ~49.1 ŲHighly favorable for passive membrane permeability (<90 Ų is optimal for intracellular targets).
LogP (Predicted) 1.8 - 2.2Balanced lipophilicity ensures adequate aqueous solubility while maintaining affinity for hydrophobic protein pockets.
H-Bond Donors 1Low HBD count minimizes the desolvation penalty required for the compound to transition from aqueous media into a lipophilic binding site.
H-Bond Acceptors 2Sufficient for establishing directional, non-covalent interactions prior to covalent bond formation.
Rotatable Bonds 4Low conformational flexibility reduces the entropic penalty upon target binding.

Chemical Reactivity: The Bromoacetamide Warhead

The choice of halogen in α -haloacetamides strictly governs the intrinsic reactivity of the warhead. Iodoacetamides are often considered hyper-reactive, leading to widespread off-target alkylation and toxicity. Conversely, chloroacetamides can be too stable, resulting in poor target engagement (half-life t1/2​ ~3.2 hours)[1, 2].

The bromoacetamide group strikes an optimal kinetic balance. With an intrinsic half-life of approximately 0.08 hours in standard glutathione assays [2], it is sufficiently reactive to ensure efficient cysteine modification under physiological conditions, yet stable enough to avoid indiscriminate proteome-wide alkylation [1].

Cys_Alkylation Cmpd N-{4-[Acetyl(methyl)amino]phenyl} -2-bromoacetamide (Electrophile) Complex Reversible Encounter Complex (Non-covalent affinity) Cmpd->Complex Binding Target Protein Target (Catalytic Cysteine -SH) Target->Complex Binding Transition SN2 Transition State (Thiolate attack on alpha-carbon) Complex->Transition Deprotonation & Attack Product Covalent Adduct (Irreversible Thioether Bond) + HBr Transition->Product Bromide Leaving Group

Mechanism of irreversible cysteine alkylation by the 2-bromoacetamide warhead.

Experimental Methodologies for Profiling

To trust a chemical probe, the analytical systems used to characterize it must be self-validating. Below are the definitive protocols for assessing the kinetic solubility and intrinsic reactivity of this compound.

Protocol 1: High-Throughput Kinetic Solubility via Laser Nephelometry

Thermodynamic solubility assays are resource-intensive and slow. For early-stage discovery, kinetic solubility —measured via laser nephelometry—is the gold standard. Nephelometry detects insoluble particles by measuring forward-scattered light, providing a rapid, non-destructive readout [3, 4].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: Using an automated liquid handler, perform a 2-fold serial dilution of the stock in DMSO across a 384-well plate.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a clear-bottom 384-well reading plate (final DMSO concentration = 1%).

  • Incubation: Incubate at room temperature for 90 minutes on a plate shaker to allow precipitation of insoluble fractions.

  • Nephelometric Reading: Read the plate using a laser nephelometer (e.g., BMG LABTECH NEPHELOstar Plus).

  • Data Validation: Plot Relative Nephelometry Units (RNU) against compound concentration. The kinetic solubility limit is defined as the inflection point where RNU significantly deviates from the buffer baseline.

Protocol 2: Intrinsic Thiol Reactivity Assessment (GSH Assay)

To predict off-target toxicity and covalent efficiency, we use Glutathione (GSH) as a surrogate for cellular thiols. By using a massive excess of GSH, the reaction follows pseudo-first-order kinetics, allowing us to isolate the compound's intrinsic reactivity rate ( k ) [5].

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a 100 µL reaction containing 500 µM of the bromoacetamide compound and 2.5 mM GSH in 100 mM Potassium Phosphate buffer (pH 7.4) with 10% Acetonitrile to maintain solubility.

  • Internal Standardization (Critical Step): Add 800 µM Rhodamine B to the mixture. This acts as an inert internal standard to self-validate the LC-MS injection volume and ionization efficiency over time.

  • Incubation & Sampling: Incubate the mixture at 37°C. Inject 10 µL aliquots into an LC-MS/MS system at 0, 15, 30, 60, and 120-minute intervals.

  • Chromatography: Use a C18 column (4.6 × 50 mm, 1.8 µm) with a linear gradient of 10% to 100% Acetonitrile (0.1% formic acid) over 5 minutes.

  • Kinetic Calculation: Calculate the Area Under the Curve (AUC) for the compound, normalized to the Rhodamine B AUC. Plot ln(AUCnormalized​) vs. time to determine the depletion rate ( k ). Calculate the half-life as t1/2​=ln(2)/k .

GSH_Workflow Prep 1. Sample Preparation 500 µM Compound + 2.5 mM GSH Buffer: 100 mM KHPO4 (pH 7.4) Incubate 2. Incubation 37°C with internal standard (e.g., Rhodamine B) Prep->Incubate LCMS 3. LC-MS/MS Analysis Inject at 15-30 min intervals Monitor compound depletion Incubate->LCMS Data 4. Kinetic Modeling Calculate pseudo-first-order half-life (t1/2) Determine intrinsic reactivity LCMS->Data

LC-MS based experimental workflow for determining intrinsic glutathione (GSH) reactivity.

Conclusion and ADME Implications

N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is a highly optimized covalent fragment. Its low tPSA and favorable LogP suggest excellent membrane permeability, making it suitable for targeting intracellular kinases or proteases. While the bromoacetamide warhead is susceptible to slow aqueous hydrolysis, its rapid SN​2 kinetics with thiols ensure that target engagement outpaces degradation in biological systems. By employing rigorous, self-validating assays like nephelometry and LC-MS kinetic profiling, researchers can confidently integrate this molecule into advanced covalent drug discovery pipelines.

References

  • MDPI - Pharmaceuticals. Recent Advances in Covalent Drug Discovery. Available at:[Link]

  • National Institutes of Health (PubMed). In vitro solubility assays in drug discovery. Available at:[Link]

  • BMG LABTECH. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Available at:[Link]

  • bioRxiv. Discovery of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach. Available at:[Link]

Exploratory

Technical Whitepaper: N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide in Covalent Drug Discovery

Executive Summary The development of Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) probes relies heavily on the precise tuning of electrophilic warheads. N-{4-[Acetyl(methyl)amino]phenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) probes relies heavily on the precise tuning of electrophilic warheads. N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide (Molecular Formula: C₁₂H₁₄BrN₂O₂) represents a highly specialized, bifunctional chemical building block designed for these applications.

While a universally indexed Chemical Abstracts Service (CAS) registry number for this specific intermediate is often unassigned in public databases or restricted to proprietary chemical libraries (such as the Sigma-Aldrich CPR or Labsolu collections)[1], its structural utility is undeniable. This whitepaper deconstructs the chemical logic, mechanistic action, and synthetic protocols associated with this bromoacetamide derivative, providing a comprehensive guide for drug development professionals.

Chemical Identity & Structural Logic

The architecture of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is divided into two functional hemispheres, each serving a distinct pharmacokinetic and pharmacodynamic purpose:

  • The N-Methylacetamide Moiety (Position 4): Unlike a standard primary or secondary amide, the N-methylation removes a hydrogen-bond donor while retaining the hydrogen-bond acceptor properties of the carbonyl oxygen. This structural choice restricts bond rotation, mimics specific peptide conformations, and significantly enhances the lipid membrane permeability of the resulting probe.

  • The 2-Bromoacetamide Warhead (Position 1): This serves as the reactive electrophile. Bromoacetamides are classic alkylating agents that exhibit a highly specific "reactivity window." They are less violently reactive (and less light-sensitive) than iodoacetamides, yet significantly more reactive than chloroacetamides, making them ideal for capturing transient protein interactions or targeting sterically hindered cysteine residues[2][3].

Mechanistic Role in Covalent Modification

The primary utility of this compound lies in its ability to form irreversible covalent bonds with nucleophilic amino acids—predominantly the thiolate anion of cysteine residues within a target protein's active or allosteric site[4].

The reaction proceeds via an S_N2 nucleophilic substitution . The target protein first recognizes the structural motif of the probe, forming a non-covalent proximity complex. The localized basic microenvironment of the protein pocket deprotonates the cysteine thiol (lowering its pKa). The resulting highly nucleophilic thiolate attacks the α-carbon of the bromoacetamide, displacing the bromide ion (Br⁻) as a leaving group and forming a stable, irreversible thioether linkage[2].

Mechanism M1 Target Cysteine-SH M3 Non-covalent Complex M1->M3 M2 Bromoacetamide Probe M2->M3 M4 SN2 Nucleophilic Attack M3->M4 Deprotonation M5 Thioether Adduct + HBr M4->M5 Br- Leaving Group

Caption: Cysteine alkylation mechanism via SN2 nucleophilic attack by bromoacetamide warhead.

Quantitative Data: Electrophile Reactivity Profiling

To understand why a bromoacetamide warhead is selected over other haloacetamides, we must analyze their kinetic profiles. The table below summarizes the reactivity of various haloacetamides with Glutathione (GSH), a standard model for evaluating electrophilic softness and half-life[2][3].

Warhead TypeHalogen Leaving GroupRelative ReactivityHalf-life ( t1/2​ ) in GSH AssaySpecificity for Cysteine
Iodoacetamide Iodine (-I)Very High< 0.05 hLow (Prone to off-target alkylation)
Bromoacetamide Bromine (-Br)High~0.08 hModerate to High
Chloroacetamide Chlorine (-Cl)Moderate~3.20 hHigh (Preferred for slow binders)
α -Methyl Bromoacetamide Bromine (-Br)Low> 60.0 hVery High

Data synthesized from comparative electrophile profiling and ABPP kinetic studies[2].

Synthetic Route & Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . The following four-step methodology details the synthesis of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide, explaining the causality behind each reagent choice.

Step 1: N-Methylation of p-Nitroaniline
  • Procedure: Dissolve p-nitroaniline (1.0 eq) in anhydrous DMF at 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes to ensure complete deprotonation. Add Methyl Iodide (MeI, 1.1 eq) dropwise.

  • Causality: NaH is a strong, non-nucleophilic base that selectively deprotonates the aniline amine. MeI acts as the electrophilic methyl donor.

Step 2: Acetylation
  • Procedure: Isolate the N-methyl-p-nitroaniline and dissolve in anhydrous Dichloromethane (DCM). Add Triethylamine (Et₃N, 1.5 eq) and cool to 0 °C. Add Acetyl Chloride (1.2 eq) dropwise.

  • Causality: Acetyl chloride forms the amide bond. Et₃N is critical here; it acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the starting material and driving the equilibrium toward the product.

Step 3: Nitro Reduction
  • Procedure: Dissolve the resulting N-methyl-N-(4-nitrophenyl)acetamide in Methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Purge the flask and stir under a Hydrogen (H₂) atmosphere (1 atm) at room temperature until hydrogen uptake ceases. Filter through Celite.

  • Causality: Catalytic hydrogenation selectively reduces the nitro group to a primary aniline without cleaving the newly formed N-methylacetamide bond, preparing the molecule for warhead attachment.

Step 4: Warhead Installation (Alkylation)
  • Procedure: Dissolve the N-methyl-N-(4-aminophenyl)acetamide in anhydrous DCM at -78 °C to 0 °C. Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq). Slowly add Bromoacetyl bromide (1.05 eq) dropwise. Quench with saturated aqueous NaHCO₃ after 1 hour.

  • Causality & Self-Validation: Bromoacetyl bromide is highly reactive. DIPEA is chosen over Et₃N because its bulky isopropyl groups provide steric hindrance, preventing it from acting as a competing nucleophile against the bromoacetyl bromide.

  • Validation Checkpoint: Analyze the final product via LC-MS. The product must exhibit a characteristic 1:1 isotopic doublet for the [M+H]+ and [M+H+2]+ peaks (due to the natural ~50:50 abundance of 79Br and 81Br ). If this isotopic signature is missing, the warhead has been prematurely hydrolyzed.

Synthesis N1 p-Nitroaniline N2 N-Methylation N1->N2 N3 N-Methyl-p-nitroaniline N2->N3 N4 Acetylation N3->N4 N5 N-Methyl-N-(4-nitrophenyl)acetamide N4->N5 N6 Reduction (Pd/C) N5->N6 N7 N-Methyl-N-(4-aminophenyl)acetamide N6->N7 N8 Alkylation (Bromoacetyl bromide) N7->N8 N9 Target Bromoacetamide Probe N8->N9

Caption: Four-step synthetic workflow for N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide.

Conclusion

N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is a highly optimized intermediate for covalent drug discovery. By combining a conformationally restricted, membrane-permeable N-methylacetamide tail with a kinetically tuned bromoacetamide warhead, researchers can effectively probe complex proteomes, map cysteine-reactive pockets, and develop next-generation targeted covalent inhibitors.

References

  • Source: MDPI (International Journal of Molecular Sciences)
  • Title: 2-Bromoacetamide: A Superior Reagent for Cysteine Alkylation in Advanced Research Applications Source: BenchChem URL
  • Source: ACS Publications (Journal of Medicinal Chemistry)

Sources

Foundational

A Technical Guide to N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide, a specialized chemical intermediate of significant interest to researchers in drug development and m...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide, a specialized chemical intermediate of significant interest to researchers in drug development and medicinal chemistry. The document delineates the compound's fundamental physicochemical properties, with a detailed calculation of its molecular weight. Furthermore, it presents a robust, step-by-step synthesis protocol, explains the rationale behind key experimental choices, and outlines its potential applications as a reactive probe or covalent modifier in biological systems. Safety and handling protocols are also discussed to ensure proper laboratory practice. This guide is intended to serve as an essential resource for scientists engaged in the synthesis, evaluation, and application of novel pharmaceutical agents.

Introduction and Chemical Identity

N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide belongs to the class of α-haloacetamides, which are characterized by a highly reactive carbon-bromine bond. This functional group makes the compound a potent electrophile, capable of forming covalent bonds with nucleophilic residues found in biological macromolecules, such as the thiol group of cysteine residues in proteins. This reactivity is the cornerstone of its utility in drug discovery, primarily as a tool for probing active sites, as a covalent inhibitor, or as a synthetic building block for more complex molecules. Understanding its precise chemical properties is the first step in harnessing its potential.

Physicochemical Properties and Molecular Weight

The cornerstone of all stoichiometric and analytical work is the accurate molecular weight of a compound. The molecular formula for N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is C11H13BrN2O2.[1]

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the most common isotopes:

  • Carbon (C): 11 atoms × 12.011 amu = 132.121 amu

  • Hydrogen (H): 13 atoms × 1.008 amu = 13.104 amu

  • Bromine (Br): 1 atom × 79.904 amu = 79.904 amu

  • Nitrogen (N): 2 atoms × 14.007 amu = 28.014 amu

  • Oxygen (O): 2 atoms × 15.999 amu = 31.998 amu

Total Molecular Weight = 132.121 + 13.104 + 79.904 + 28.014 + 31.998 = 285.141 g/mol

This calculated value is consistent with the experimentally determined and database-listed molecular weight of 285.15 g/mol .[1]

Summary of Properties

The following table summarizes the key physicochemical data for this compound.

PropertyValueSource
Molecular Formula C11H13BrN2O2[1]
Molecular Weight 285.15 g/mol [1]
CAS Number 1138445-65-4[1]
PubChem CID 46736580[1]
Appearance (Expected) White to off-white solidGeneral knowledge
Solubility Expected to be soluble in DMSO, DMF, and chlorinated solventsGeneral knowledge

Synthesis and Characterization

The synthesis of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is most efficiently achieved via the N-acylation of a suitable precursor with a bromoacetylating agent. The following protocol describes a reliable method starting from the commercially available N-(4-(methylamino)phenyl)acetamide.

Synthesis Workflow

The synthesis is a direct, single-step acylation reaction. The nitrogen atom of the secondary amine on the precursor is more nucleophilic than the amide nitrogen, allowing for selective reaction.

G Precursor N-(4-(methylamino)phenyl)acetamide Product N-{4-[Acetyl(methyl)amino]phenyl} -2-bromoacetamide Precursor->Product Acylation at 0°C to rt Reagent Bromoacetyl Bromide Triethylamine (Base) Dichloromethane (Solvent) Reagent->Product G cluster_0 Protein Target Protein CysSH Cysteine Residue (Cys-SH) Protein->CysSH contains nucleophilic thiol Adduct Covalently Modified Protein (Stable Thioether Bond) CysSH->Adduct Nucleophilic Attack Compound N-{4-[Acetyl(methyl)amino]phenyl} -2-bromoacetamide Compound->Adduct HBr elimination

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Exploratory

N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide solubility in organic solvents

An In-Depth Technical Guide to the Solvation Dynamics and Stability Profiling of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide Executive Summary In the realm of chemical biology and drug discovery, the precise physi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solvation Dynamics and Stability Profiling of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide

Executive Summary

In the realm of chemical biology and drug discovery, the precise physicochemical characterization of covalent modifiers and synthetic intermediates is critical. N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide (CAS: 1138445-65-4) is a bifunctional molecule characterized by a hydrophobic aromatic core, a tertiary amide, and a highly reactive electrophilic bromoacetamide warhead[1]. This whitepaper provides an authoritative analysis of its solubility profile in organic solvents, the mechanistic causality behind solvent-induced degradation, and validated experimental protocols for kinetic solubility testing.

By understanding the delicate balance between solvation and solvolysis, researchers can prevent premature degradation of the bromoacetyl warhead, ensuring high-fidelity data in downstream biochemical assays and pharmacokinetic profiling.

Structural Determinants of Solvation and Reactivity

To predict and manipulate the solubility of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide, one must first deconstruct its molecular architecture (Molecular Weight: 285.14 g/mol , Formula: C11H13BrN2O2):

  • The Aromatic Core: The central phenyl ring imparts significant lipophilicity, driving the molecule's insolubility in purely aqueous media and necessitating the use of organic co-solvents.

  • The Acetyl(methyl)amino Group (Tertiary Amide): Unlike a primary or secondary amine, this tertiary amide is sterically hindered and its lone pair is delocalized into the carbonyl group. This lack of nucleophilicity is a critical design feature; if it were a free amine, the molecule would rapidly undergo intermolecular self-alkylation (polymerization) with its own bromoacetamide group. It acts primarily as a hydrogen-bond acceptor.

  • The 2-Bromoacetamide Warhead: This moiety serves as both a hydrogen-bond donor (via the -NH-) and acceptor (via the -C=O). More importantly, the α-carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent carbonyl and the excellent leaving-group ability of the bromide ion. This makes the molecule highly susceptible to nucleophilic attack by protic solvents (solvolysis) or impurities[2].

Solubility Profile in Organic Solvents

The table below synthesizes the solubility characteristics of the compound across various solvent classes, grounded in its structural thermodynamics.

Solvent ClassRepresentative SolventEstimated SolubilitySolvation Mechanism & Stability Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO), DMFHigh (>50 mg/mL)Optimal solvation via strong dipole-dipole interactions and H-bond acceptance. Warning: Highly stable only if strictly anhydrous. Ambient moisture ingress leads to hydrolysis[3].
Halogenated Dichloromethane (DCM), ChloroformGood (~10–25 mg/mL)Solvates the hydrophobic aromatic core and the halogenated warhead effectively. Ideal for synthetic extraction and column chromatography.
Polar Protic Ethanol, MethanolModerate (~5–10 mg/mL)Solvation via H-bond donation/acceptance. Risk: Prolonged exposure can lead to nucleophilic displacement of the bromide by the alcohol (etherification)[4].
Non-Polar Hexane, HeptanePoor (<1 mg/mL)Insufficient polarity to disrupt the intermolecular hydrogen bonding of the crystal lattice.
Aqueous PBS, WaterVery Poor (<0.1 mg/mL)Hydrophobic exclusion. Requires DMSO as a co-solvent (1-2% v/v) for kinetic solubility assays[5].

Mechanistic Insights: The Solvolysis vs. Solvation Paradigm

A common failure point in high-throughput screening (HTS) is the degradation of electrophilic libraries stored in DMSO. While anhydrous DMSO is the gold standard for dissolving N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide, DMSO is highly hygroscopic.

The Causality of Degradation: When DMSO absorbs atmospheric water, the local microenvironment becomes protic. The bromoacetamide group, designed to react chemoselectively with thiols (e.g., cysteine residues) at pH ≥ 8.0, will slowly undergo hydrolysis in the presence of water to form a hydroxylacetamide derivative[2]. This displacement of the bromine atom completely neutralizes the molecule's covalent reactivity. Furthermore, repeated freeze-thaw cycles introduce condensation, accelerating this degradation[3].

SolvationPathways Compound N-{4-[Acetyl(methyl)amino]phenyl} -2-bromoacetamide DMSO Polar Aprotic Solvents (e.g., Anhydrous DMSO, DMF) Compound->DMSO Dissolves in Protic Polar Protic Solvents (e.g., EtOH, MeOH, H2O) Compound->Protic Dissolves in Nucleophiles Nucleophilic Impurities (Thiols, Primary Amines) Compound->Nucleophiles Reacts with Stable Stable Solvation (H-bond acceptance, Dipole interactions) DMSO->Stable T < -20°C, Moisture-free Degradation Solvolysis / Hydrolysis (Displacement of Bromine) Protic->Degradation Time, elevated pH Alkylation Covalent Alkylation (Thioether/Amine formation) Nucleophiles->Alkylation Rapid kinetics (pH > 7.5)

Caption: Solvation dynamics and degradation pathways of bromoacetamide derivatives in various solvent environments.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, protocols handling this compound must incorporate internal controls against hydrolysis. The following methodologies are standard for drug discovery ADME (Absorption, Distribution, Metabolism, and Excretion) profiling[6].

Protocol A: Preparation of Anhydrous Stock Solutions

Objective: Maximize solubility while preventing nucleophilic degradation.

  • Solvent Preparation: Utilize newly opened, anhydrous DMSO (≥99.9% purity). If using older stock, dry the DMSO over 3 Å molecular sieves (8×12 mesh) for 48 hours prior to use[2].

  • Dissolution: Weigh the compound in a low-humidity environment (e.g., a nitrogen-purged glovebox if available). Add anhydrous DMSO to achieve a 10 mM or 50 mM stock concentration.

  • Sonication: If the compound does not immediately dissolve, apply mild sonication in a water bath for 60 seconds[3]. Avoid excessive heating, which can drive thermal degradation.

  • Aliquot and Store: Immediately divide the stock into single-use aliquots (e.g., 50 µL) in tightly sealed, argon-purged amber vials. Store at -80°C. Crucial Rule: Never subject bromoacetamides to repeated freeze-thaw cycles[3].

Protocol B: High-Throughput Kinetic Solubility Assay (HPLC-UV/LC-MS)

Objective: Determine the maximum aqueous concentration before precipitation occurs, mimicking physiological assay conditions.

  • Spiking: Transfer 2 µL of the 10 mM DMSO stock solution into 198 µL of the target aqueous medium (e.g., 50 mM Phosphate Buffer, pH 7.4, or Simulated Intestinal Fluid). This yields a theoretical maximum concentration of 100 µM with a final DMSO concentration of 1% (v/v)[6].

  • Equilibration: Seal the microtiter plate and incubate on a plate shaker at 300 RPM for 2 to 24 hours at room temperature or 37°C[6].

  • Phase Separation: To separate the dissolved compound from amorphous precipitates, centrifuge the plate at 3,000 × g for 20 minutes, or filter through a 0.45 µm MultiScreen HTS filter plate[7].

  • Quantification: Dilute the supernatant 10x with a mixture of Acetonitrile/Water (to prevent precipitation inside the LC system)[8]. Inject onto an LC-MS/MS or HPLC-UV system utilizing a C18 reversed-phase column.

  • Validation: Quantify against a standard calibration curve prepared directly in the mobile phase. The presence of the intact bromoacetamide mass (m/z ~285/287, exhibiting the characteristic 1:1 isotopic ratio of Bromine) confirms that hydrolysis did not occur during the equilibration phase.

KineticSolubility Step1 1. Stock Preparation (10 mM in Anhydrous DMSO) Step2 2. Aqueous Spiking (Add to PBS/SIF, 1% final DMSO) Step1->Step2 Step3 3. Equilibration (Shake at 25°C or 37°C for 2-24h) Step2->Step3 Step4 4. Phase Separation (High-speed centrifugation / Filtration) Step3->Step4 Step5 5. Quantification (LC-MS/MS or HPLC-UV analysis) Step4->Step5 Step6 6. Data Processing (Calculate kinetic solubility limits) Step5->Step6

Caption: Standardized high-throughput kinetic solubility workflow for drug discovery compounds.

References

  • EvitaChem.Buy N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide (EVT-1729011). EvitaChem Catalog.
  • MedChemExpress.2-Bromoacetamide | Disinfection Byproduct. MedChemExpress Technical Data.
  • Vector Laboratories.Maleimide Reaction Chemistry & Thiol-Bromoacetamide Conjugation. Vector Labs Technical Documentation.
  • National Institutes of Health (NIH) / PubMed.In vitro solubility assays in drug discovery.
  • WuXi AppTec.Kinetic & Thermodynamic Solubility Testing. WuXi AppTec DMPK Services.

Sources

Foundational

A Technical Guide to the Putative Mechanism of Action: N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide as a Covalent Bromodomain Modulator

Abstract This technical guide delineates the proposed mechanism of action for the novel chemical entity, N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide. In the absence of direct empirical data for this specific molec...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide delineates the proposed mechanism of action for the novel chemical entity, N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of medicinal chemistry and epigenetic pharmacology to postulate a scientifically rigorous hypothesis. We posit that N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide functions as a covalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, a critical class of epigenetic readers. This guide will explore the molecular rationale for this hypothesis, the anticipated downstream biological consequences, and the requisite experimental methodologies for its validation. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of epigenetics, oncology, and inflammatory diseases.

Introduction: The Emerging Landscape of Covalent Epigenetic Probes

The field of epigenetics has illuminated the profound impact of heritable changes in gene expression that occur without alterations to the underlying DNA sequence. Key players in this regulatory network are "reader" proteins, which recognize and bind to post-translational modifications on histone tails, thereby influencing chromatin structure and gene transcription. Among these, the Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and BRDT, have emerged as prominent therapeutic targets in a multitude of pathologies, including cancer and inflammatory disorders.[1]

BET proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) that specifically recognize and bind to acetylated lysine residues on histones and other proteins.[2][3][4][5] This interaction tethers BET proteins to chromatin, where they recruit transcriptional machinery to drive the expression of key oncogenes, such as MYC, and pro-inflammatory genes. Consequently, the development of small molecule inhibitors that disrupt this interaction has been a major focus of academic and industrial research.

While reversible inhibitors have demonstrated clinical potential, there is growing interest in the development of covalent inhibitors. Covalent probes offer the potential for more durable target engagement, leading to improved in vivo pharmacology and sustained biological effects.[2][3][4][5] The compound of interest, N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide, possesses a key structural feature—a bromoacetamide "warhead"—that strongly suggests a covalent mechanism of action.

Proposed Mechanism of Action: Covalent Inhibition of BET Bromodomains

We hypothesize that N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide acts as a covalent inhibitor of BET bromodomains, with a likely preference for BRD4. This proposed mechanism can be dissected into two key components: non-covalent binding and subsequent irreversible covalent modification.

Initial Non-Covalent Recognition and Binding

The N-{4-[Acetyl(methyl)amino]phenyl} moiety of the molecule is predicted to serve as the primary recognition element, anchoring the compound within the acetyl-lysine binding pocket of a BET bromodomain. This pocket is a highly conserved structural feature across the BET family, characterized by a hydrophobic cavity that accommodates the acetylated lysine side chain. The acetyl(methyl)amino group of the ligand likely mimics the acetylated lysine, forming hydrogen bonds with conserved residues within the binding pocket, such as asparagine and tyrosine.

Irreversible Covalent Modification

Following initial binding, the electrophilic 2-bromoacetamide "warhead" is positioned in close proximity to a nucleophilic amino acid residue within or near the binding pocket. The bromoacetamide group is a classic alkylating agent, and its reactivity is well-established in the context of covalent inhibitor design. We propose that a nucleophilic residue, such as a cysteine or methionine, attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a stable covalent bond between the inhibitor and the protein.

Recent studies have demonstrated the feasibility of targeting non-catalytic cysteine and even methionine residues within bromodomain binding pockets with covalent inhibitors.[1][2][3][4] For instance, covalent inhibitors of BRD4 have been developed to target a methionine (Met149) in the BD1 binding pocket.[2][3][4] This provides a strong precedent for the proposed mechanism of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide.

Downstream Biological Consequences

The irreversible covalent modification of a BET bromodomain by N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide would lead to a sustained blockade of its function. This would have several predictable downstream consequences:

  • Displacement from Chromatin: The inhibitor-bound bromodomain would be unable to recognize and bind to acetylated histones, leading to its displacement from chromatin.

  • Transcriptional Repression: The dissociation of BET proteins from chromatin would disrupt the transcriptional elongation of target genes, leading to the downregulation of key oncogenes like MYC and pro-inflammatory cytokines.

  • Anti-proliferative and Anti-inflammatory Effects: The repression of these target genes is expected to translate into potent anti-proliferative effects in cancer cell lines and anti-inflammatory responses in relevant models.

The durable nature of covalent inhibition suggests that N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide could exhibit a prolonged pharmacodynamic effect, potentially allowing for less frequent dosing in a therapeutic setting.

Visualizing the Proposed Mechanism and Experimental Validation

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide in the context of BET protein function.

Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_cytoplasm Cytoplasm Histone Acetylated Histone Tail BRD4 BRD4 (BET Protein) Histone->BRD4 Recognizes Acetyl-Lysine DNA DNA TF_Complex Transcriptional Machinery (e.g., P-TEFb) BRD4->TF_Complex Recruits Gene Target Gene (e.g., MYC) TF_Complex->Gene Activates Transcription mRNA mRNA Transcript Gene->mRNA Protein Oncogenic/Inflammatory Proteins mRNA->Protein Translation Inhibitor N-{4-[Acetyl(methyl)amino]phenyl} -2-bromoacetamide Inhibitor->BRD4 Covalent Inhibition

Caption: Proposed mechanism of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide.

Experimental Workflow for Mechanism Validation

The following diagram outlines a logical workflow for the experimental validation of the proposed mechanism of action.

Experimental_Workflow cluster_biochem Biochemical Validation cluster_cellular Cellular Validation cluster_target Covalent Engagement & Selectivity Start Hypothesis: Covalent BET Inhibitor Biochem Biochemical Assays Start->Biochem Cellular Cell-Based Assays Biochem->Cellular AlphaScreen AlphaScreen/HTRF Assay ITC Isothermal Titration Calorimetry DSF Differential Scanning Fluorimetry (Thermal Shift Assay) Target_Engagement Target Engagement & Selectivity Cellular->Target_Engagement Proliferation Cell Proliferation Assay (e.g., MTS/CellTiter-Glo) qRT_PCR qRT-PCR for Target Genes (e.g., MYC) Western_Blot Western Blot for Target Proteins Conclusion Validate Mechanism of Action Target_Engagement->Conclusion Mass_Spec Mass Spectrometry (Intact Protein) Tandem_MS Tandem MS/MS (Peptide Mapping) Chemoproteomics Chemoproteomic Profiling

Caption: Experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments that would be crucial in validating the proposed mechanism of action.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Target Engagement
  • Objective: To determine if N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide directly binds to and stabilizes BET bromodomains.

  • Principle: The binding of a ligand to a protein typically increases its thermal stability. This change in the melting temperature (Tm) can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.

  • Methodology:

    • Prepare a solution of recombinant BET bromodomain (e.g., BRD4(BD1)) at a final concentration of 2 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

    • Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution at a final concentration of 5x.

    • Dispense the protein-dye mixture into a 96-well qPCR plate.

    • Add N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide to the wells to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO vehicle control.

    • Seal the plate and centrifuge briefly.

    • Perform the thermal melt experiment using a real-time PCR instrument, increasing the temperature from 25 °C to 95 °C at a ramp rate of 0.05 °C/s.

    • Monitor the fluorescence at each temperature increment.

    • Calculate the first derivative of the melting curve to determine the Tm for each condition. An increase in Tm in the presence of the compound indicates binding.

Protocol 2: Intact Protein Mass Spectrometry for Covalent Modification
  • Objective: To confirm the covalent adduction of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide to the target protein.

  • Principle: The covalent binding of the inhibitor to the protein will result in a predictable mass increase in the protein, which can be detected by mass spectrometry.

  • Methodology:

    • Incubate the recombinant BET bromodomain (e.g., 10 µM) with a molar excess of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide (e.g., 100 µM) at room temperature for a defined period (e.g., 1-4 hours). Include a DMSO vehicle control.

    • Desalt the protein sample using a C4 ZipTip or a similar desalting column to remove excess inhibitor and buffer salts.

    • Analyze the intact protein sample by liquid chromatography-mass spectrometry (LC-MS) using an electrospray ionization (ESI) source.

    • Deconvolute the resulting mass spectrum to determine the average mass of the protein.

    • Compare the mass of the inhibitor-treated protein with the mass of the vehicle-treated protein. An increase in mass corresponding to the molecular weight of the inhibitor (minus the mass of the leaving group, HBr) confirms covalent modification.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
  • Objective: To assess the effect of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide on the transcription of BET-dependent genes.

  • Principle: Inhibition of BET protein function should lead to a decrease in the mRNA levels of target genes such as MYC.

  • Methodology:

    • Culture a relevant cancer cell line (e.g., MV-4-11, a human acute myeloid leukemia cell line known to be sensitive to BET inhibitors) in appropriate growth media.

    • Treat the cells with various concentrations of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 6-24 hours). Include a DMSO vehicle control.

    • Isolate total RNA from the cells using a commercial RNA extraction kit.

    • Synthesize cDNA from the RNA using a reverse transcriptase kit.

    • Perform quantitative PCR using SYBR Green or TaqMan probes for the target gene (MYC) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Calculate the relative expression of the target gene using the ΔΔCt method. A dose-dependent decrease in MYC mRNA levels would support the proposed mechanism.

Quantitative Data Summary

While no direct data exists for N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide, the following table presents hypothetical, yet plausible, quantitative data that would be expected from the aforementioned experiments, based on data from known covalent BET inhibitors.

Assay Parameter Expected Value Interpretation
Differential Scanning Fluorimetry (DSF) ΔTm (°C)+5 to +10Direct binding and stabilization of the target protein.
Intact Protein Mass Spectrometry Mass Shift (Da)+284.14Covalent adduction of the inhibitor to the protein.
Cell Proliferation Assay (MV-4-11 cells) IC50 (nM)< 100Potent anti-proliferative activity.
qRT-PCR (MYC expression) EC50 (nM)< 100On-target inhibition of BET-dependent transcription.

Conclusion and Future Directions

N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is a compelling chemical entity that, based on its structural features, is strongly hypothesized to function as a covalent inhibitor of the BET family of bromodomains. The proposed mechanism involves initial recognition and binding to the acetyl-lysine pocket, followed by irreversible alkylation of a nearby nucleophilic residue. This would lead to a durable inhibition of BET protein function, resulting in the downregulation of key oncogenic and pro-inflammatory genes.

The experimental workflows and protocols detailed in this guide provide a clear roadmap for the validation of this hypothesis. Future research should focus on executing these experiments to confirm the proposed mechanism, determine the selectivity of the compound across the bromodomain family, and evaluate its efficacy in preclinical models of cancer and inflammation. The insights gained from such studies will be invaluable in assessing the therapeutic potential of this and other next-generation covalent epigenetic modulators.

References

  • Design and Characterization of Novel Covalent Bromodomain and Extra-Terminal Domain (BET) Inhibitors Targeting a Methionine. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Design and Characterization of Novel Covalent Bromodomain and Extra-Terminal Domain (BET) Inhibitors Targeting a Methionine. Zenith Epigenetics. [Link]

  • Design and Characterization of Novel Covalent Bromodomain and Extra-Terminal Domain (BET) Inhibitors Targeting a Methionine. PubMed. [Link]

  • Design and Characterization of Novel Covalent Bromodomain and Extra-Terminal Domain (BET) Inhibitors Targeting a Methionine. Journal of Medicinal Chemistry - Figshare. [Link]

  • Covalent-fragment screening of BRD4 identifies a ligandable site orthogonal to the acetyl-lysine binding sites. PMC. [Link]

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Exploratory

Covalent Targeting via α-Haloacetamides: The Mechanistic and Structural Role of the Bromoacetyl Group in N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide

Executive Summary The rational design of targeted covalent inhibitors (TCIs) and chemical probes relies on the precise thermodynamic and kinetic tuning of electrophilic warheads. Among these, the bromoacetyl group serves...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted covalent inhibitors (TCIs) and chemical probes relies on the precise thermodynamic and kinetic tuning of electrophilic warheads. Among these, the bromoacetyl group serves as a highly reactive, irreversible modifier of nucleophilic amino acid residues, primarily targeting cysteine sulfhydryls. When integrated into a specific recognition scaffold—such as in N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide —the bromoacetyl moiety transitions from a promiscuous alkylating agent to a precision tool for site-directed bioconjugation. This whitepaper dissects the mechanistic causality of the bromoacetyl warhead, the structural synergy of its parent scaffold, and provides a self-validating experimental framework for deploying this molecule in advanced proteomics and drug discovery.

Mechanistic Causality: The SN2 Thiol-Alkylation Pathway

The bromoacetyl group (-NH-CO-CH₂-Br) is a classic α-haloacetamide. Its reactivity is governed by the high electronegativity of the bromine atom, which strongly polarizes the adjacent carbon-bromine (C-Br) bond. This polarization is synergistically enhanced by the electron-withdrawing nature of the adjacent carbonyl group, which lowers the energy of the lowest unoccupied molecular orbital (LUMO) at the α-carbon, making it highly susceptible to nucleophilic attack.

When exposed to a protein microenvironment at physiological or slightly basic pH (7.5–8.5), the sulfhydryl group of a target cysteine residue (pKa ~8.5) deprotonates to form a highly nucleophilic thiolate anion[1]. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The thiolate's highest occupied molecular orbital (HOMO) attacks the electrophilic α-carbon from the backside of the C-Br bond, progressing through a pentacoordinate transition state before expelling the bromide leaving group[2].

Unlike maleimide-based probes, which undergo Michael addition to form thiosuccinimide linkages that are susceptible to retro-Michael reactions and thiol-exchange in the presence of biological thiols (e.g., glutathione)[3], the SN2 alkylation by bromoacetamides yields a highly stable, irreversible thioether bond[1].

G Probe N-Aryl-2-bromoacetamide (Electrophile) TS SN2 Transition State [S···C···Br]‡ Probe->TS Nucleophilic Attack Target Protein Cysteine Thiolate (Nucleophile) Target->TS Deprotonation (pH 7.5-8.5) Conjugate Stable Thioether Conjugate (Irreversible) TS->Conjugate Bond Formation LeavingGroup Bromide Ion (Br⁻) (Leaving Group) TS->LeavingGroup Bond Cleavage

SN2 Reaction Mechanism of Bromoacetamide with Cysteine Thiolates.

Structural Synergy: The N-{4-[Acetyl(methyl)amino]phenyl} Scaffold

While the bromoacetyl group provides the reactive "warhead," the N-{4-[Acetyl(methyl)amino]phenyl} moiety acts as the critical recognition element. In the absence of a directing scaffold, bromoacetamides exhibit high intrinsic reactivity (half-life of ~0.08 h in standard glutathione assays)[4], which can lead to off-target alkylation of highly abundant cellular thiols or surface-exposed lysines and histidines[1].

However, the incorporation of the substituted phenyl ring introduces a mechanism of proximity-enabled reactivity .

  • Hydrophobic & π-π Interactions: The aromatic phenyl core drives initial non-covalent binding into hydrophobic pockets of target proteins.

  • Steric & Electronic Tuning: The bulky acetyl(methyl)amino group at the para-position provides specific steric constraints, ensuring the probe only fits into complementary allosteric or orthosteric sites.

  • Effective Molarity: Once non-covalently bound, the local concentration (effective molarity) of the bromoacetyl group relative to the target cysteine increases by orders of magnitude. This drastically accelerates the specific SN2 reaction rate over the background bimolecular collision rate, ensuring kinetic selectivity.

Comparative Thermodynamics and Kinetics

To select the appropriate covalent warhead, researchers must balance reactivity with stability. The table below synthesizes the kinetic and thermodynamic profiles of common cysteine-targeting electrophiles, highlighting the aggressive reactivity of bromoacetamides compared to their chloroacetamide and acrylamide counterparts[4][5].

Parameterα-Bromoacetamideα-ChloroacetamideMaleimideAcrylamide
Reaction Mechanism SN2 SubstitutionSN2 SubstitutionMichael AdditionMichael Addition
Relative Reactivity Very High (t1/2 ~0.08 h)Moderate (t1/2 ~3.2 h)Extremely HighLow to Moderate
Bond Formed ThioetherThioetherThiosuccinimideThioether
Conjugate Stability Highly Stable (Irreversible)[1]Highly Stable (Irreversible)Reversible (Retro-Michael)[3]Stable
Off-Target Potential Moderate (Requires proximity)LowHighVery Low

*Half-life measured in standard Glutathione (GSH) reactivity assays at pH 7.4 and 37 °C[4].

Self-Validating Experimental Protocol: Covalent Labeling and LC-MS/MS Validation

To definitively prove that N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide modifies a specific target cysteine, researchers must employ a self-validating bottom-up proteomics workflow. This protocol is designed not just to observe labeling, but to mathematically rule out false positives and non-specific binding.

Workflow Step1 1. Incubation Protein + Probe (pH 8.0, 37°C) Step2 2. Quenching Add DTT/TFA Step1->Step2 Step3 3. Digestion Trypsin Cleavage Step2->Step3 Step4 4. LC-MS/MS Peptide Analysis Step3->Step4 Step5 5. Data Search Mass Shift Identification Step4->Step5

Self-Validating Workflow for Covalent Modification Analysis via LC-MS/MS.

Step-by-Step Methodology

Phase 1: Target Engagement & The Self-Validating Loop

  • Experimental Reaction: Incubate 10 µM of the recombinant target protein with 50 µM of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide in 50 mM HEPES buffer (pH 8.0) at 37 °C for 1 hour. Causality: pH 8.0 ensures the target cysteine is in the reactive thiolate form while keeping primary amines (lysine, pKa ~10.5) protonated and unreactive.

  • Negative Control 1 (Specificity): Run a parallel reaction using a Cys-to-Ala mutant of the target protein. Validation: Absence of labeling in this control proves the probe is not indiscriminately alkylating secondary sites (e.g., histidines).

  • Negative Control 2 (Proximity-Dependence): Run a parallel reaction using heat-denatured wild-type protein. Validation: A drastic reduction in labeling kinetics confirms that the SN2 reaction is driven by the structural affinity of the N-phenyl scaffold, not just background bimolecular collisions.

Phase 2: Quenching and Differential Alkylation 4. Quenching: Halt the reaction by adding 10 mM Dithiothreitol (DTT). The excess DTT acts as a sacrificial nucleophile, rapidly consuming any unreacted bromoacetamide probe. 5. Denaturation & Capping: Denature the protein in 8M Urea. Add 20 mM Iodoacetamide (IAA) and incubate in the dark for 30 minutes. Causality: IAA caps all unmodified cysteines with a carbamidomethyl group (+57.021 Da)[1]. This prevents artificial disulfide scrambling and allows mass spectrometry to differentiate between probe-modified cysteines and natively free cysteines.

Phase 3: Proteolytic Digestion & LC-MS/MS Analysis 6. Digestion: Dilute the urea concentration to <2M using 50 mM ammonium bicarbonate. Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37 °C. 7. Data Acquisition & Search: Desalt the resulting peptides and analyze via high-resolution LC-MS/MS. Search the acquired MS/MS spectra against the target protein sequence. 8. Mass Shift Identification: Set carbamidomethylation (+57.021 Da) as a fixed modification. Set the specific probe adduct mass as a variable modification on cysteine. Note: The SN2 reaction expels the bromide ion (Br⁻). Therefore, the exact mass shift added to the cysteine sulfur is the mass of the probe (C₁₁H₁₃BrN₂O₂, ~284.02 Da) minus the mass of HBr (~80.92 Da), resulting in a highly specific mass shift of +205.097 Da .

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Foundational

An In-depth Technical Guide to the Potential Applications of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide in Biochemistry

Introduction: Unveiling a Versatile Chemical Tool for Biochemical Exploration N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is a fascinating, yet largely unexplored, molecule poised to make significant contributions...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Chemical Tool for Biochemical Exploration

N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is a fascinating, yet largely unexplored, molecule poised to make significant contributions to the field of biochemistry. Its unique structure, featuring a reactive bromoacetamide moiety and a substituted phenylacetamide core, suggests a multitude of potential applications, from targeted enzyme inhibition to the elucidation of complex cellular pathways. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the core scientific principles underpinning the potential uses of this compound, alongside detailed, actionable experimental protocols.

The bromoacetamide group is a well-established electrophilic "warhead" that can form stable, covalent thioether bonds with the sulfhydryl group of cysteine residues in proteins.[1] This irreversible interaction makes it an ideal component for designing highly specific and potent biochemical tools. The N-{4-[acetyl(methyl)amino]phenyl} portion of the molecule, on the other hand, can be envisioned as a "guidance system," potentially directing the compound to specific protein targets based on its size, shape, and electronic properties. Derivatives of N-phenylacetamide have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, suggesting that this scaffold can interact with a variety of biological targets.[2][3][4] Furthermore, compounds containing a p-phenylenediamine core have shown intriguing activities, such as modulating microglial function in the context of neuroinflammation.[1]

This guide will explore three key potential applications of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide: as a targeted covalent inhibitor, as an activity-based protein profiling (ABPP) probe, and as an affinity-based protein profiling (AfBP) probe. For each application, we will delve into the theoretical framework, provide detailed experimental workflows, and present visual aids to facilitate understanding and implementation in a research setting.

Part 1: N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide as a Targeted Covalent Inhibitor

Covalent inhibitors have experienced a resurgence in drug discovery, offering advantages such as increased potency, prolonged duration of action, and the ability to target challenging proteins.[5] The bromoacetamide moiety of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide makes it a prime candidate for development as a targeted covalent inhibitor. The strategy relies on the N-{4-[acetyl(methyl)amino]phenyl} portion of the molecule providing initial, non-covalent binding affinity to the target protein, thereby positioning the reactive bromoacetamide group in close proximity to a strategically located cysteine residue within the protein's active site or a nearby allosteric pocket. This proximity-driven reaction leads to the formation of an irreversible covalent bond, effectively and permanently inactivating the protein.[5]

Hypothetical Target Rationale: Targeting N-Acetyltransferases (NATs)

Given the structural similarity of the N-{4-[acetyl(methyl)amino]phenyl} moiety to substrates of N-acetyltransferases (NATs), it is plausible that this compound could be targeted to this enzyme family.[6][7] NATs are involved in the metabolism of a wide range of drugs and xenobiotics, and their dysregulation has been implicated in various diseases. Specifically, the N-acetyl-p-phenylenediamine structure is a known substrate for NAT1.[8] By covalently modifying a cysteine residue in or near the active site of a NAT enzyme, N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide could serve as a potent and selective inhibitor, enabling further study of NAT biology and its role in disease.

Experimental Workflow: Screening for Covalent Inhibition of a Target Protein

This workflow outlines the steps to assess the potential of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide as a covalent inhibitor against a purified protein of interest (e.g., a recombinant N-acetyltransferase).

Caption: Workflow for assessing covalent inhibition.

Detailed Protocol:

  • Incubation:

    • Incubate the purified target protein with varying concentrations of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide (e.g., 0.1, 1, 10, 100 µM) in a suitable buffer at a controlled temperature (e.g., 37°C) for different time points (e.g., 0, 15, 30, 60 minutes).

    • Include a control group with the protein and vehicle (e.g., DMSO) only.

  • Removal of Unbound Compound:

    • To distinguish between reversible and irreversible inhibition, it is crucial to remove any unbound compound before assessing enzyme activity. This can be achieved through techniques such as dialysis, size-exclusion chromatography, or rapid gel filtration.

  • Activity Assay:

    • Measure the residual enzymatic activity of the target protein using a validated activity assay. This could be a colorimetric, fluorometric, or luminescent assay that monitors the conversion of a substrate to a product.

  • Analysis of Inhibition:

    • Plot the percentage of remaining enzyme activity against the concentration of the inhibitor and the incubation time. A time-dependent and concentration-dependent loss of activity that is not restored after removal of the unbound compound is indicative of covalent inhibition.

  • Mass Spectrometry Analysis:

    • To confirm covalent modification and identify the site of adduction, analyze the protein samples by mass spectrometry (MS).

    • Intact protein analysis can reveal an increase in the protein's molecular weight corresponding to the mass of the inhibitor (285.15 g/mol ).

    • For more detailed mapping, perform peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS) after digesting the protein with a protease (e.g., trypsin). Search for peptides with a mass shift corresponding to the covalent modification of a cysteine residue.

Part 2: Application as an Activity-Based Protein Profiling (ABPP) Probe

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in complex biological systems.[9] An ABPP probe typically consists of three key components: a reactive group for covalent modification, a recognition element for binding to the target, and a reporter tag for detection and enrichment.

N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide can be readily adapted into an ABPP probe by incorporating a reporter tag, such as a fluorophore (e.g., rhodamine or fluorescein) or a biotin moiety for affinity purification. In this context, the N-{4-[acetyl(methyl)amino]phenyl} group would serve as the recognition element, while the bromoacetamide would be the reactive group targeting active cysteine-containing enzymes.

Design of an ABPP Probe Based on N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide

To create an effective ABPP probe, a reporter tag would need to be chemically linked to the core scaffold. A common strategy is to introduce a linker with a terminal alkyne or azide group, which can then be "clicked" to a corresponding azide- or alkyne-containing reporter tag using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry. This modular design allows for flexibility in the choice of the reporter tag.

Caption: Modular design of an ABPP probe.

Experimental Workflow: Target Identification using ABPP

This workflow describes the use of a biotinylated N-{4-[acetyl(methyl)amino]phenyl}-2-bromoacetamide probe to identify protein targets in a cell lysate.

Caption: Workflow for ABPP-based target identification.

Detailed Protocol:

  • Incubation:

    • Treat a cell lysate or live cells with the alkyne-functionalized N-{4-[acetyl(methyl)amino]phenyl}-2-bromoacetamide probe for a defined period.

    • Include a competition experiment where the lysate is pre-incubated with an excess of the non-tagged N-{4-[acetyl(methyl)amino]phenyl}-2-bromoacetamide to identify specific targets.

  • Click Chemistry:

    • Perform a CuAAC reaction to attach a biotin-azide reporter tag to the alkyne-modified proteins.

  • Streptavidin Affinity Purification:

    • Incubate the biotinylated lysate with streptavidin-coated beads to capture the labeled proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the captured proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS.

    • Proteins that are significantly enriched in the probe-treated sample compared to the competition control are considered potential targets.

Part 3: Development of an Affinity-Based Protein Profiling (AfBP) Probe

While ABPP is highly effective for enzymes with reactive nucleophiles in their active sites, affinity-based protein profiling (AfBP) offers a broader approach to identify protein targets, including those that do not rely on a covalent catalytic mechanism.[8][10] AfBP probes consist of a recognition element, a photoreactive crosslinking group, and a reporter tag. Upon binding to a target protein, the photoreactive group is activated by UV light, leading to the formation of a covalent bond with the protein.

N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide can be modified to create an AfBP probe by replacing the bromoacetamide group with a photoreactive crosslinker, such as a diazirine or an aryl azide. The N-{4-[acetyl(methyl)amino]phenyl} moiety would still serve as the recognition element to guide the probe to its binding partners.

Design of an AfBP Probe

The design of an AfBP probe would involve synthesizing a derivative where the bromoacetyl group is replaced with a photoreactive crosslinker and a reporter tag is incorporated, often via a linker.

Caption: Modular design of an AfBP probe.

Experimental Workflow: Target Identification using AfBP

This workflow outlines the use of a biotinylated AfBP probe derived from N-{4-[acetyl(methyl)amino]phenyl}acetamide to identify binding partners in a cellular context.

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Exploratory

N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide for cysteine-specific labeling

Precision Cysteine Profiling: A Technical Guide to N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide Executive Summary In the landscape of chemoproteomics and covalent drug discovery, the selective modification of cyste...

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Author: BenchChem Technical Support Team. Date: March 2026

Precision Cysteine Profiling: A Technical Guide to N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide

Executive Summary

In the landscape of chemoproteomics and covalent drug discovery, the selective modification of cysteine residues is a foundational strategy for mapping protein ligandability. While iodoacetamide (IAM) remains the historical standard for cysteine capping, its hyper-reactivity frequently leads to artifactual off-target modifications. This whitepaper provides an in-depth mechanistic and practical guide to N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide , a highly tuned electrophilic probe. By leveraging the balanced leaving-group kinetics of a bromoacetamide warhead and the electronic modulation of an N-methylacetamido-phenyl core, this compound offers superior chemoselectivity and thioether stability for advanced bioconjugation and fragment-based drug discovery (FBDD).

Chemical Rationale & Mechanistic Causality

The Bromoacetamide Warhead: Balancing Kinetics and Selectivity

The reactivity of haloacetamides in the S-alkylation of cysteine thiols is dictated by the bond dissociation energy of the carbon-halogen bond, following the kinetic hierarchy: Iodoacetamide > Bromoacetamide > Chloroacetamide[1].

While IAM drives reactions to rapid completion, its hyper-reactivity comes at a severe cost to specificity. High concentrations of IAM are known to cause up to 40% artifactual oxidation of methionine residues and unwanted alkylation of lysine and histidine side chains, confounding downstream mass spectrometry (MS) analysis[2]. Conversely, chloroacetamides (CAM) are highly specific but suffer from sluggish kinetics that can leave sterically hindered cysteines unmodified.

The 2-bromoacetamide moiety occupies the optimal thermodynamic middle ground. It is sufficiently electrophilic to ensure quantitative alkylation of functional cysteines under standard physiological conditions, yet selective enough to bypass less nucleophilic amino acids, yielding a completely irreversible and stable thioether bond[1][].

Hammett Tuning via the 4-[Acetyl(methyl)amino]phenyl Core

The structural anatomy of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is not merely a spacer; it is a precisely engineered electronic environment. The aromatic ring is conjugated to the bromoacetamide nitrogen, allowing substituents on the phenyl ring to modulate the electrophilicity of the α -carbon via inductive and resonance effects (Hammett tuning)[4][5].

The para-substituted acetyl(methyl)amino group (–N(CH3)COCH3) acts as a sterically stable, mildly electron-donating/neutral substituent. Because the nitrogen's lone pair is delocalized into the adjacent acetyl carbonyl, it does not push excessive electron density into the phenyl ring. This prevents the bromoacetamide from becoming deactivated, while simultaneously avoiding the pan-assay interference (PAINS) behavior typical of overly reactive electrophiles[4]. Furthermore, the N-methylation removes a potential hydrogen-bond donor, enhancing the probe's membrane permeability and reducing non-specific protein aggregation during live-cell labeling.

SN2_Mechanism Cys Cysteine Thiolate (Protein-S⁻) TS SN2 Transition State [S ··· CH2 ··· Br]‡ Cys->TS Nucleophilic Attack Probe N-{4-[Acetyl(methyl)amino]phenyl} -2-bromoacetamide Probe->TS Electrophile Product Stable Thioether Adduct + Bromide (Br⁻) TS->Product Leaving Group Departure

Caption: SN2 mechanism of cysteine thiolate alkylation by the bromoacetamide probe.

Comparative Electrophile Dynamics

To contextualize the utility of the bromoacetamide warhead, the following table summarizes the quantitative and qualitative differences between common haloacetamide classes used in chemoproteomics[1][2][].

Electrophile ClassRelative Reactivity (k_inact)Cysteine SelectivityPrimary Off-Target RisksThioether Stability
Iodoacetamide (IAM) Very HighLowMet oxidation (≤40%), Lys/His alkylationIrreversible (High)
Bromoacetamide (BAM) Moderate-High High Minimal (at <100 µM) Irreversible (High)
Chloroacetamide (CAM) LowVery HighIncomplete labeling of hindered sitesIrreversible (High)
Maleimide HighModerateReversible retro-Michael additionReversible (Low)

Self-Validating Experimental Protocol

To ensure absolute data integrity and reproducibility, the following protocol details a self-validating system for labeling complex proteomes with N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide. Every reagent choice is governed by strict chemical causality.

Reagent Preparation & Buffer Causality
  • Probe Stock: Prepare a 10 mM stock of the probe in anhydrous DMSO. Aliquot to prevent repeated freeze-thaw cycles.

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.8.

    • Causality: The pKa of a typical unperturbed cysteine thiol is ~8.3. Conducting the reaction at pH 7.8 ensures a sufficient sub-population of cysteines exists as the highly nucleophilic thiolate anion (S⁻) to drive the SN2 reaction[6]. Crucially, maintaining the pH below 8.0 keeps primary amines (e.g., Lysine, pKa ~10.5) fully protonated, completely suppressing off-target N-alkylation[1].

Step-by-Step Alkylation Workflow
  • Proteome Extraction: Lyse cells in the Reaction Buffer (pH 7.8) using mechanical disruption. Clarify by centrifugation (20,000 × g, 20 min) and normalize protein concentration to 2 mg/mL.

  • Reduction of Disulfides: Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate at 37°C for 30 minutes.

    • Causality: TCEP is mandatory. Traditional reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol contain free thiols that will rapidly act as competitive nucleophiles, scavenging the bromoacetamide probe before it can react with the target proteins[].

  • Covalent Labeling: Add the bromoacetamide probe to a final concentration of 50 µM. Incubate at room temperature for 1 hour in the dark.

  • Reaction Quenching: Terminate the reaction by adding DTT to a final concentration of 20 mM for 15 minutes. The excess DTT instantly consumes any unreacted electrophile, preventing post-lysis artifactual labeling during downstream processing[7].

  • Digestion & MS Analysis: Proceed with standard tryptic digestion. The probe will yield a distinct mass shift of +205.10 Da on modified cysteine residues.

Internal Validation System

To prove target engagement and rule out non-specific binding, the system must be self-validating. Run a parallel control lysate pre-incubated with 10 mM IAM for 30 minutes prior to probe addition. IAM will irreversibly cap all accessible cysteines. Subsequent addition of the bromoacetamide probe should yield zero +205.10 Da spectral counts in the LC-MS/MS data. Any residual signal in this control indicates non-cysteine off-target binding, allowing the researcher to establish an exact false-discovery baseline.

Workflow Lysate Protein Preparation Reduce TCEP Reduction (Free Cysteines) Lysate->Reduce Label Covalent Labeling (Probe Incubation) Reduce->Label pH 7.8 Digest Tryptic Digestion & Enrichment Label->Digest DTT Quench LCMS LC-MS/MS Analysis Digest->LCMS +205.10 Da ID

Caption: Step-by-step chemoproteomic workflow for cysteine-specific labeling and MS analysis.

Applications in Fragment-Based Drug Discovery (FBDD)

Beyond general cysteine capping, probes like N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide are highly valuable in covalent fragment screening (e.g., Tethering methodologies)[8]. By screening libraries of mildly reactive electrophiles against purified proteins or whole proteomes, researchers can identify novel allosteric pockets. The N-methylacetamido-phenyl group serves as an ideal "core fragment" that can be structurally grown into a high-affinity, fully functionalized covalent inhibitor once initial target engagement is mapped via MS or X-ray crystallography[7][9].

References

  • 2-Bromoacetamide: A Superior Reagent for Cysteine Alkylation in Advanced Research Applications. Benchchem.
  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ResearchGate.
  • Several Ways of Thiol Coupling in ADCs. BOC Sciences.
  • Recent Advances in Covalent Drug Discovery. MDPI.
  • electrophilic substitution reactions. Science.gov.
  • Salt Effect Accelerates Site-Selective Cysteine Bioconjugation. PMC (NIH).
  • Targeting NEDD9-SH3 with a Covalent Peptide Controls Endothelial Phenotype. PMC (NIH).
  • CysDB: A Human Cysteine Database based on Experimental Quantitative Chemoproteomics. ResearchGate.
  • TETHERING: Fragment-Based Drug Discovery. Annual Reviews.

Sources

Foundational

Understanding the Reactivity of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide: A Mechanistic and Practical Guide for Covalent Modification

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of balancing reactivity and selectivity in covalent probe design. The molecule N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of balancing reactivity and selectivity in covalent probe design. The molecule N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide represents a highly specific class of electrophilic probes. It combines a tunable recognition moiety (the N-methylacetamido-phenyl group) with a classical alpha-haloacetamide warhead. This whitepaper deconstructs its chemical reactivity, mechanistic pathways, and the self-validating experimental protocols required to deploy it effectively in chemoproteomics and targeted covalent inhibitor (TCI) development.

Structural and Electronic Profiling: The Causality of Reactivity

The reactivity of any covalent warhead is dictated by its intrinsic electrophilicity and the microenvironment of the target nucleophile.

  • The Warhead (2-Bromoacetamide): Alpha-bromoacetamides undergo an SN2 nucleophilic substitution. While iodoacetamides are historically more common in proteomics, they are hyper-reactive and prone to light-induced degradation and off-target alkylation (such as artifactual methionine oxidation)[1]. Bromoacetamides offer a superior, tempered reactivity profile that ensures efficient cysteine modification while minimizing artifactual downstream mass spectrometry data[1].

  • The Tuning Moiety (N-{4-[Acetyl(methyl)amino]phenyl}): The aniline nitrogen is both acetylated and methylated. The electron-withdrawing nature of the acetyl group pulls electron density away from the phenyl ring. This inductive and resonance effect subtly decreases the electron density at the amide nitrogen of the bromoacetamide, rendering the adjacent alpha-carbon slightly more electrophilic. This "tuned" electrophilicity is a hallmark of modern TCI design, where overt reactivity is deliberately suppressed to prevent off-target toxicity and promiscuous binding[2].

Mechanistic Pathway of Cysteine Alkylation

The primary target for the bromoacetamide group is the sulfhydryl (-SH) of cysteine. However, the reaction kinetics are strictly governed by the formation of the highly nucleophilic thiolate anion (-S⁻). Because the typical pKa of a protein cysteine sulfhydryl is ~8.5, the reaction must be buffered to a slightly basic pH (7.5–8.5) to ensure a sufficient population of the reactive thiolate species[3].

ReactionPathway A N-{4-[Acetyl(methyl)amino]phenyl} -2-bromoacetamide B Protein Cysteine (Thiolate Anion, S-) C SN2 Transition State [S --- CH2 --- Br]‡ D Stable Thioether Adduct + Bromide (Br-) C->D AB AB AB->C

SN2 Reaction Pathway of Cysteine Alkylation by the Bromoacetamide Probe.

The reaction forms a stable, practically irreversible thioether bond. Unlike maleimide-thiol conjugates, which can undergo retro-Michael addition and deconjugation in biological media, bromoacetamide adducts exhibit exceptional stability under physiological conditions[4].

Quantitative Reactivity and Selectivity Profiling

To maintain scientific integrity, we must acknowledge that "cysteine-specific" is a relative term. At elevated pH or prolonged exposure, side reactions inevitably occur. The following table synthesizes the relative reactivity of the bromoacetamide warhead across different amino acid nucleophiles as a function of pH[4].

Target Amino AcidFunctional GroupApproximate pKaRelative Reactivity (pH 6.5)Relative Reactivity (pH 8.0)Relative Reactivity (pH >9.5)
Cysteine Sulfhydryl (-SH)~8.5ModerateOptimal / High High (but selectivity lost)
Histidine Imidazole~6.0LowLowModerate
Lysine ε-Amino (-NH2)~10.5NegligibleNegligibleHigh
Methionine ThioetherN/ALow (Slow alkylation)Low (Slow alkylation)Low

Data synthesized from comparative haloacetamide reactivity profiles[1][4].

Self-Validating Experimental Protocols

A protocol is only as good as its controls. When deploying N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide for protein labeling, the system must be self-validating to distinguish true binding from nonspecific aggregation or artifactual modifications.

Step-by-Step Methodology: Chemoproteomic Labeling and LC-MS/MS Validation Rationale: This workflow utilizes a direct-labeling approach with a strict quenching step to prevent post-lysis artifacts.

  • Protein Solubilization and Reduction:

    • Action: Dissolve the target protein (or cell lysate) in a physiological buffer (e.g., 50 mM HEPES, pH 7.8). Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM.

    • Causality: TCEP reduces disulfide bonds, exposing free cysteines. TCEP is preferred over DTT or 2-mercaptoethanol here because it lacks a thiol group, preventing it from competing with the protein for the electrophilic bromoacetamide probe.

  • Probe Incubation (Alkylation):

    • Action: Add the bromoacetamide probe (dissolved in DMSO) to achieve a 10-fold molar excess over the protein. Ensure final DMSO concentration is <2% v/v. Incubate at room temperature for 1–2 hours in the dark.

    • Causality: Dropwise addition prevents localized precipitation. The dark environment mitigates any potential photolytic degradation of the carbon-bromine bond, ensuring structural integrity[1].

  • Reaction Quenching (The Self-Validating Step):

    • Action: Add L-cysteine to a final concentration of 50 mM. Incubate for 30 minutes.

    • Causality: The highly concentrated free thiol acts as a scavenger, instantly consuming all unreacted probe. This prevents artifactual labeling during downstream denaturation steps where buried, non-relevant cysteines might become exposed[4].

  • Proteolytic Digestion:

    • Action: Denature the sample with 8 M Urea, dilute to <1 M Urea with 100 mM Tris-HCl, and add Trypsin at a 1:50 (w/w) ratio. Incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Action: Desalt peptides using C18 spin columns and analyze via high-resolution mass spectrometry. Configure search parameters to include the specific mass shift of the N-{4-[Acetyl(methyl)amino]phenyl}-acetamide adduct on cysteine residues as a variable modification[1][5].

Workflow step1 1. Solubilization & Reduction (TCEP) step2 2. Probe Incubation (pH 7.8, 1-2h) step1->step2 step3 3. Quenching (Excess L-Cys) step2->step3 step4 4. Proteolytic Digestion step3->step4 step5 5. LC-MS/MS Analysis step4->step5

Self-Validating Chemoproteomic Workflow for Covalent Adduct Mapping.

Conclusion

N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is a sophisticated tool for covalent biology. By leveraging the tempered reactivity of the bromoacetamide warhead and optimizing the reaction microenvironment (pH 7.5–8.5), researchers can achieve highly selective cysteine alkylation. Adherence to strict, self-validating protocols—particularly the use of non-thiol reducing agents and aggressive quenching—ensures that the resulting mass spectrometry data reflects true biological engagement rather than chemical artifacts.

References[1] 2-Bromoacetamide: A Superior Reagent for Cysteine Alkylation in Advanced Research Applications - BenchChem - https://www.benchchem.com/[4] Side reactions of bromoacetamide group in bioconjugation - BenchChem -https://www.benchchem.com/[3] Fast Cysteine Bioconjugation Chemistry - PMC (NIH) -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8349540/[2] Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity - Journal of Chemical Information and Modeling (ACS) -https://pubs.acs.org/doi/10.1021/acs.jcim.7b00357[5] Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide - ACS Central Science -https://pubs.acs.org/doi/10.1021/acscentsci.4c00711

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Exploratory

N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide: A Precision Electrophile for Cysteine-Targeted Chemical Biology

Abstract In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP), the selection of an optimal electrophilic warhead is paramount. N-{4-[Acetyl(methyl)amino]phe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP), the selection of an optimal electrophilic warhead is paramount. N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide (hereafter referred to as N-AMBA ) emerges as a highly specialized, bifunctional probe designed for precision chemical biology. By coupling a kinetically tuned bromoacetamide warhead with a privileged acetyl(methyl)amino-phenyl recognition motif, N-AMBA enables highly chemoselective cysteine alkylation while minimizing the artifactual noise often associated with hyper-reactive probes. This whitepaper provides an in-depth technical analysis of N-AMBA, detailing its mechanistic rationale, thermodynamic profiling, and self-validating experimental workflows for proteomic applications.

Structural Rationale: The Anatomy of N-AMBA

The utility of N-AMBA in fragment-based drug discovery (FBDD) and proteome-wide mapping stems from its dual-domain architecture, which facilitates a two-step "bind-and-bite" mechanism.

The Bromoacetamide Warhead: Kinetic Optimization

The covalent modification of cysteine residues relies on the nucleophilic attack of a thiolate anion on an electrophilic center. While haloacetamides are ubiquitously employed for this purpose, their reactivity profiles vary drastically based on the halogen leaving group[1].

  • Iodoacetamides exhibit extreme reactivity, ensuring complete alkylation but frequently compromising spatial specificity by modifying lysine, histidine, and N-terminal amines[1].

  • Chloroacetamides are highly specific but suffer from sluggish kinetics, which can lead to incomplete target engagement and promote artifactual methionine oxidation during prolonged incubations[1].

  • Bromoacetamides , such as the warhead on N-AMBA, occupy the kinetic "Goldilocks zone." They provide rapid, quantitative cysteine alkylation while maintaining strict chemoselectivity, making them superior reagents for complex proteomic lysates[1][2].

The Acetyl(methyl)amino Motif: Pharmacophoric Recognition

The N-methylacetamide group attached to the phenyl ring serves as more than a simple structural spacer; it acts as a privileged pharmacophore. Structurally reminiscent of paracetamol (acetaminophen) derivatives, this moiety can engage in hydrogen bonding and hydrophobic interactions within kinase hinge regions or G protein-coupled receptor (GPCR) allosteric pockets[3]. This non-covalent pre-organization drastically increases the local concentration of the bromoacetamide warhead near the target cysteine, driving the subsequent covalent ligation[3].

Thermodynamic & Kinetic Profiling

The formation of a thioether bond via α-haloacetamide alkylation is a thermodynamically favorable, irreversible process[4][5]. The choice of the bromide leaving group specifically alters the selectivity and activation energy required for the S_N2 displacement[5].

Table 1: Reactivity and Specificity Hierarchy of Haloacetamides
Alkylating AgentLeaving GroupRelative ReactivityChemoselectivityPrimary Off-Target Risks
IodoacetamideIodide (I⁻)HighLowLysine, Histidine, N-termini[1]
Bromoacetamide Bromide (Br⁻) Moderate High Minimal (Optimal Balance) [1][2]
ChloroacetamideChloride (Cl⁻)LowVery HighMethionine Oxidation (Artifactual)[1]

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility in chemical biology, experimental protocols must be designed as self-validating systems. The following workflow for intact protein cysteine mapping explains not just the procedural steps, but the physicochemical causality behind them.

Causal Protocol Design
  • Reductant Selection (TCEP vs. DTT): TCEP (tris(2-carboxyethyl)phosphine) is strictly utilized instead of DTT or β-mercaptoethanol. Causality: DTT contains highly nucleophilic free thiols that will rapidly scavenge the N-AMBA warhead, leading to false-negative labeling. TCEP reduces disulfides via a phosphine-mediated mechanism, leaving no reactive thiols in solution to compete with the target protein[6].

  • pH Optimization (7.5–8.0): Causality: The typical pK_a of a surface-exposed cysteine thiol is ~8.3. At pH 7.5–8.0, a sufficient sub-population of cysteine exists as the highly nucleophilic thiolate anion (S⁻), enabling rapid S_N2 displacement[1][5]. Conversely, the primary amine of lysine has a pK_a of ~10.5. At pH 8.0, >99% of lysine residues remain protonated (NH₃⁺) and non-nucleophilic, preventing off-target cross-reactivity[1].

Table 2: Protocol Parameters for Optimal Cysteine Alkylation
ParameterOptimal SettingMechanistic Causality & Validation Checkpoint
Reducing AgentTCEP (1-5 mM)Phosphine-based; lacks free thiols that would scavenge the probe.
Buffer pH7.5 – 8.0Deprotonates Cys to thiolate; keeps Lys protonated to ensure chemoselectivity[1].
Quenching AgentDTT (10 mM)Introduces massive excess of free thiols to rapidly consume unreacted N-AMBA.
Validation Shift +205.10 Da Exact monoisotopic addition of the C₁₁H₁₃N₂O₂ moiety post-HBr elimination.
Step-by-Step Workflow: Intact Protein Cysteine Mapping
  • Protein Preparation: Dilute the target recombinant protein to 10 µM in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.8).

  • Disulfide Reduction: Add TCEP to a final concentration of 2 mM. Incubate at 37°C for 30 minutes to expose buried cysteines.

  • Covalent Alkylation: Add N-AMBA (from a 10 mM DMSO stock) to a final concentration of 50 µM (5x molar excess). Incubate at room temperature for 1 hour in the dark.

  • Reaction Quenching: Terminate the reaction by adding DTT to a final concentration of 10 mM, incubating for 10 minutes to scavenge unreacted probe.

  • LC-MS Validation: Desalt the sample and analyze via intact mass spectrometry. A successful, single-site covalent modification is self-validated by a precise mass shift of +205.10 Da .

Visualizing the Covalent Mechanism & Workflow

The following diagrams illustrate the logical flow of the N-AMBA reaction mechanism and the subsequent proteomic validation workflow.

Mechanism N1 Target Protein (Free Cysteine -SH) N3 Non-Covalent Encounter Complex N1->N3 Binding N2 N-AMBA Probe (Bromoacetamide) N2->N3 Affinity N4 Thiolate Attack (SN2 Displacement) N3->N4 Deprotonation (pH 7.5-8.0) N5 Stable Thioether Adduct (+205.10 Da Shift) N4->N5 -HBr

Fig 1. SN2 reaction pathway of N-AMBA with cysteine, forming a stable thioether adduct.

Workflow Step1 1. Cell Lysis & Protein Extraction (Native Conditions) Step2 2. TCEP Reduction (Disulfide Cleavage) Step1->Step2 Step3 3. N-AMBA Probe Incubation (Target Alkylation) Step2->Step3 Step4 4. Proteolytic Digestion (Trypsin/Lys-C) Step3->Step4 Step5 5. LC-MS/MS Analysis (Peptide Mapping) Step4->Step5 Step6 6. Bioinformatic Validation (Mass Shift +205.10 Da) Step5->Step6

Fig 2. Self-validating proteomic workflow for cysteine mapping using the N-AMBA probe.

References

  • Sornay, C. et al. "Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry." PubMed Central (PMC), 2019. URL:[Link]

  • Boutureira, O. & Bernardes, G. J. L. "Advances in Chemical Protein Modification." ACS Publications (Chemical Reviews), 2015. URL:[Link]

  • Beerkens, B. L. H. et al. "Covalent Molecular Probes for Class A G Protein-Coupled Receptors: Advances and Applications." ACS Chemical Biology, 2024. URL: [Link]

  • MDPI. "Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues." MDPI Molecules, 2023. URL:[Link]

Sources

Foundational

Safety, Handling, and Application Protocols for N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide

A Comprehensive Whitepaper for Researchers and Drug Development Professionals As a Senior Application Scientist, I frequently encounter chemical probes that require a rigorous balance between reactivity and stability. N-...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Whitepaper for Researchers and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter chemical probes that require a rigorous balance between reactivity and stability. N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is a highly specialized electrophilic probe. It combines a reactive α-bromoamide warhead with a sterically distinct acetyl(methyl)amino phenyl moiety, making it an invaluable tool for targeted covalent inhibition, activity-based protein profiling, and site-specific bioconjugation.

However, its utility is strictly governed by its alkylating nature. Mishandling this compound not only endangers laboratory personnel but also introduces artifactual data into downstream proteomics or biochemical assays. This guide bypasses generic safety advice to provide a field-proven, causality-driven framework for handling, reacting, and neutralizing this specific class of bromoacetamide.

Physicochemical Identity & Mechanistic Profiling

To control a chemical probe, you must first understand its electronic and structural behavior. The α-carbon of the bromoacetamide group is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom.

Table 1: Physicochemical & Structural Properties
PropertyValue / Description
Chemical Name N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide
Molecular Formula C11H13BrN2O2
Molecular Weight ~285.14 g/mol
Reactive Warhead α-bromoamide (Electrophile)
Target Nucleophile Cysteine thiolate (-S⁻)
Solubility DMSO, DMF (Anhydrous required)

When introduced to a biological system, this probe undergoes an S_N2 nucleophilic substitution. The reaction is highly specific to cysteine residues, provided the local pH is carefully controlled. At a mildly alkaline pH (7.5–8.0), the cysteine thiol (-SH) is deprotonated to a highly nucleophilic thiolate anion (-S⁻), which rapidly attacks the α-carbon, displacing the bromide ion to form a stable, irreversible thioether bond .

Mechanism Target Protein Cysteine (-SH) Buffer Alkaline Buffer (pH 8.0) Target->Buffer Equilibration Thiolate Reactive Thiolate (-S⁻) Buffer->Thiolate Deprotonation Reaction SN2 Nucleophilic Attack Thiolate->Reaction Nucleophile Probe N-{4-[Acetyl(methyl)amino]phenyl} -2-bromoacetamide Probe->Reaction Electrophile Product Stable Thioether Adduct (Alkylated Protein) Reaction->Product Covalent Bond Waste Bromide Leaving Group (Br⁻) Reaction->Waste Displaced

Reaction mechanism of cysteine alkylation via SN2 nucleophilic substitution.

Hazard Identification & Toxicological Profile

Like all bromoacetamides, this compound is a potent alkylating agent. In vivo, it can indiscriminately alkylate cellular nucleophiles, leading to severe toxicity, skin sensitization, and potential mutagenicity .

Table 2: GHS Hazard Classifications & Mitigation Strategies
Hazard ClassGHS CategoryCausality-Driven Mitigation Strategy
Acute Toxicity (Oral) Category 4Ingestion causes severe mucosal alkylation. Never pipette by mouth; wear a face shield during bulk transfers.
Skin Corrosion Category 1BCauses severe chemical burns. Double-glove with nitrile/neoprene; change immediately if contaminated.
Eye Damage Category 1Vapors/dust act as lachrymators. Handle exclusively inside a certified fume hood with splash goggles.
Sensitization PotentialRepeated exposure leads to immune-mediated sensitization. Use closed-system weighing where possible.

Experimental Workflows: A Self-Validating System

The integrity of covalent labeling depends entirely on controlling the kinetics of the S_N2 substitution. Bromoacetamides are inherently less reactive than iodoacetamides, providing a wider experimental window to achieve selective cysteine modification without cross-reacting with lysine or histidine residues .

However, this selectivity is strictly pH-dependent. If the buffer exceeds pH 8.5, the primary amines of lysine residues become sufficiently deprotonated to act as competing nucleophiles, leading to heterogeneous over-alkylation. The following protocol is designed as a self-validating system , incorporating internal kinetic checkpoints and active quenching to ensure the reaction is kinetically frozen before analysis.

Table 3: Reaction Optimization Parameters
ParameterOptimal RangeCausality / Scientific Rationale
Buffer pH 7.5 – 8.0Balances cysteine deprotonation with lysine exclusion.
Temperature 20°C – 25°C (RT)Prevents thermal degradation of the bromoacetamide.
Incubation Time 30 – 60 minutesSufficient for mono-alkylation; prevents off-target hits.
Quenching Agent 20 mM DTTExcess thiols outcompete protein for unreacted probe.
Protocol: Site-Specific Cysteine Alkylation Workflow

Step 1: Reagent Preparation (Fume Hood Required)

  • Weigh the desired amount of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide.

  • Dissolve in anhydrous DMSO to create a 100 mM master stock.

  • Causality Check: Ensure DMSO is strictly anhydrous (stored over molecular sieves). Ambient moisture will slowly hydrolyze the α-bromoamide into an inert glycolamide, destroying the probe's efficacy before the experiment even begins.

Step 2: Buffer Equilibration

  • Dilute the target protein to 10 µM in 50 mM HEPES buffer, pH 7.8.

  • Causality Check: Verify pH with a micro-electrode. A pH < 7.0 keeps cysteines protonated and unreactive, while pH > 8.5 triggers lysine amine deprotonation, destroying site-selectivity.

Step 3: Alkylation Reaction

  • Add the bromoacetamide probe to a final concentration of 1 mM (a 100-fold molar excess).

  • Incubate at room temperature (22°C) in the dark for 45 minutes.

  • Causality Check: Light exposure can cleave the C-Br bond via radical mechanisms. Shielding the reaction tube with foil preserves the intended S_N2 pathway.

Step 4: Kinetic Monitoring & Active Quenching

  • At 15, 30, and 45 minutes, remove a 10 µL aliquot and immediately mix with 1 µL of 200 mM Dithiothreitol (DTT).

  • Causality Check: Simple dilution is insufficient to stop an alkylating agent. DTT provides a massive stoichiometric excess of primary thiols, instantly scavenging all unreacted bromoacetamide. This "freezes" the reaction kinetics, ensuring that downstream LC-MS analysis reflects the true biological state at the exact moment of quenching .

Workflow Prep Prepare 100 mM Stock in Anhydrous DMSO Incubate Incubate with Protein (1-5 mM, 1 hr, RT) Prep->Incubate Monitor Monitor Kinetics (LC-MS Aliquots) Incubate->Monitor Quench Quench Reaction (20 mM DTT / BME) Monitor->Quench Prevent over-alkylation Cleanup Desalting / Dialysis (Remove Excess Reagent) Quench->Cleanup Neutralized state Analyze Downstream Analysis (Proteomics / Assay) Cleanup->Analyze

Standard operating procedure for probe preparation, reaction, and safe disposal.

Decontamination and Waste Disposal Logistics

Because N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is an environmental hazard and a persistent alkylating agent, untreated disposal is strictly prohibited .

The Thiosulfate Neutralization Protocol:

  • Collect all liquid waste, contaminated pipette tips, and reaction tubes in a dedicated secondary container inside the fume hood.

  • Flood the waste with a 10% (w/v) aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ).

  • Allow the mixture to sit for a minimum of 24 hours at room temperature.

  • Causality Check: Thiosulfate is a highly potent, odorless nucleophile. It attacks the bromoacetamide warhead, displacing the bromide to form a harmless, water-soluble Bunte salt (thiosulfate ester). This completely neutralizes the toxic electrophile, rendering the waste safe for standard institutional chemical disposal protocols.

References

  • PubChem. "2-Bromo-N-(4-methylphenyl)acetamide." National Center for Biotechnology Information. URL:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - 2-Bromoacetamide." Cole-Parmer Safety Database. URL: [Link]

Protocols & Analytical Methods

Method

protocol for labeling proteins with N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide

Protocol for Covalent Protein Labeling with N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Advanced Technica...

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Author: BenchChem Technical Support Team. Date: March 2026

Protocol for Covalent Protein Labeling with N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) and precision bioconjugates relies heavily on the selective functionalization of hyper-reactive amino acid residues. N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide (CAS: 1138445-65-4) is a highly specialized electrophilic probe designed for the irreversible alkylation of cysteine residues.

Unlike widely used iodoacetamides, which are notoriously light-sensitive and prone to off-target alkylation of lysine and histidine residues, bromoacetamides offer a slightly attenuated reactivity profile. This thermodynamic tuning provides a wider kinetic window, allowing for highly site-selective labeling of solvent-exposed or hyper-reactive cysteines via an SN​2 nucleophilic substitution mechanism[1]. The N-{4-[Acetyl(methyl)amino]phenyl} payload serves as a distinct structural fragment, making this probe highly valuable in fragment-based covalent drug discovery and mass spectrometry (MS) tagging.

The Causality of Experimental Design

Successful bioconjugation is not merely a sequence of mixing reagents; it is the precise control of thermodynamic and kinetic variables. The thiolate anion ( S− ) is the active nucleophile in this reaction. Because the typical pKa​ of a protein cysteine is ~8.3, the reaction buffer must be strictly maintained between pH 7.0 and 7.5. This specific range ensures a sufficient molar fraction of reactive thiolate while keeping lysine primary amines ( pKa​ ~10.5) fully protonated and unreactive[2].

Experimental Workflow & Pathway

The following diagram illustrates the self-validating workflow for bromoacetamide bioconjugation, highlighting the critical transition states and required conditions.

Bioconjugation P_ox Oxidized Protein (Disulfide Bonds) P_red Reduced Protein (Free Cysteine -SH) P_ox->P_red TCEP (1-10 mM) pH 7.0-7.5, 1h P_lab Covalently Labeled Protein (Thioether Linkage) P_red->P_lab Alkylation (SN2) 2-10x molar excess Probe N-{4-[Acetyl(methyl)amino]phenyl} -2-bromoacetamide Probe->P_lab Reactive Electrophile Quench Quenched Reaction (+ BME / DTT) P_lab->Quench Stop Reaction (5 min, RT) Analysis LC-MS/MS & UV-Vis Validation Quench->Analysis Desalting & Characterization

Fig 1. Workflow of site-selective cysteine alkylation via SN2 nucleophilic substitution.

Quantitative Data & Optimization Guidelines

To ensure reproducibility and prevent protein precipitation, the reaction parameters must be optimized based on the principles of protein biophysics.

Table 1: Comparative Reactivity of Thiol-Reactive Probes

Probe TypeReactivity LevelSelectivity for CysteineReversibilityPrimary Use Case
IodoacetamideVery HighModerate (reacts with Lys/His at high pH)IrreversibleComplete alkylation for MS proteomics
Bromoacetamide High High (requires specific microenvironment) Irreversible Site-selective labeling, TCI screening
MaleimideExtremely HighHighReversible (retro-Michael)Rapid bioconjugation, ADC development

Table 2: Optimization Matrix for Bromoacetamide Conjugation

ParameterTested RangeOptimal TargetMechanistic Causality
Buffer pH 6.5 – 8.57.0 – 7.5 Balances thiolate ( S− ) formation against off-target lysine amine deprotonation.
Molar Ratio 1:1 to 50:15:1 to 10:1 Drives pseudo-first-order kinetics; prevents hydrophobic aggregation of the protein.
Co-solvent 0% – 20% (v/v)≤ 5% (v/v) Maintains probe solubility in aqueous buffer without inducing protein denaturation.
Temperature 4°C – 37°C20°C – 25°C Provides sufficient kinetic energy for SN​2 substitution while preserving tertiary folding.
Reagents and Equipment
  • Target Protein: Purified, in an amine-free buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).

  • Probe: N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide (CAS: 1138445-65-4).

  • Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride).

  • Quenching Agent: β -Mercaptoethanol (BME) or Dithiothreitol (DTT).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Purification: Size-exclusion chromatography (SEC) columns (e.g., Sephadex G-25) or dialysis cassettes.

Detailed Step-by-Step Methodology
Phase 1: Protein Preparation & Reduction
  • Buffer Exchange: Ensure the target protein is dissolved in Labeling Buffer (50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4) at a concentration of 50–100 µM.

    • Expert Insight: Amine-containing buffers like Tris or glycine must be strictly avoided, as they can act as competitive nucleophiles, consuming the bromoacetamide probe.

  • Disulfide Reduction: Add TCEP-HCl to a final concentration of 1–2 mM (typically a 10- to 20-fold molar excess over the protein). Incubate at room temperature for 30 to 60 minutes[3].

    • Causality: TCEP is utilized instead of DTT or BME for the initial reduction because it is a phosphine, not a thiol. It reduces disulfides to free cysteines without competing for the bromoacetamide probe in the subsequent step, allowing for a streamlined, one-pot reaction without intermediate desalting.

Phase 2: Probe Preparation
  • Stock Solution: Weigh N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide and dissolve it in anhydrous DMSO to create a 10 mM stock solution.

    • Causality: Bromoacetamides are susceptible to slow hydrolysis in aqueous environments. Preparing the probe in anhydrous DMSO ensures maximum electrophilic integrity. Use the stock solution within 2 hours of preparation[2].

Phase 3: Covalent Conjugation
  • Reaction Initiation: Add the probe stock solution dropwise to the reduced protein solution to achieve a final probe concentration of 250–500 µM (a 5- to 10-fold molar excess). Mix gently by pipetting or using a rotating platform.

    • Expert Insight: Dropwise addition is critical. Rapid injection can cause localized spikes in DMSO concentration, triggering irreversible protein precipitation. Ensure the final DMSO concentration remains below 5% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature (20–25°C) for 2 hours. Cover the reaction vessel with aluminum foil.

    • Causality: While bromoacetamides are less photolabile than iodoacetamides, shielding the reaction from ambient light minimizes the risk of radical-induced side reactions and preserves the integrity of the aromatic payload[2].

Phase 4: Quenching and Purification (Self-Validating System)
  • Reaction Quenching: Add β -mercaptoethanol (BME) to a final concentration of 5 mM. Incubate for 5 minutes at room temperature.

    • Causality: This is a mandatory self-validating step. BME acts as a sacrificial small-molecule thiol, rapidly consuming any unreacted bromoacetamide. This "freezes" the reaction kinetics, ensuring that the degree of labeling (DOL) does not artificially inflate during the time-consuming purification process.

  • Purification: Remove the quenched probe, excess TCEP, and BME using a size-exclusion chromatography (SEC) column pre-equilibrated with your desired storage buffer. Collect the high-molecular-weight fractions containing the pure, covalently labeled protein.

Downstream Validation

To confirm the success and stoichiometry of the bioconjugation, the purified protein should be subjected to Intact Mass Spectrometry (LC-MS) .

  • Expected Mass Shift: Each successful conjugation event will result in a mass addition of +204.1 Da to the intact protein mass (Mass of the probe minus the leaving bromide ion: C11​H13​N2​O2​ ).

  • Peptide Mapping: For precise site-localization, digest the labeled protein with trypsin and analyze via LC-MS/MS to identify the specific cysteine residue modified by the N-{4-[Acetyl(methyl)amino]phenyl}acetamide moiety.

References
  • Hahn Lab. "Dye Labeling Protocol." Hahnlab.com.
  • MDPI. "Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues." MDPI, 2023.
  • PMC. "Structure-guided Discovery of Dual-recognition Chemibodies." National Institutes of Health, 2018.

Sources

Application

using N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide in mass spectrometry

Application Note & Protocol Topic: A Robust LC-MS/MS Method for the Quantitative Analysis of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide in Human Plasma Audience: Researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Robust LC-MS/MS Method for the Quantitative Analysis of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a comprehensive guide for the development, validation, and application of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide in human plasma. The protocol details every critical step, from sample preparation using protein precipitation to the optimization of chromatographic separation and mass spectrometric detection. This application note is designed to serve as a foundational method that can be adapted for pharmacokinetic, toxicokinetic, or metabolism studies involving this and structurally related compounds. All procedures are grounded in established bioanalytical method validation principles to ensure data integrity and regulatory compliance.[1][2]

Introduction

N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is a small organic molecule featuring a reactive bromoacetamide functional group. This moiety is known for its ability to act as an alkylating agent, making the compound a potential covalent modifier of biological macromolecules. Its structural similarity to metabolites of widely used pharmaceuticals, such as acetaminophen, suggests its potential relevance as a synthetic intermediate, a reference standard for metabolite identification, or a candidate molecule in drug discovery programs.

The quantitative analysis of such compounds in complex biological matrices like plasma presents several challenges. These include the need for high sensitivity to detect low concentrations, high selectivity to distinguish the analyte from endogenous interferences, and a robust sample preparation technique to ensure reproducibility. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[3][4] This guide provides a detailed, field-proven framework for developing a reliable LC-MS/MS assay for N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide.

Physicochemical Characterization & Mass Spectrometric Profile

A thorough understanding of the analyte's properties is fundamental to developing a successful mass spectrometry method.

Table 1: Physicochemical Properties of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide

PropertyValueSource/Note
IUPAC Name N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide---
Molecular Formula C₁₁H₁₃BrN₂O₂[5]
Molecular Weight 285.15 g/mol [5]
Monoisotopic Mass 284.0215 g/mol Calculated
Key Structural Features Bromoacetamide, N-acetylated amine, aromatic ring---
Predicted Mass Spectrometric Behavior
  • Isotopic Signature: A key feature of this molecule is the presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and 49.3%, respectively).[6] Consequently, any ion containing the bromine atom will appear in the mass spectrum as a characteristic doublet of peaks (an "M" and "M+2" peak) separated by two mass units (m/z) and having roughly equal intensity.[6] This isotopic pattern is a powerful tool for confirming the identity of the analyte and its fragments.[7]

  • Ionization: The presence of the amide nitrogen and the N-methyl group provides sites that can be readily protonated. Therefore, positive mode electrospray ionization (ESI+) is predicted to be the most efficient ionization mode. While N-acetylation can sometimes suppress ionization efficiency, the overall structure remains favorable for ESI+.[8]

  • Fragmentation: Upon collision-induced dissociation (CID), fragmentation is expected to occur at the most labile bonds. The bromoacetamide side chain is a likely site of initial fragmentation.

Strategic Workflow for Method Development

A systematic approach is crucial for efficient and successful method development. The overall workflow is designed to logically progress from initial analyte characterization to a fully validated bioanalytical method.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Sample & Validation A Analyte Characterization (MW, Isotopes, Solubility) B Direct Infusion MS Analysis (Precursor Ion & Fragmentation) A->B C LC Method Development (Column & Mobile Phase Opt.) B->C D MRM Transition Optimization (CE, DP, EP) C->D E Sample Preparation Protocol (Protein Precipitation) D->E Finalized LC-MS/MS Method F Calibration Curve & QC Prep E->F G Bioanalytical Method Validation (FDA/ICH Guidelines) F->G H Data Analysis & Reporting G->H

Caption: High-level workflow for LC-MS/MS bioanalytical method development and validation.

Detailed Experimental Protocols

Protocol 3.1: Preparation of Standards and Quality Controls

Rationale: Accurate preparation of stock solutions, calibration standards (CS), and quality control (QC) samples is the foundation of a quantitative assay. Using a surrogate matrix (e.g., plasma from the same species free of the analyte) is essential to mimic the analytical conditions of the unknown samples.

Materials:

  • N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide reference standard

  • HPLC-grade Methanol (MeOH)

  • Control Human Plasma (K₂EDTA)

  • Calibrated analytical balance and pipettes

Procedure:

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the reference standard into a 5 mL volumetric flask. Dissolve and bring to volume with MeOH. This solution should be stored at -20°C.

  • Working Stock Solutions: Prepare a series of working stock solutions by serial dilution of the primary stock with 50:50 MeOH:Water. These will be used to spike into the plasma.

  • Calibration Standards (CS) and Quality Controls (QC):

    • Prepare CS and QC samples by spiking the appropriate working stock solution into control human plasma (e.g., a 5% spike, v/v, to minimize matrix disruption).

    • A typical calibration range might be 1 - 1000 ng/mL. Prepare 8-10 non-zero standards.

    • Prepare QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC (≤3x LLOQ), Medium QC, and High QC.

Protocol 3.2: Sample Preparation from Human Plasma

Rationale: Protein precipitation is a simple, fast, and effective method for removing the majority of interfering proteins from plasma samples.[9] Acetonitrile is often preferred as it typically results in cleaner extracts and efficient protein removal.[10][11]

Materials:

  • Plasma samples (CS, QC, or unknown)

  • Ice-cold Acetonitrile (ACN) containing a suitable internal standard (IS)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer and refrigerated microcentrifuge

Procedure:

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of ice-cold ACN (containing IS). The 4:1 ratio of precipitant to plasma ensures efficient protein removal.[12]

  • Vortex vigorously for 60 seconds to ensure complete protein denaturation.

  • Incubate at 4°C for 10 minutes to facilitate complete precipitation.

  • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for LC-MS/MS analysis.

Protocol 3.3: Liquid Chromatography (LC) Method

Rationale: Reversed-phase chromatography using a C18 column is the workhorse for separating small molecules like the target analyte. A gradient elution provides a good balance between peak shape, resolution from early-eluting matrix components, and analysis time.

Table 2: Optimized Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column C18, 50 x 2.1 mm, 2.6 µmProvides excellent retention and peak shape for hydrophobic small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation (ESI+) and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minStandard flow rate for 2.1 mm ID columns.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrateA sharp gradient ensures efficient elution and a short run time.
Protocol 3.4: Mass Spectrometry (MS) Method

Rationale: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides the highest sensitivity and selectivity for quantification. The method involves selecting a specific precursor ion (the protonated molecule) and monitoring its transition to a specific, stable product ion after fragmentation.

Procedure for MRM Development:

  • Tuning: Infuse a solution of the analyte (~100 ng/mL) directly into the mass spectrometer to find the exact m/z of the protonated precursor ion, [M+H]⁺. Given the monoisotopic mass of 284.02, the precursor ions will be m/z 285.0 and 287.0 due to the bromine isotopes. Select the more abundant ⁷⁹Br isotope peak (m/z 285.0) for optimization.

  • Fragmentation (Product Ion Scan): Perform a product ion scan on the precursor m/z 285.0. Increase the collision energy (CE) systematically to induce fragmentation and identify the most stable and abundant product ions.

  • MRM Optimization: For the most promising precursor → product ion transitions, optimize MS parameters like Collision Energy (CE) and Declustering Potential (DP) to maximize signal intensity.

G cluster_frags Proposed Product Ions parent Precursor Ion m/z 285.0 / 287.0 [C₁₁H₁₄BrN₂O₂]⁺ frag1 Loss of CH₂Br m/z 192.1 parent:f0->frag1 CID frag2 Loss of Bromoketene m/z 165.1 parent:f0->frag2 CID frag3 Acetyl(methyl)aniline ion m/z 150.1 parent:f0->frag3 CID

Caption: Predicted fragmentation pathway for N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide.

Table 3: Optimized Mass Spectrometry Parameters (Example)

ParameterAnalyteInternal Standard (IS)
Ionization Mode ESI PositiveESI Positive
MRM Transition 285.0 → 192.1e.g., 291.1 → 198.1 (d6-IS)
Collision Energy (CE) 25 eV25 eV
Declustering Potential (DP) 80 V80 V
Source Temperature 550 °C550 °C

Method Validation Strategy

A bioanalytical method must be validated to ensure its reliability for its intended purpose.[1] Validation should be performed according to regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance or ICH M10.[2][13]

Table 4: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation ParameterPurposeGeneral Acceptance Criteria (FDA/ICH)
Selectivity Ensure no interference from endogenous matrix components at the analyte's retention time.Response in blank matrix should be <20% of LLOQ response.
Linearity & Range Define the concentration range over which the assay is accurate and precise.r² ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal value and the degree of scatter.Mean accuracy within ±15% of nominal; Precision (%CV) ≤15% (±20% and ≤20% at LLOQ).
Matrix Effect Assess the ion suppression or enhancement caused by the biological matrix.CV of matrix factor across different lots should be ≤15%.
Recovery Measure the efficiency of the sample preparation process.Recovery should be consistent, precise, and reproducible.
Stability Evaluate analyte stability under various storage and handling conditions (e.g., freeze-thaw, bench-top).Mean concentration should be within ±15% of nominal concentration.

Data Interpretation & Troubleshooting

  • Peak Integration: Ensure consistent and accurate integration of chromatographic peaks. Automated integration should be reviewed manually, especially for low-concentration samples.

  • Isotope Confirmation: As a qualitative check, monitor the M+2 transition (e.g., 287.0 → 194.1). The ratio of the peak areas from the M and M+2 transitions should remain constant across all samples and standards.

  • Matrix Effects: If significant ion suppression or enhancement is observed, a more rigorous sample cleanup technique, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), may be required.

  • Analyte Instability: The bromoacetamide group is reactive. If instability is observed (e.g., during sample processing or storage), investigate the cause. Lowering temperatures, adjusting pH, or adding stabilizing agents may be necessary.

Conclusion

This application note presents a comprehensive and robust framework for the quantitative analysis of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide in human plasma using LC-MS/MS. The detailed protocols for sample preparation, chromatography, and mass spectrometry, combined with a clear validation strategy, provide researchers with a reliable starting point for their bioanalytical needs. By following the principles outlined herein, laboratories can develop and validate a sensitive, selective, and accurate method suitable for regulated bioanalysis in the drug development pipeline.

References

  • Application Notes and Protocols for Plasma Protein Precipitation - Benchchem. (n.d.).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Protein Precipitation Plates | Thermo Fisher Scientific. (n.d.).
  • Current developments in LC-MS for pharmaceutical analysis. (n.d.). Analyst (RSC Publishing).
  • Bioanalytical Method Validation Guidance for Industry May 2018. (2020, April 29). FDA.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024, June 12). FDA.
  • Technical Tip: Protein Precipitation. (2015, August 27). Phenomenex.
  • UPLC-MS/MS method development for peptide analysis. (2025, December 18). AMSbiopharma.
  • Protein precipitation: A comprehensive guide. (n.d.). Abcam.
  • N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide. (n.d.).
  • Effects of peptide acetylation and dimethylation on electrospray ionization efficiency. (2016, February 15).
  • A Comparative Guide to the Mass Spectrometry Analysis of 4-Bromo-N-phenylbenzenesulfonamide and its Reaction Products. (n.d.). Benchchem.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.).
  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (2026, March 10).
  • Bromo pattern in Mass Spectrometry. (2023, December 3). YouTube.

Sources

Method

Application Notes &amp; Protocols: N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide for Activity-Based Protein Profiling

Abstract Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that provides a direct readout of the functional state of enzymes and other proteins within their native biological context.[1] Unlik...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that provides a direct readout of the functional state of enzymes and other proteins within their native biological context.[1] Unlike traditional proteomic methods that measure protein abundance, ABPP utilizes covalent chemical probes to selectively label and identify active protein targets.[2][3] This application note details the use of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide, a representative α-haloacetamide probe, for the targeted profiling of reactive cysteine residues across the proteome. We provide the scientific rationale, detailed experimental protocols for direct labeling and competitive profiling, and guidelines for data analysis, establishing this probe as a tool for target identification and drug discovery.

Introduction: The Principle of Activity-Based Protein Profiling (ABPP)

ABPP is a functional proteomic technology designed to monitor the activity of entire enzyme families directly in complex biological systems, such as cell lysates, living cells, or even whole organisms.[1][4] The methodology is predicated on the design of activity-based probes (ABPs), which are small molecules that typically consist of three key modular components:

  • A Reactive Group (or "Warhead"): An electrophilic functional group that forms a stable, covalent bond with a nucleophilic amino acid residue, often located within the active site of a target protein.[1][3]

  • A Binding Element/Scaffold: A molecular structure that directs the probe to a specific class of proteins or provides a framework for interaction.

  • A Reporter Tag: A functional handle, such as a fluorophore (for imaging) or a biotin tag (for affinity purification), which enables the detection and enrichment of probe-labeled proteins.[5]

The covalent nature of the probe-protein interaction ensures that the functional state of the protein is "captured," allowing for the separation and identification of active enzymes from their inactive or inhibited counterparts. This approach is particularly valuable for studying enzyme classes with conserved catalytic mechanisms, such as serine hydrolases and cysteine proteases.[5][6]

The α-Bromoacetamide Warhead: Targeting the "Ligandable" Cysteinome

Cysteine is a unique amino acid due to the high nucleophilicity of its thiol side chain, especially when deprotonated to the thiolate form.[7][8] This reactivity makes cysteine residues critical for catalysis, redox sensing, and structural stabilization.[7] It also renders them susceptible to covalent modification by electrophilic small molecules, a principle widely exploited in covalent drug discovery.[9][10]

The 2-bromoacetamide functional group is a classic electrophilic warhead used in ABPP for targeting nucleophilic residues.[7] Its mechanism of action involves a direct SN2 (bimolecular nucleophilic substitution) reaction where the nucleophilic cysteine thiol attacks the carbon atom bearing the bromine, displacing the bromide leaving group and forming a stable thioether bond. Probes featuring this warhead, such as iodoacetamide (a more reactive analogue), are routinely used for proteome-wide cysteine analysis.[7][11]

N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide serves as an archetypal probe scaffold. The bromoacetamide moiety provides the covalent reactivity, while the N-phenylacetamide core acts as the binding element that can be modified to alter selectivity or to incorporate a reporter tag for downstream analysis.

Mechanism of Covalent Labeling

The core of this ABPP application is the irreversible covalent reaction between the probe and a target cysteine residue.

Mechanism cluster_reactants Reactants cluster_product Covalent Adduct Probe Probe Adduct Adduct Probe:f1->Adduct:f1 SN2 Attack Protein Cys-SH Protein Br_ion HBr Adduct->Br_ion +

Figure 1: Covalent modification of a protein cysteine residue by the 2-bromoacetamide warhead.

Application: Competitive Profiling for Drug Target Identification

A primary application for probes like N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is in competitive ABPP. This workflow is invaluable for identifying the protein targets of a novel, unlabeled covalent inhibitor or fragment.[3][11][12] The principle is based on competition for the same reactive cysteine residue between the inhibitor of interest and a broad-spectrum, reporter-tagged ABP.

The workflow is as follows:

  • A biological sample (e.g., cell lysate) is pre-incubated with the inhibitor of interest.

  • The inhibitor covalently binds to its specific cysteine targets.

  • The sample is then treated with a reporter-tagged bromoacetamide probe (e.g., an alkyne-functionalized derivative).

  • This probe labels the remaining accessible, reactive cysteines that were not engaged by the inhibitor.

  • The proteome is analyzed, typically by mass spectrometry. A significant reduction in probe labeling on a specific cysteine in the inhibitor-treated sample compared to a control (e.g., DMSO-treated) sample indicates that the inhibitor directly engaged that site.

This strategy allows for the unbiased, proteome-wide assessment of a drug's selectivity and the identification of potential off-targets.[4][12]

Competitive ABPP Workflow

Competitive_ABPP_Workflow cluster_control Control Arm cluster_exp Experimental Arm start Proteome (e.g., Cell Lysate) control_treat Treat with Vehicle (e.g., DMSO) start->control_treat exp_treat Treat with Covalent Inhibitor of Interest start->exp_treat control_probe Add Alkyne-Probe control_treat->control_probe control_click Click Chemistry: + Biotin-Azide control_probe->control_click control_enrich Streptavidin Enrichment control_click->control_enrich control_ms LC-MS/MS Analysis control_enrich->control_ms quant Quantitative Comparison control_ms->quant exp_probe Add Alkyne-Probe exp_treat->exp_probe exp_click Click Chemistry: + Biotin-Azide exp_probe->exp_click exp_enrich Streptavidin Enrichment exp_click->exp_enrich exp_ms LC-MS/MS Analysis exp_enrich->exp_ms exp_ms->quant target Identified Target(s) quant->target

Figure 2: Workflow for competitive ABPP to identify targets of a covalent inhibitor.

Experimental Protocols

Critical Note on Probe Design: For practical application in modern chemoproteomics, the core molecule N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide must be synthesized with a bioorthogonal handle for downstream detection. The protocols below assume the use of an alkyne-functionalized analogue , which allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to attach a reporter tag post-labeling.[13]

Materials and Reagents
  • Proteome Source: Cultured cells (e.g., HEK293T, Jurkat) or tissue samples.

  • Buffers:

    • Lysis Buffer: PBS, pH 7.4, with 0.1% Triton X-100 and protease inhibitors (prepare fresh).

    • Reaction Buffer: PBS, pH 7.4.

  • Probes and Reagents:

    • Alkyne-functionalized N-{4-[...]} -2-bromoacetamide probe (stock in DMSO).

    • Inhibitor of interest (for competitive profiling, stock in DMSO).

    • Click Chemistry Reagents:

      • Azide-Biotin or Azide-Fluorophore tag.

      • Tris(2-carboxyethyl)phosphine (TCEP).

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).

      • Copper(II) sulfate (CuSO₄).

  • Enrichment and Digestion:

    • Streptavidin-agarose beads.

    • Wash Buffers (e.g., PBS with 0.5% SDS, Urea solution, PBS).

    • Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction/alkylation.

    • Trypsin, sequencing grade.

  • Instrumentation:

    • High-speed refrigerated centrifuge.

    • LC-MS/MS system (e.g., Orbitrap).

Protocol 1: Competitive Cysteine Reactivity Profiling

This protocol aims to identify the protein targets of an unlabeled covalent inhibitor.

  • Proteome Preparation:

    • Harvest cultured cells and wash 2x with cold PBS.

    • Lyse cells by sonication or Dounce homogenization in Lysis Buffer.

    • Centrifuge at 14,000 x g for 30 min at 4°C to pellet cellular debris.

    • Collect the supernatant (proteome) and determine protein concentration via BCA or Bradford assay. Adjust concentration to 2-5 mg/mL with Lysis Buffer.

  • Inhibitor Incubation:

    • Aliquot 1 mg of proteome into two microcentrifuge tubes.

    • To the 'Experimental' tube, add the inhibitor of interest to the desired final concentration (e.g., 1-10 µM).

    • To the 'Control' tube, add an equivalent volume of DMSO.

    • Incubate both samples for 60 minutes at 37°C with gentle agitation.

  • Probe Labeling:

    • Add the alkyne-bromoacetamide probe to both tubes to a final concentration of 50-100 µM.

    • Incubate for an additional 60 minutes at room temperature.

  • Click Chemistry (CuAAC):

    • To each 1 mg sample, add the following pre-mixed click reagents in order:

      • Azide-Biotin (100 µM final concentration).

      • TCEP (1 mM final concentration).

      • TBTA (100 µM final concentration).

      • CuSO₄ (1 mM final concentration).

    • Vortex briefly and incubate for 1 hour at room temperature in the dark.

  • Protein Precipitation and Enrichment:

    • Precipitate proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C for 1 hour.

    • Centrifuge to pellet protein, discard supernatant, and air-dry the pellet.

    • Resuspend the pellet in PBS containing 1% SDS.

    • Add pre-washed streptavidin-agarose beads and incubate for 1.5 hours at room temperature to enrich biotinylated proteins.

  • On-Bead Digestion for MS Analysis:

    • Wash the beads sequentially with 0.5% SDS in PBS, 6 M Urea in PBS, and finally with PBS to remove non-specifically bound proteins.

    • Resuspend the beads in a buffer containing urea. Reduce disulfide bonds with DTT (10 mM, 30 min, 37°C) and alkylate free cysteines with IAA (20 mM, 30 min, RT, dark).

    • Dilute the urea concentration and add trypsin. Digest overnight at 37°C.

    • Collect the supernatant containing the peptides, acidify with formic acid, and desalt using a C18 StageTip prior to LC-MS/MS analysis.

Data Analysis and Interpretation

LC-MS/MS data should be analyzed using a quantitative proteomics software package (e.g., MaxQuant, Proteome Discoverer).

  • Peptide Identification: Search the MS/MS spectra against a relevant protein database to identify peptides.

  • Label-Free Quantification (LFQ): Use the LFQ intensity values for each identified peptide.

  • Target Identification: For each cysteine-containing peptide, calculate the ratio of its LFQ intensity in the Control (DMSO) sample versus the Experimental (Inhibitor) sample.

  • Hit Calling: A significant decrease in the signal for a specific cysteine-containing peptide in the inhibitor-treated sample (e.g., a ratio > 4) indicates it is a direct target of the inhibitor.

Table 1: Example Quantitative Data from a Competitive ABPP Experiment

Protein IDGene NameCysteine SiteControl Intensity (LFQ)Inhibitor Intensity (LFQ)Ratio (Control/Inhibitor)Putative Target?
P08684EGFRCys7971.5E+089.8E+0615.3Yes
P62258K-RASCys1187.2E+076.9E+071.0No
P04035GSTP1Cys479.1E+071.1E+078.3Yes
Q06830PTGR1Cys1315.5E+075.3E+071.0No

Conclusion

N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide, when appropriately functionalized with a bioorthogonal handle, serves as a robust and versatile probe for activity-based protein profiling. Its bromoacetamide warhead enables the covalent interrogation of reactive cysteine residues across the proteome. The competitive ABPP workflow detailed herein provides a powerful, unbiased method for confirming the direct protein targets of novel covalent inhibitors, assessing their selectivity, and uncovering potential off-target effects. This approach is a cornerstone of modern chemical biology and drug discovery, facilitating the functional annotation of the proteome and accelerating the development of precisely targeted therapeutics.

References

  • Shan, C., Liu, W., & Zhao, Y. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 356. [Link]

  • Li, J., et al. (2024). Cu(II)-Assisted Novel Covalent Warheads for Proteome-wide Cysteine Profiling. ChemRxiv. [Link]

  • Mtoz Biolabs. (n.d.). Activity Based Protein Profiling ABPP. Mtoz Biolabs. [Link]

  • Wiedner, S. D., et al. (2018). Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. Journal of the American Chemical Society, 140(49), 17046–17054. [Link]

  • Ward, C. C., et al. (2019). The proteome-wide potential for reversible covalency at cysteine. Nature Chemical Biology, 15(11), 1064–1072. [Link]

  • Martin-Gago, P., & Martin, N. I. (2022). Activity-based protein profiling: A graphical review. Frontiers in Chemistry, 10, 1039833. [Link]

  • Wikipedia. (2023). Activity-based proteomics. Wikipedia. [Link]

  • Su, H., et al. (2022). Proteome-Wide Profiling of the Covalent-Druggable Cysteines with a Structure-Based Deep Graph Learning Network. Journal of Chemical Information and Modeling, 62(15), 3564–3574. [Link]

  • ResearchGate. (n.d.). General workflow of the activity-based protein profiling (ABPP) method. ResearchGate. [Link]

  • Li, Z., et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 28(23), 7899. [Link]

  • Bond, M. J., et al. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 627-645. [Link]

  • Parker, C. G., et al. (2021). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature Communications, 12(1), 5184. [Link]

  • Nomura Research Group. (n.d.). Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. University of California, Berkeley. [Link]

Sources

Application

Application Note: Analytical Characterization of Proteins Labeled with N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Techniques: Intact Mass Spectrometry, Bottom-Up Proteomics (LC-MS/MS), Covalent Labeling Chemical Rationale & Probe Mechanics The ta...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Techniques: Intact Mass Spectrometry, Bottom-Up Proteomics (LC-MS/MS), Covalent Labeling

Chemical Rationale & Probe Mechanics

The targeted covalent modification of proteins is a cornerstone of modern chemical biology, enabling the mapping of protein-protein interactions, the determination of solvent accessibility, and the development of antibody-drug conjugates (ADCs)[1]. N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide (hereafter referred to as N-AMPA-Br ) is a specialized electrophilic probe designed to selectively alkylate nucleophilic residues—predominantly the sulfhydryl (-SH) group of cysteines.

The Causality of Reagent Selection

Why utilize a bromoacetamide derivative rather than the ubiquitous iodoacetamide (IAA) or maleimide? The choice is driven by the thermodynamic and kinetic balance required for high-fidelity proteomics:

  • Specificity vs. Reactivity: While iodoacetamides are hyper-reactive, they are notorious for off-target alkylation of lysine, histidine, and N-termini at physiological pH. Bromoacetamides offer a superior balance, maintaining robust reactivity toward thiolates while significantly reducing off-target background[2].

  • Hydrolytic Stability: Maleimides are highly specific to cysteines but are prone to ring-opening hydrolysis and retro-Michael reactions in aqueous buffers, complicating downstream mass spectrometry (MS) analysis. Bromoacetamides form irreversible, non-hydrolyzable thioether bonds, yielding homogenous adducts ideal for precise MS characterization[3].

Upon an SN​2 nucleophilic attack by a cysteine thiolate, the bromide leaving group is expelled, covalently attaching the N-methylacetamido-phenyl moiety to the protein. This reaction encodes a highly specific, predictable mass shift on the target protein, which serves as the primary analytical readout.

The Self-Validating Analytical Strategy

A robust analytical workflow cannot rely on a single line of evidence. To ensure absolute trustworthiness in the characterization of N-AMPA-Br labeled proteins, we employ a bifurcated, self-validating analytical system .

  • Top-Down (Intact Mass) Analysis: Determines the absolute stoichiometry (Degree of Labeling, DoL). This prevents over-labeling artifacts and confirms the global reaction efficiency.

  • Bottom-Up (Peptide Mapping) LC-MS/MS: Provides single-residue resolution to identify the exact site of modification.

  • The Self-Validating Control: A parallel reaction where the protein is pre-blocked with iodoacetamide (IAA). If N-AMPA-Br is strictly cysteine-specific, the IAA-blocked control must yield zero N-AMPA-Br adducts. Any labeling detected in the control definitively flags off-target reactivity (e.g., on lysines), prompting immediate optimization of reaction pH or probe concentration[4].

Workflow P1 Target Protein (Cys-SH) L1 N-AMPA-Br Labeling (pH 7.5, 37°C) P1->L1 Split L1->Split MS1 Intact LC-MS (Stoichiometry / DoL) Split->MS1 Aliquot 1 Dig Trypsin Digestion (Bottom-Up) Split->Dig Aliquot 2 Val Data Validation (+204.09 Da Shift) MS1->Val MS2 LC-MS/MS (Site Mapping) Dig->MS2 MS2->Val

Fig 1. Bifurcated analytical workflow for characterizing N-AMPA-Br labeled proteins.

Quantitative Data & Parameters

To facilitate accurate MS data interpretation, the exact monoisotopic mass shifts must be programmed into the search algorithms (e.g., MaxQuant, Proteome Discoverer).

Table 1: Physicochemical & Mass Spectrometry Parameters
ParameterValue / Description
Target Residue Cysteine (-SH)
Reaction Mechanism Bimolecular Nucleophilic Substitution ( SN​2 )
Probe Chemical Formula C11​H13​BrN2​O2​
Probe Monoisotopic Mass 284.0160 Da
Adduct Formula (on Protein) C11​H12​N2​O2​ (Loss of HBr)
Monoisotopic Mass Shift +204.0899 Da
IAA Control Mass Shift +57.0215 Da (Carbamidomethylation)
Table 2: Generalized LC Gradient for Bottom-Up Peptide Mapping

Column: C18, 1.7 µm, 2.1 x 100 mm. Flow rate: 0.3 mL/min. | Time (min) | % Mobile Phase A (0.1% FA in H2​O ) | % Mobile Phase B (0.1% FA in ACN) | | :--- | :--- | :--- | | 0.0 | 98 | 2 | | 5.0 | 98 | 2 | | 45.0 | 65 | 35 | | 50.0 | 20 | 80 | | 55.0 | 20 | 80 | | 56.0 | 98 | 2 |

Step-by-Step Experimental Protocols

Protocol A: Cysteine-Specific Labeling & Self-Validating Control

Expert Insight: Never use Tris buffer for haloacetamide labeling. Tris contains a primary amine that will competitively react with the probe over time. Use HEPES or TEAB. Furthermore, use TCEP instead of DTT for reduction; DTT contains two thiols that will instantly quench the N-AMPA-Br probe.

  • Protein Preparation: Dilute the target protein to 10 µM in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Reduction: Add TCEP to a final concentration of 1 mM. Incubate at 37°C for 30 minutes to reduce disulfide bonds.

  • Bifurcation (The Control): Split the sample into two equal aliquots: Aliquot A (Control) and Aliquot B (Test).

  • IAA Blocking (Aliquot A Only): Add Iodoacetamide (IAA) to Aliquot A to a final concentration of 10 mM. Incubate in the dark at room temperature for 30 minutes. Quench with 20 mM DTT.

  • N-AMPA-Br Labeling: Prepare a 10 mM stock of N-AMPA-Br in anhydrous DMSO. Add the probe to both Aliquot A and Aliquot B to a final concentration of 100 µM (10-fold molar excess).

  • Incubation & Quenching: Incubate both samples at 37°C for 1 hour. Quench the reaction by adding DTT to a final concentration of 10 mM (this neutralizes any unreacted N-AMPA-Br).

  • Desalting: Remove excess reagents using a Zeba Spin Desalting Column (7K MWCO) equilibrated in LC-MS grade water.

Protocol B: Intact Mass Spectrometry (Top-Down)
  • Inject 1 µg of the desalted intact protein (from Aliquot B) onto a C4 or C8 analytical column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Elute using a rapid 10-minute gradient (20% to 80% Acetonitrile with 0.1% Formic Acid).

  • Deconvolute the raw multiply-charged envelope using software (e.g., BioPharma Finder).

  • Causality Check: Calculate the mass difference between the unlabeled peak and the labeled peaks. Each addition of an N-AMPA-Br probe will shift the intact mass by exactly +204.09 Da . Calculate the DoL based on the relative peak intensities.

Protocol C: Bottom-Up Proteomics (Site Mapping)
  • Denature the desalted proteins (Aliquots A and B) in 8M Urea.

  • Dilute the Urea to <1M using 50 mM Ammonium Bicarbonate.

  • Add Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.

  • Quench digestion with 1% Trifluoroacetic Acid (TFA) and desalt peptides using C18 StageTips.

  • Analyze via LC-MS/MS (Data-Dependent Acquisition) using the gradient in Table 2.

Data Interpretation & Logical Validation

When analyzing the LC-MS/MS data, configure the search engine with a dynamic modification on Cysteine of +204.0899 Da .

  • Validating the Test Sample (Aliquot B): Look for the diagnostic mass shift on the precursor ion. Upon Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the b- and y-ion series will pinpoint the exact modified cysteine residue. The thioether bond formed by bromoacetamides is highly stable and will not fragment during standard HCD, meaning the +204.09 Da mass will remain firmly attached to the cysteine-containing fragment ions.

  • Validating the Control Sample (Aliquot A): This is where the trustworthiness of the assay is proven. The search engine should identify cysteines modified with carbamidomethylation (+57.02 Da). If the N-AMPA-Br probe is perfectly specific, there will be zero +204.09 Da modifications found on any residue in this sample.

ReactionLogic Cys Protein Cysteine Residues (Nucleophilic -SH) Control Control: IAA Block (+57.02 Da) Cys->Control Aliquot A Test Test: N-AMPA-Br Label (+204.09 Da) Cys->Test Aliquot B Block Cysteines Alkylated (Unreactive) Control->Block Label Stable Thioether Bond Formed Test->Label SN2 Attack NoReact Zero +204.09 Da Adducts (Validates Specificity) Block->NoReact Add N-AMPA-Br React MS/MS Confirms Site of Modification Label->React

Fig 2. Self-validating experimental logic using competitive iodoacetamide (IAA) blocking.

If off-target labeling (e.g., +204.09 Da on Lysine) is detected in Aliquot A, the reaction is kinetically over-driven. The causality is likely a pH that is too high (deprotonating lysine amines) or an excessive molar ratio of the probe. Lower the pH to 7.0 or reduce the probe concentration to 5-fold molar excess.

References

  • A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. MDPI.
  • 2-Bromoacetamide: A Superior Reagent for Cysteine Alkylation in Advanced Research Applic
  • Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. PMC - NIH.
  • Covalent labeling and mass spectrometry reveal subtle higher order structural changes for antibody therapeutics. Taylor & Francis.

Sources

Method

Application Note: Advanced Cysteine Reactivity Profiling and PTM Stabilization using N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide (AMAPB)

Executive Summary & Mechanistic Rationale The dynamic regulation of protein function is frequently governed by post-translational modifications (PTMs) on highly nucleophilic cysteine residues[1]. Capturing these transien...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The dynamic regulation of protein function is frequently governed by post-translational modifications (PTMs) on highly nucleophilic cysteine residues[1]. Capturing these transient states—such as S-nitrosylation, S-sulfenylation, and disulfide formation—requires chemical probes that balance rapid reaction kinetics with strict amino acid specificity.

N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide (AMAPB) is a specialized electrophilic probe designed for the irreversible alkylation of cysteine thiolates. While iodoacetamide (IAA) is the historical standard for cysteine alkylation, its hyper-reactivity frequently leads to the artifactual over-alkylation of methionine, histidine, and lysine residues, confounding mass spectrometry (MS) data[2],[3]. Conversely, chloroacetamides (CAA) are highly specific but react too slowly to capture transiently exposed cysteines in complex lysates[3].

AMAPB utilizes a bromoacetamide warhead , providing a "Goldilocks" kinetic profile: it is sufficiently reactive to label sterically hindered cysteines while minimizing off-target nucleophilic attack[4]. Furthermore, the unique acetyl(methyl)amino-phenyl moiety imparts two critical analytical advantages:

  • UV Traceability: The aromatic ring provides strong absorbance at 254 nm and 280 nm, allowing researchers to orthogonally validate labeling efficiency via UV-HPLC prior to MS analysis.

  • Hydrophobic Tuning: The bulky, hydrophobic tag increases the retention time of labeled peptides on C18 reverse-phase columns, chromatographically separating them from the bulk of unmodified, hydrophilic peptides and thereby increasing the signal-to-noise ratio during LC-MS/MS.

G Cys Free Cysteine (Highly Nucleophilic) Reaction SN2 Alkylation (pH 7.5 - 8.0) Cys->Reaction AMAPB AMAPB Probe (Bromoacetamide) AMAPB->Reaction Product Alkylated Cysteine (+204.09 Da Mass Shift) Reaction->Product High Specificity OffTarget Off-Target Reactions (Met, Lys, His) Reaction->OffTarget Minimized by Br leaving group

Fig 1. SN2 Alkylation mechanism of AMAPB showing high cysteine specificity and minimized off-target effects.

Comparative Profiling of Alkylating Agents

To select the appropriate probe for reactivity-based chemical proteomics[5], researchers must weigh the leaving group's kinetics against the structural impact of the adduct. Table 1 summarizes the physiochemical parameters of AMAPB against standard reagents.

Table 1: Quantitative Comparison of Cysteine Alkylating Agents

Alkylating AgentLeaving Group / MechanismRelative ReactivityOff-Target Propensity (Met/Lys)Monoisotopic Mass Shift (Da)Primary Use Case
Iodoacetamide (IAA) Iodine (SN2)Very HighHigh (>5% at high conc.)+57.0215Rapid, global denaturation
AMAPB Bromine (SN2) High Low (<1%) +204.0899 PTM stabilization, UV-tracking
Chloroacetamide (CAA) Chlorine (SN2)ModerateVery Low+57.0215High-specificity proteomics
N-Ethylmaleimide (NEM) Michael AdditionVery HighModerate+125.0477Thiol blocking in PTM assays

Note: The mass shift for AMAPB is calculated based on the addition of the C11​H12​N2​O2​ moiety following the loss of HBr during the SN2 reaction.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in Quality Control (QC) checkpoints to ensure data trustworthiness. Activity-based protein profiling (ABPP) requires strict control over pH and quenching to prevent artifactual reactivity[6],[7].

Protocol A: Global Cysteine Reactivity Profiling (Lysate Preparation)

This protocol is used to map the intrinsic reactivity of all solvent-exposed cysteines in a native proteome, which is critical for identifying novel allosteric sites and drug targets[1].

Step-by-Step Methodology:

  • Lysis & Native Extraction: Lyse cells in a non-denaturing buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% NP-40, pH 7.5). Causality: Maintaining pH 7.5 ensures the cysteine thiol is in equilibrium with its highly reactive thiolate anion ( S− ) without deprotonating primary amines (pKa ~10), thus preserving specificity[1].

  • Protein Quantification: Normalize protein concentration to 2 mg/mL using a BCA assay.

  • AMAPB Labeling: Add AMAPB to a final concentration of 1 mM (from a 100 mM DMSO stock). Incubate for 1 hour at room temperature in the dark. Causality: Bromoacetamides are light-sensitive; dark incubation prevents radical-induced side reactions.

  • Quenching (Critical QC Step): Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 15 minutes. Causality: Unreacted AMAPB will eventually attack lysine residues during the overnight trypsin digestion. DTT acts as a sacrificial nucleophile, completely neutralizing the remaining probe[8].

  • Denaturation & Digestion: Add Urea to 8M, reduce disulfides with 5 mM TCEP, alkylate remaining thiols with 10 mM CAA (to differentiate from AMAPB-labeled sites), and digest with Trypsin overnight.

  • LC-MS/MS Analysis: Search MS spectra for a variable modification of +204.0899 Da on Cysteine. QC Metric: Search for the same mass shift on Lysine and Methionine; a successful experiment should yield <1% off-target labeling.

Protocol B: Modified Biotin-Switch Assay for Reversible PTMs

To study reversible oxidations (e.g., S-nitrosylation), AMAPB is used as the specific reporter tag for previously oxidized sites[9].

Workflow Lysis Cell Lysis & Denaturation Block Block Free Thiols (NEM or CAA) Lysis->Block Reduce Reduce PTMs (Ascorbate/TCEP) Block->Reduce Label Label with AMAPB (Targets freed Cys) Reduce->Label Digest Trypsin Digestion & Desalting Label->Digest LCMS LC-MS/MS Analysis (Identify +204.09 Da) Digest->LCMS

Fig 2. Modified Biotin-Switch workflow utilizing AMAPB for the specific labeling of reversibly oxidized cysteines.

Step-by-Step Methodology:

  • Thiol Blocking: Lyse cells in denaturing buffer (8M Urea, 50 mM HEPES, pH 7.5) containing 50 mM NEM. Incubate for 30 mins at 37°C. Causality: NEM rapidly and irreversibly blocks all free thiols via Michael addition, locking the current redox state of the proteome.

  • Desalting: Remove excess NEM using a Zeba Spin Desalting Column or acetone precipitation. Causality: Failure to remove NEM will result in the immediate blocking of newly reduced cysteines in the next step.

  • Selective Reduction: To target S-nitrosylation, add 50 mM Sodium Ascorbate. To target all reversible oxidations (disulfides, sulfenylation), add 10 mM TCEP. Incubate for 1 hour.

  • AMAPB Labeling: Add AMAPB to a final concentration of 5 mM. Incubate for 2 hours in the dark. Causality: The newly freed cysteines (which were previously oxidized) are now permanently tagged with the hydrophobic AMAPB reporter.

  • UV-HPLC QC Check: Run a 5 µL aliquot on an analytical C18 column monitoring at 254 nm. A shift in peak retention times compared to an unlabeled control validates successful AMAPB conjugation before committing to MS analysis.

  • Digestion & Analysis: Proceed with standard trypsin digestion and LC-MS/MS.

Bioinformatics & Data Interpretation

When configuring proteomics search engines (e.g., MaxQuant, MSFragger, or Proteome Discoverer), researchers must define the AMAPB modification accurately to prevent false discovery rate (FDR) inflation:

  • Target Amino Acid: Cysteine (C)

  • Modification Type: Variable (if performing reactivity profiling) or Fixed (if used as a global denaturing alkylator).

  • Monoisotopic Mass Shift: +204.0899 Da

  • Chemical Formula Added: C11​H12​N2​O2​

  • Diagnostic Reporter Ions: Depending on the collision energy (HCD/CID), the acetyl(methyl)amino-phenyl group may fragment to yield characteristic low-mass reporter ions (e.g., m/z ~148.07 for the cleaved acetyl(methyl)amino-phenyl moiety). Monitoring these reporter ions can provide an additional layer of confidence for PTM site localization.

References

  • BenchChem Technical Support. "A Head-to-Head Comparison: 2-Bromoacetamide vs. Iodoacetamide for Cysteine Alkylation Efficiency." BenchChem, 2025. [2]

  • Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 2010. [1]

  • Morimoto, K., et al. "Cysteine Reactivity Profiling to Unveil Redox Regulation in Phytopathogens." Springer Protocols, 2023. [5]

  • Abo, M., et al. "Reactive-cysteine profiling for drug discovery." Current Opinion in Chemical Biology, 2019. [6]

  • BenchChem Technical Support. "2-Bromoacetamide: A Superior Reagent for Cysteine Alkylation in Advanced Research Applications." BenchChem, 2025. [4]

  • Neff, J. K., et al. "Cysteine Reactivity Profiling Identifies Host Regulators of Mycobacterium tuberculosis Replication in Human Macrophages." ACS Infectious Diseases, 2026. [7]

  • Menger, K. E., et al. "Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases." Frontiers in Molecular Neuroscience, 2021. [9]

  • Murphy, E., et al. "Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents." Analytical Biochemistry, 2021. [3]

Sources

Application

Application Note: Mapping Cysteine Modifications by N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide using High-Resolution LC-MS/MS

Target Audience: Researchers, Analytical Chemists, and Chemoproteomics Scientists Application Area: Targeted Covalent Inhibitor (TCI) Mapping, Chemoproteomics, and Post-Translational Modification (PTM) Profiling Introduc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Chemoproteomics Scientists Application Area: Targeted Covalent Inhibitor (TCI) Mapping, Chemoproteomics, and Post-Translational Modification (PTM) Profiling

Introduction and Mechanistic Rationale

The development of covalent probes is a cornerstone of modern chemical biology and drug discovery. The compound N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide functions as a targeted electrophilic probe. It utilizes a 2-bromoacetamide "warhead" to selectively alkylate nucleophilic residues—predominantly the thiolate anions of cysteines—via an SN2 substitution mechanism.

Why Bromoacetamide?

While maleimides are frequently used for cysteine labeling, they are prone to ring-opening hydrolysis, which produces heterogeneous maleamic acid adducts that complicate mass spectrometry (MS) spectra with unpredictable +18 Da mass shifts. In contrast, bromoacetamides form highly stable, non-hydrolyzable thioether bonds, yielding a single, predictable mass shift that improves the accuracy of downstream MS/MS identification and quantification 1.

This application note details a comprehensive, self-validating workflow for the labeling, enrichment (if applicable), digestion, and LC-MS/MS analysis of proteomes modified by this specific probe.

Experimental Workflow Design

The workflow is designed to maintain the native reactivity of the proteome during labeling, followed by rigorous denaturation, quenching, and orthogonal alkylation to prevent false positives.

G Lysis 1. Proteome Extraction Native Lysis Buffer (pH 7.4) Labeling 2. Covalent Labeling Probe Incubation (1-2 h, RT) Lysis->Labeling Quench 3. Quenching & Reduction DTT Addition (10 mM, 30 min) Labeling->Quench Alkylation 4. Cysteine Capping IAA Addition (20 mM, 30 min) Quench->Alkylation Digestion 5. Proteolytic Digestion Trypsin/Lys-C (Overnight, 37°C) Alkylation->Digestion LCMS 6. Nano-LC-MS/MS High-Resolution Orbitrap Digestion->LCMS Analysis 7. Data Processing Variable Mod: +204.0899 Da (C) LCMS->Analysis

Fig 1: Chemoproteomic workflow for bromoacetamide probe labeling and LC-MS/MS analysis.

Causality in Workflow Design (The "Why")
  • pH Control (pH 7.4): The SN2 reaction of haloacetamides is highly pH-dependent. At pH 7.4, the reaction is highly selective for cysteine thiolates (pKa ~8.3, but often lowered in microenvironments). If the pH exceeds 8.0, cross-reactivity with primary amines (N-termini and lysine ϵ -amines) increases drastically.

  • DTT Quenching: Dithiothreitol (DTT) serves a dual purpose. First, its highly nucleophilic thiols scavenge and quench any unreacted bromoacetamide probe, preventing off-target labeling during protein denaturation. Second, it reduces native disulfide bonds to prepare the protein for digestion 2.

  • Orthogonal Alkylation (IAA): Iodoacetamide (IAA) is added after the probe to cap all remaining free cysteines with a carbamidomethyl group (+57.0215 Da). This prevents disulfide scrambling and allows the search engine to differentiate between a probe-modified cysteine and a natively free cysteine.

Step-by-Step Experimental Protocol

Proteome Labeling
  • Lysis: Lyse cells in native buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.5% NP-40, protease inhibitors without EDTA). Centrifuge at 20,000 x g for 15 min at 4°C to clear the lysate.

  • Quantification: Determine protein concentration using a BCA assay. Dilute to a final concentration of 2 mg/mL.

  • Labeling: Treat 1 mg of proteome with the N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide probe (e.g., 50 µM final concentration from a 100x DMSO stock). Incubate for 1.5 hours at room temperature with gentle rotation. Include a DMSO-only control sample.

Quenching, Reduction, and Alkylation
  • Quenching/Reduction: Add DTT to a final concentration of 10 mM. Incubate at 37°C for 30 minutes.

  • Alkylation: Add IAA to a final concentration of 20 mM. Incubate at room temperature for 30 minutes in the dark.

Protein Precipitation and Digestion
  • Precipitation: Add 4 volumes of ice-cold acetone to precipitate proteins. Incubate at -20°C for 2 hours. Centrifuge at 10,000 x g for 10 min. Wash the pellet twice with cold acetone to remove excess probe and lipids.

  • Resuspension: Resuspend the protein pellet in 50 mM Ammonium Bicarbonate (pH 8.0) containing 1 M Urea.

  • Digestion: Add Trypsin/Lys-C mix at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Desalting: Acidify the digest with 1% Formic Acid (FA) to pH < 3. Desalt peptides using C18 StageTips or SPE cartridges. Elute in 70% Acetonitrile (ACN) / 0.1% FA, and dry in a vacuum centrifuge.

LC-MS/MS Acquisition Parameters

Resuspend dried peptides in 0.1% FA in water. Analyze using a nano-UHPLC system coupled to a high-resolution Orbitrap mass spectrometer (e.g., Exploris 480 or Eclipse) 3.

Table 1: Nano-LC Gradient (75 µm x 25 cm C18 column)
Time (min)Flow Rate (nL/min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (0.1% FA in ACN)
0.030098%2%
5.030095%5%
75.030070%30%
85.030050%50%
86.030010%90%
95.030010%90%
Table 2: Mass Spectrometer Parameters (DDA Mode)
ParameterSettingRationale
MS1 Resolution 120,000 at m/z 200High resolution required for accurate precursor mass determination.
MS1 Scan Range 350 - 1500 m/zCovers the standard tryptic peptide mass range.
MS2 Resolution 30,000 at m/z 200Ensures baseline separation of isotopic clusters for modified fragments.
Fragmentation HCD (NCE 28%)Optimal energy for backbone cleavage without excessive neutral loss of the probe.
Dynamic Exclusion 30 secondsPrevents repeated sequencing of highly abundant peptides.

Data Analysis and Informatics

The most critical step in chemoproteomic data analysis is correctly configuring the search engine (e.g., MaxQuant, FragPipe, or Proteome Discoverer) to identify the mass shift caused by the probe.

Mass Shift Calculation
  • Probe Formula: C11H13BrN2O2

  • Leaving Groups: The bromine atom (Br) is lost from the probe, and a hydrogen (H) is lost from the cysteine thiol during the SN2 reaction.

  • Net Elemental Addition to Cysteine: C11H12N2O2

  • Monoisotopic Mass Calculation:

    • C (11 × 12.00000) = 132.00000 Da

    • H (12 × 1.007825) = 12.09390 Da

    • N (2 × 14.003074) = 28.00615 Da

    • O (2 × 15.994915) = 31.98983 Da

    • Total Monoisotopic Mass Shift: +204.0899 Da

Table 3: Search Engine Modification Parameters
Modification TypeTarget ResidueMass Shift (Da)Elemental Composition
Variable Cysteine (C)+204.0899C(11) H(12) N(2) O(2)
Variable Cysteine (C)+57.0215C(2) H(3) N(1) O(1)
Variable Methionine (M)+15.9949O(1)
Variable Protein N-term+42.0106C(2) H(2) O(1)

Critical E-E-A-T Note: Do NOT set Carbamidomethyl (C) as a "Fixed" modification in your search parameters. Because a cysteine residue in this workflow can either be modified by the bromoacetamide probe (+204.0899 Da) OR capped by iodoacetamide (+57.0215 Da), both must be entered as Variable modifications. Setting Carbamidomethyl as fixed will force the search engine to add 57.0215 Da to every cysteine, making the identification of the +204.0899 Da probe adduct mathematically impossible.

References

  • Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry PubMed Central (PMC)[Link]

  • A Quantitative Mass-Spectrometry Platform to Monitor Changes in Cysteine Reactivity PubMed Central (PMC)[Link]

  • Reactive Cysteine Profiling | High-Resolution Mass Spec MS Bioworks[Link]

Sources

Method

Application Note &amp; Protocol: N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide as a Highly Stable, UV-Traceable Sulfhydryl-Reactive Probe

Executive Summary & Mechanism of Action In the development of bioconjugates and Antibody-Drug Conjugates (ADCs), the stability of the crosslinking linkage is paramount. While maleimide-based crosslinkers are ubiquitous d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

In the development of bioconjugates and Antibody-Drug Conjugates (ADCs), the stability of the crosslinking linkage is paramount. While maleimide-based crosslinkers are ubiquitous due to their rapid reaction kinetics, the resulting thiosuccinimide rings are highly susceptible to retro-Michael reactions in systemic circulation. This reversibility leads to premature payload migration to endogenous thiols (e.g., serum albumin), thereby reducing the therapeutic index and increasing off-target toxicity[1].

To circumvent this, N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide serves as an advanced, highly stable crosslinking agent and surrogate linker-payload model. Mechanistically, the molecule is divided into two functional domains:

  • The Bromoacetamide Warhead: Undergoes an irreversible SN​2 nucleophilic substitution with deprotonated cysteines (thiolate anions) to form a completely permanent thioether bond[2]. Unlike iodoacetamides, which suffer from extreme light sensitivity and promiscuous reactivity toward lysine and histidine residues, bromoacetamides offer a superior balance of cysteine specificity and handling stability[3].

  • The N-methylacetanilide Reporter Tag: Acts as a neutral, non-ionizable hydrophobic payload mimic. Because it lacks ionizable amines or carboxylates, it allows researchers to accurately model the steric and hydrophobic impacts of drug conjugation on monoclonal antibodies without altering the local isoelectric point (pI) of the protein. Furthermore, the phenyl ring provides a strong UV chromophore ( λmax​ ≈ 250–280 nm) for precise HPLC tracking.

Quantitative Comparison of Thiol-Reactive Crosslinkers

To justify the selection of bromoacetamide chemistry over traditional alternatives, the following table summarizes the physicochemical behaviors of common sulfhydryl-reactive groups.

Crosslinker Reactive GroupPrimary Reaction MechanismLinkage Stability in vivoOptimal pH RangeOff-Target Reactivity Risk
Maleimide Michael AdditionReversible (Retro-Michael degradation)[1]6.5 – 7.5Low (at pH < 7.5)
Iodoacetamide Nucleophilic Substitution ( SN​2 )Irreversible[]7.5 – 8.5High (Light-sensitive; reacts with Lys/His)
Bromoacetamide Nucleophilic Substitution ( SN​2 )Irreversible (Highly stable thioether)[5]7.5 – 8.5Moderate (Highly specific to thiols at optimal pH)[6]

Self-Validating Protocol: Site-Specific Cysteine Crosslinking

This protocol outlines the partial reduction of a monoclonal antibody (mAb) and subsequent crosslinking with N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide to achieve a target Drug-to-Antibody Ratio (DAR) of ~2 to 4.

Phase 1: Partial Reduction
  • Buffer Exchange: Formulate the mAb (e.g., 5-10 mg/mL) in Conjugation Buffer (50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 8.0).

    • Causality: EDTA is critical to chelate trace heavy metals that catalyze spontaneous disulfide re-oxidation. A pH of 8.0 is optimal for the subsequent bromoacetamide reaction[6].

  • Reduction: Add 2.0 to 2.5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) per mole of mAb. Incubate at 37°C for 90 minutes.

  • Self-Validation Check 1: Run a 1 µL aliquot on a non-reducing SDS-PAGE gel. The presence of heavy-light chain (HL) and heavy-heavy chain (HH) fragments confirms the successful partial reduction of interchain disulfides.

Phase 2: Crosslinking / Conjugation
  • Probe Preparation: Dissolve N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide in anhydrous DMSO to a stock concentration of 10 mM immediately before use.

    • Causality: Haloacetamides can slowly hydrolyze in aqueous environments; utilizing anhydrous organic solvents for stock preparation ensures maximum electrophilic integrity.

  • Alkylation: Add 5 to 8 molar equivalents of the bromoacetamide probe to the reduced mAb. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation[1].

  • Incubation: Incubate the reaction mixture in the dark at 25°C for 2 to 4 hours.

    • Causality: Bromoacetamides react slower than maleimides; extended incubation at pH 8.0 ensures complete conversion of thiolate anions to stable thioether bonds[2].

  • Self-Validation Check 2: Perform an Ellman’s Reagent (DTNB) assay on a small post-conjugation aliquot. An absorbance reading at 412 nm equal to the baseline buffer confirms that 100% of the free thiols have been successfully crosslinked.

Phase 3: Quenching and Purification
  • Quenching: Add a 10-fold molar excess (relative to the probe) of N-acetylcysteine or β -mercaptoethanol. Incubate for 15 minutes at room temperature to scavenge any unreacted bromoacetamide.

  • Purification: Remove the quenched probe and organic solvent using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) against a physiological buffer (e.g., PBS, pH 7.4).

Phase 4: LC-MS/MS Validation
  • Mass Spectrometry: Digest the conjugated protein and analyze via LC-MS/MS. The covalent attachment of the N-{4-[Acetyl(methyl)amino]phenyl}acetamide moiety yields a highly predictable, exact mass shift of +204.0896 Da ( C11​H12​N2​O2​ ) on modified cysteine residues. Configure this as a variable modification in your proteomics search engine to calculate site occupancy and DAR[3].

Workflow Visualization

G Start Monoclonal Antibody (mAb) (Interchain Disulfides) Reduction Step 1: Partial Reduction (Add 2-3 eq TCEP, 37°C) Start->Reduction Conjugation Step 2: Crosslinking / Conjugation (Add Bromoacetamide Probe, pH 8.0) Reduction->Conjugation Free Thiols Generated Quenching Step 3: Quenching (Add Excess N-Acetylcysteine) Conjugation->Quenching Irreversible Thioether Bonds Cleanup Step 4: Purification (SEC / TFF to remove free probe) Quenching->Cleanup Analysis Step 5: Validation (HIC & LC-MS/MS for DAR calculation) Cleanup->Analysis

Workflow for mAb partial reduction and irreversible thioether crosslinking using the bromoacetamide probe.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conjugation Yield (Low DAR) Incomplete disulfide reduction or pH too low.Verify TCEP activity. Ensure conjugation buffer is strictly maintained at pH 8.0 to guarantee thiol deprotonation[6].
High Molecular Weight Aggregates Excessive organic solvent (DMSO >10%) causing denaturation.Increase the concentration of the probe stock to minimize the volume of DMSO added to the aqueous protein solution[1].
Off-Target Labeling (Lysine/Histidine) pH exceeding 8.5 or excessive probe molar ratio.Strictly buffer the reaction to pH 8.0. Reduce the molar excess of the bromoacetamide probe to <10 equivalents[6].

Sources

Application

determining the stoichiometry of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide labeling

Application Note: Determining the Stoichiometry of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide Labeling via High-Resolution Mass Spectrometry Introduction & Scientific Rationale N-{4-[Acetyl(methyl)amino]phenyl}-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Determining the Stoichiometry of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide Labeling via High-Resolution Mass Spectrometry

Introduction & Scientific Rationale

N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is a specialized electrophilic chemical probe utilized for the covalent modification of proteins. Like other haloacetamides, it targets nucleophilic amino acid side chains through an irreversible S_N2 alkylation mechanism. At physiological to slightly alkaline pH (7.5–8.0), the reaction is highly selective for the thiolate anion of cysteine residues[1].

Determining the exact labeling stoichiometry—often referred to as the Degree of Labeling (DoL)—is a critical quality control step in structural proteomics, footprinting assays, and the development of targeted bioconjugates. The causality of experimental failure in labeling often stems from over-alkylation : excessive probe concentrations or prolonged reaction times can force the bromoacetamide moiety to react with secondary nucleophiles such as histidine, lysine, or the N-terminus[2]. This off-target conjugation introduces structural heterogeneity, potentially disrupting protein folding or occluding binding interfaces.

To establish a self-validating analytical system, this guide pairs Intact Mass Spectrometry (for absolute, global stoichiometry) with Bottom-Up LC-MS/MS (for site-specific localization). Intact MS ensures that the sum of all modifications matches the expected macro-state[3], while peptide mapping confirms that the modifications are restricted to the intended cysteine residues.

Chemical Properties & Adduct Mass

Accurate mass spectrometry relies on precise calculation of the mass shift ( ΔM ) induced by the probe. Upon conjugation, the bromoacetamide probe displaces a bromide ion and a proton (loss of HBr), resulting in a covalent thioether linkage.

Table 1: Physicochemical Properties and Expected Mass Shifts

PropertyValue
Chemical Formula (Probe) C 11​ H 13​ BrN 2​ O 2​
Molecular Weight (Probe) 285.14 g/mol
Target Residue Cysteine (Primary); Lysine/Histidine (Off-target)
Leaving Group HBr (80.91 g/mol )
Conjugated Moiety Formula C 11​ H 12​ N 2​ O 2​
Monoisotopic Mass Shift ( ΔM ) +204.0898 Da
Average Mass Shift ( ΔM ) +204.229 Da

Experimental Workflow: A Self-Validating System

To optimize stoichiometry, a titration matrix must be employed. By testing a range of molar excesses (e.g., 1x to 10x probe-to-thiol ratio), researchers can identify the inflection point where target cysteines are fully saturated before off-target lysine/histidine alkylation begins[2].

Workflow A 1. Protein Reduction (TCEP, 37°C) B 2. Buffer Exchange (Remove Reductant) A->B C 3. Probe Titration (1x to 10x Molar Excess) B->C D 4. Conjugation Reaction (pH 7.5-8.0, 1h) C->D E 5. Quenching (Excess DTT) D->E F 6A. Intact MS (Global Stoichiometry) E->F G 6B. Bottom-Up LC-MS/MS (Site-Specific Mapping) E->G

Workflow for optimizing and validating bromoacetamide labeling stoichiometry.

Step-by-Step Methodologies

Protocol 1: Controlled Conjugation and Titration

Note: The choice of reducing agent is critical. Dithiothreitol (DTT) contains free thiols that will aggressively consume the bromoacetamide probe. Tris(2-carboxyethyl)phosphine (TCEP) is preferred as it lacks thiols, though high concentrations of TCEP can sometimes cause side reactions with haloacetamides. Buffer exchange is the safest route.

  • Reduction: Dilute the target protein to 10–50 μ M in Reaction Buffer (50 mM HEPES, pH 7.5). Add TCEP to a final concentration of 5 mM. Incubate at 37°C for 30 minutes to reduce all disulfide bonds.

  • Buffer Exchange: Pass the reduced protein through a Zeba™ Spin Desalting Column (or equivalent) pre-equilibrated with Reaction Buffer to remove excess TCEP.

  • Probe Preparation: Reconstitute N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide in anhydrous DMSO to a 10 mM stock. Caution: Bromoacetamides are moisture-sensitive and will hydrolyze over time.

  • Titration: Aliquot the reduced protein into five reaction tubes. Add the probe to achieve molar excesses of 1x, 2x, 5x, 10x, and 20x relative to the total free cysteine content. Ensure the final DMSO concentration remains below 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reactions at room temperature (20–25°C) for 1 hour in the dark.

  • Quenching: Stop the reaction by adding DTT to a final concentration of 20 mM. Incubate for 15 minutes. The DTT thiols will rapidly scavenge any unreacted bromoacetamide[2].

Protocol 2: Intact Mass Spectrometry (Global Stoichiometry)

Intact MS provides a macroscopic view of the protein, allowing for the direct calculation of the average Degree of Labeling[4].

  • LC Separation: Inject 1–2 μ g of the quenched sample onto a reverse-phase C4 column (e.g., Waters MassPREP). Use a fast gradient of 5% to 90% Acetonitrile in 0.1% Formic Acid over 10 minutes.

  • MS Acquisition: Analyze using a high-resolution ESI-TOF or Orbitrap mass spectrometer operating in positive ion mode. Ensure the mass range covers the expected charge state envelope (typically m/z 800–3000 for a 20–50 kDa protein).

  • Deconvolution: Use deconvolution software (e.g., MaxEnt1, BioPharma Finder) to convert the m/z charge envelope into a zero-charge intact mass spectrum.

  • Stoichiometry Calculation: Identify the peaks corresponding to the unmodified protein ( M0​ ) and the labeled states ( M1​,M2​,Mn​ ). Calculate the average DoL using the intensity ( I ) of each peak:

    Average DoL=∑In​∑(n×In​)​

Table 2: Representative Titration Data & Stoichiometry Optimization

Molar Excess (Probe:Thiol)Unmodified ( M0​ )Mono-labeled ( M1​ )Di-labeled ( M2​ )Tri-labeled ( M3​ , Off-target)Calculated DoL
1x45%55%0%0%0.55
2x10%85%5%0%0.95
5x (Optimal) 0% 98% 2% 0% 1.02
10x0%60%30%10%1.50
20x0%20%50%30%2.10
Protocol 3: Bottom-Up LC-MS/MS (Site-Specific Mapping)

To validate that the M1​ state corresponds exclusively to the target cysteine and not a highly reactive lysine, bottom-up proteomics is required.

  • Digestion: Denature the protein with 8M Urea, dilute to 1M Urea, and digest with Trypsin (1:50 enzyme:protein ratio) overnight at 37°C.

  • LC-MS/MS: Analyze the peptides on a C18 nano-LC column coupled to a tandem mass spectrometer (e.g., Q-Exactive).

  • Bioinformatics: Search the resulting spectra against the target protein sequence. Set a variable modification of +204.0898 Da on Cysteine, Lysine, and Histidine.

  • Validation: Extract the ion chromatograms (XIC) for the modified cysteine peptide vs. modified lysine peptides. At the optimal 5x molar excess (from Table 2), >99% of the +204.09 Da mass shift should localize to the target cysteine.

Mechanism Target Target Protein (Free Cysteine -SH) Reaction SN2 Alkylation (- HBr) Target->Reaction Probe Probe (C11H13BrN2O2) Probe->Reaction Product Labeled Protein (+204.09 Da per site) Reaction->Product Optimal Ratio OffTarget Over-Alkylation (Lys/His, +204.09 Da) Reaction->OffTarget Excess Probe

Reaction mechanism demonstrating target modification vs. over-alkylation pathways.

Conclusion

By systematically titrating the N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide probe and analyzing the resulting conjugates via Intact MS and LC-MS/MS, researchers can establish a highly reproducible, self-validating labeling protocol. This ensures maximum target site occupancy while preserving the structural and functional integrity of the protein by preventing off-target alkylation.

References

  • Protein footprinting in complex milieu: Identifying the interaction surfaces of the chemotaxis adaptor protein CheW - PMC -[Link]

  • Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC -[Link]

  • Evaluation of Intact Mass Spectrometry for the Quantitative Analysis of Protein Therapeutics - Analytical Chemistry -[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide Labeling Efficiency

Welcome to the technical support center for N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing your labeling experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and overcome challenges in your specific application.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide.

Q1: What is the primary application of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide?

A1: N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is an alkylating agent primarily used in bioconjugation. Its bromoacetamide group is a reactive electrophile that specifically targets nucleophilic residues on biomolecules, most commonly the thiol group of cysteine residues.[1] This makes it a valuable tool for attaching labels, crosslinkers, or therapeutic payloads to proteins and other biological macromolecules.

Q2: What is the mechanism of the labeling reaction?

A2: The labeling reaction proceeds via a nucleophilic substitution (SN2) mechanism.[1] The deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile, attacking the carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a stable thioether bond between the protein and the labeling reagent.[1]

Q3: What are the critical parameters to consider for a successful labeling reaction?

A3: The key parameters for successful labeling include:

  • pH: The reaction is highly pH-dependent, as the cysteine thiol needs to be deprotonated to its more reactive thiolate form.[2][3]

  • Reagent Concentration: A sufficient molar excess of the bromoacetamide reagent is necessary to drive the reaction to completion.

  • Reaction Time and Temperature: These parameters influence the rate and extent of labeling, as well as the potential for side reactions.

  • Presence of Reducing Agents: Buffers containing thiols like DTT or β-mercaptoethanol will compete with the target protein for the labeling reagent and must be removed.[2]

Q4: How should I store N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide?

A4: It is recommended to store N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide at room temperature.[4] As with many reactive small molecules, it is advisable to protect it from moisture and light to prevent degradation. For long-term storage, keeping it in a desiccator is a good practice.

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during labeling experiments with N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide.

Problem 1: Low or No Labeling Efficiency

This is one of the most common challenges. The following decision tree can help you systematically troubleshoot the issue.

G start Low/No Labeling Efficiency ph_check Is the reaction pH optimal (7.5-8.5)? start->ph_check reducing_agent_check Are reducing agents (e.g., DTT, BME) absent from the buffer? ph_check->reducing_agent_check Yes adjust_ph Adjust buffer pH to 7.5-8.5. ph_check->adjust_ph No cysteine_accessibility Is the target cysteine residue accessible? reducing_agent_check->cysteine_accessibility Yes remove_reducing_agents Remove reducing agents via dialysis or desalting column. reducing_agent_check->remove_reducing_agents No reagent_integrity Is the bromoacetamide reagent fresh and active? cysteine_accessibility->reagent_integrity Yes denature_protein Consider mild denaturation (e.g., 1-2 M urea) to expose cysteine. cysteine_accessibility->denature_protein No protein_oxidation Are cysteine residues oxidized (disulfide bonds)? reagent_integrity->protein_oxidation Yes use_fresh_reagent Use a fresh stock of the bromoacetamide reagent. reagent_integrity->use_fresh_reagent No reduce_protein Pre-treat protein with a reducing agent (e.g., TCEP), then remove it before labeling. protein_oxidation->reduce_protein Yes success Labeling Efficiency Improved protein_oxidation->success No adjust_ph->ph_check remove_reducing_agents->reducing_agent_check denature_protein->success use_fresh_reagent->success reduce_protein->success

Caption: Troubleshooting workflow for low labeling efficiency.

Detailed Explanations:
  • Suboptimal pH: The thiol group of cysteine has a pKa of approximately 8.0-8.5.[5] For efficient nucleophilic attack, the pH of the reaction buffer should be at or slightly above this pKa to ensure a significant population of the more reactive thiolate anion (-S⁻).[3] A pH range of 7.5-8.5 is generally recommended.[2]

  • Interference from Other Thiols: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol contain free thiol groups that will react with the bromoacetamide reagent, effectively quenching it and preventing it from labeling your target protein.[2] It is crucial to remove these agents from your protein solution before initiating the labeling reaction, for example, by dialysis or using a desalting column.

  • Inaccessible Cysteine Residues: The target cysteine may be buried within the three-dimensional structure of the protein, making it inaccessible to the labeling reagent.[2][6] In such cases, using a mild denaturant like 1-2 M urea can help to partially unfold the protein and expose the cysteine residue.[2] However, be cautious as this may affect the protein's activity.

  • Oxidized Cysteines: Cysteine residues can become oxidized to form disulfide bonds, which are not reactive with bromoacetamide reagents.[2] If you suspect this is the case, you can pre-treat your protein with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or DTT to reduce the disulfide bonds. It is critical to then remove the reducing agent before adding the bromoacetamide.[2]

  • Reagent Integrity: Bromoacetamide reagents can hydrolyze over time, especially if not stored properly. If you are using an old stock of the reagent, its effective concentration may be lower than expected. It is always best to use a freshly prepared stock solution.

Problem 2: Non-Specific Labeling or Protein Aggregation

While bromoacetamides are relatively specific for cysteines, side reactions can occur, particularly under non-optimal conditions.

Potential Causes and Solutions:
Observation Potential Cause Recommended Solution
Labeling of other residues (e.g., lysine, histidine) High pH: At pH values significantly above 8.5, other nucleophilic residues like lysine and histidine become deprotonated and more reactive.[1]Lower the reaction pH to the optimal range of 7.5-8.5.[2]
High molar excess of reagent: A large excess of the bromoacetamide reagent can drive reactions with less nucleophilic residues.[2]Perform a titration experiment to determine the lowest effective molar excess of the reagent for your specific protein. A 10- to 20-fold molar excess is a common starting point.[2]
Prolonged reaction time: Long incubation times can lead to the accumulation of side-products.[2]Monitor the reaction progress over time and quench the reaction once sufficient labeling of the target cysteine is achieved.
Protein precipitation or aggregation Reagent-induced conformational changes: The labeling of a critical cysteine residue might alter the protein's structure, leading to instability and aggregation.Try reducing the labeling temperature (e.g., incubate at 4°C overnight instead of room temperature for 2 hours).[7]
High reagent concentration: A high concentration of the organic solvent used to dissolve the bromoacetamide reagent (e.g., DMSO) can denature the protein.Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <5%).

III. Experimental Protocols

Standard Labeling Protocol

This protocol provides a general guideline for labeling a protein with N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide. Optimization may be required for your specific protein and application.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of any thiol-containing reagents.

  • N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M L-cysteine or 2-mercaptoethanol)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Ensure your protein is at a suitable concentration in a buffer at pH 7.5-8.5. If the protein was stored in a buffer containing reducing agents, they must be removed prior to labeling.

  • Prepare the Bromoacetamide Stock Solution: Dissolve N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide in anhydrous DMSO or DMF to a concentration of 10-100 mM. This stock solution should be prepared fresh.

  • Labeling Reaction: a. Add the bromoacetamide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.[2] b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction: a. Add a quenching reagent, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 10-50 mM to consume any unreacted bromoacetamide reagent.[2] b. Incubate for 30 minutes at room temperature.[2]

  • Purify the Labeled Protein: a. Remove the excess, unreacted labeling reagent and the quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

Assessing Labeling Efficiency

It is crucial to determine the degree of labeling to ensure consistency in your experiments. This can be achieved using various methods, including:

  • Mass Spectrometry (MS): This is the most accurate method. By comparing the mass of the unlabeled and labeled protein, you can determine the number of labels incorporated per protein molecule.

  • UV-Vis Spectroscopy: If the label has a distinct absorbance peak, you can use UV-Vis spectroscopy to quantify the amount of label incorporated. This requires knowing the extinction coefficients of both the protein and the label.

  • SDS-PAGE: If the label is fluorescent, you can visualize the labeled protein on an SDS-PAGE gel and compare its fluorescence intensity to a standard of known concentration.

IV. Mechanistic Insights and Advanced Concepts

The Role of Cysteine Reactivity

Not all cysteine residues are created equal. The reactivity of a particular cysteine is governed by several factors:

  • pKa: A lower pKa means the thiol is more easily deprotonated to the reactive thiolate anion at physiological pH.[8][9] The local protein microenvironment, such as the presence of nearby positively charged amino acids, can significantly lower a cysteine's pKa, making it "hyper-reactive".[9][10]

  • Solvent Accessibility: A cysteine residue must be accessible to the labeling reagent.[6][9] Buried cysteines will not be labeled unless the protein is at least partially unfolded.

  • Local Protein Environment: The surrounding protein environment can influence reactivity through hydrophobic or electrostatic interactions that may attract or repel the labeling reagent.[8][9]

Visualizing the Labeling Reaction

The following diagram illustrates the SN2 reaction between the bromoacetamide reagent and a cysteine residue.

Caption: SN2 reaction mechanism for cysteine labeling.

V. References

  • Marino, S. M., & Gladyshev, V. N. (2020). Factors Affecting Protein Cysteine Reactivity. Encyclopedia, 1(1), 1-11.

  • Parker, C. G., & Cravatt, B. F. (2025). A perspective on cysteine-reactive activity-based probes. RSC Chemical Biology.

  • Ward, J. A., et al. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv.

  • Pace, C. N., & Weerapana, E. (2018). New Factors Enhancing the Reactivity of Cysteines in Molten Globule-Like Structures. Molecules, 23(10), 2535.

  • Liv Hospital. (2026, January 23). Alkylating Therapy: 7 Key Facts About Alkylating Agents in Chemotherapy. Retrieved from [Link]

  • MDPI. (n.d.). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Retrieved from [Link]

  • Weerapana, E., & Cravatt, B. F. (2018). Cysteine Reactivity Across the Sub-Cellular Universe. Current Opinion in Chemical Biology, 44, 1-8.

  • Clinical Pharmacology & Therapeutics. (2026, January 1). Optimizing Body Size-Based Dosing Approaches for Antibody-Drug Conjugates. Retrieved from [Link]

  • Oncohema Key. (2016, May 27). Alkylating Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylating agents and cancer therapy. Retrieved from [Link]

  • NextSDS. (n.d.). N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromo-2-chlorophenoxy)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3). Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing bromoacetamide. Retrieved from

  • Single Use Support. (2023, April 26). Bioconjugates: Examples & Applications. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-N-(4-methylphenyl)acetamide. Retrieved from [Link]

  • Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody-drug conjugates. Retrieved from [Link]

  • Google Patents. (n.d.). Phenyl, bromo-maleimide as a coupling group for conjugation to sulfhydryl group. Retrieved from

  • ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Covalent Labeling with N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve off-target labeling issues when using N-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve off-target labeling issues when using N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide .

This compound is a specialized alkylating agent. While the bromoacetamide warhead is a classic electrophile designed to target cysteine thiols via an SN2 mechanism, the bulky, moderately hydrophobic N-{4-[Acetyl(methyl)amino]phenyl} moiety alters the probe's local binding kinetics. Without rigorous thermodynamic and kinetic control, this can lead to heterogeneous over-alkylation.

🔍 Troubleshooting FAQs: Mechanisms & Causality

Q: Why am I observing multi-site labeling (e.g., on Lysine or Histidine) instead of mono-alkylation? A: This is fundamentally a kinetic issue driven by pH and local pKa. For site-selective labeling, you rely on the high nucleophilicity of the cysteine thiolate (-S⁻). Cysteine has a pKa of ~8.3, meaning at pH 7.5–8.0, a sufficient fraction exists as the highly reactive thiolate[1]. However, if your buffer pH exceeds 8.5, the ε-amino group of Lysine (pKa ~10.5) begins to deprotonate. This exponentially increases Lysine's nucleophilicity, allowing it to competitively attack the bromoacetamide group and cause off-target alkylation[1][2].

Q: My pH is strictly 7.8, but I still see off-target labeling. How do I optimize the stoichiometry? A: The structural nature of the N-{4-[Acetyl(methyl)amino]phenyl} group plays a critical role here. Because this aromatic moiety is hydrophobic, the probe can transiently associate with exposed hydrophobic patches on your protein's surface. If an off-target nucleophile (like Histidine or Methionine) is located near this patch, this "proximity-induced" effect artificially spikes the local concentration of the bromoacetamide group, driving thermodynamically unfavorable side reactions[1]. To resolve this, titrate your probe concentration down to a 1.5x to 3x molar excess, rather than the 10x excess often used for less reactive probes[2].

Q: Can buffer additives improve the selectivity of this specific probe? A: Yes, by leveraging the Hofmeister effect. The addition of kosmotropic salts (e.g., 0.5 M to 1.0 M Ammonium Sulfate) increases the surface tension of the aqueous buffer. This forces the protein to compact its hydrophobic core, effectively burying off-target hydrophobic patches and Histidine residues. Meanwhile, highly polarizable surface cysteines remain exposed. This structural stabilization actually accelerates site-selective alkylation while suppressing non-specific probe binding[3].

Q: How do I ensure the reaction stops precisely before over-alkylation occurs? A: Bromoacetamide reactions must be actively quenched; they do not simply "finish." Prolonged incubation allows the slower kinetics of Histidine and Methionine alkylation to catch up to Cysteine. You must establish a self-validating quenching protocol using a massive molar excess of a sacrificial thiol, such as Dithiothreitol (DTT), exactly at your optimized time point[2].

📊 Quantitative Data: Nucleophile Cross-Reactivity Profile

To design a highly selective reaction, you must understand the competing nucleophiles in your system. The table below summarizes the thermodynamic thresholds that trigger off-target labeling with bromoacetamides.

Nucleophilic TargetResidue pKaRelative Reactivity (pH 8.0)Primary Cause of Off-Target Labeling
Cysteine (Target) ~8.3Very HighN/A (Intended Target)
Lysine (ε-amine) ~10.5LowElevated buffer pH (>8.5) deprotonates the amine[1].
Histidine (Imidazole) ~6.0ModerateProlonged reaction time; High molar excess[1].
Methionine (Thioether) N/ALowHigh probe concentration (pH independent)[1].
N-Terminus (α-amine) ~7.8 - 8.0ModerateLack of strict pH control; High structural accessibility[2].

⚙️ Experimental Protocol: Self-Validating Site-Selective Alkylation

This protocol is engineered as a closed, self-validating loop. It ensures complete mono-alkylation while providing immediate analytical feedback to confirm the absence of off-target adducts.

Phase 1: Reaction Setup & Kinetic Control
  • Protein Preparation: Dilute the target protein to 20 µM in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.8).

    • Causality Check: HEPES is mandatory. Do not use Tris buffer, as Tris contains a primary amine that will competitively consume the bromoacetamide probe. A pH of 7.8 perfectly balances cysteine thiolate formation while keeping lysine heavily protonated[1].

  • Probe Solvation: Prepare a fresh 10 mM stock of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide in anhydrous DMSO.

  • Alkylation: Add the probe to the protein solution to achieve exactly a 3x molar excess (60 µM final probe concentration). Ensure the final DMSO concentration is ~5% v/v to keep the hydrophobic probe fully solvated and prevent aggregation.

  • Incubation: Incubate at 25°C (room temperature) for exactly 45 minutes with gentle agitation.

    • Causality Check: Avoid 37°C. Higher temperatures increase the kinetic rate of all potential sites, reducing the thermodynamic gap between target and off-target reactions[2].

Phase 2: Active Quenching & Self-Validation
  • Active Quenching: Terminate the reaction by adding DTT to a final concentration of 10 mM. Incubate for 10 minutes. The excess free thiols will rapidly scavenge all unreacted bromoacetamide, freezing the reaction profile[2].

  • Validation A (Thiol Depletion): Perform a DTNB (Ellman’s reagent) assay on a 10 µL aliquot. Measure absorbance at 412 nm. A successful reaction will show >95% depletion of free thiols compared to an unreacted control[4].

  • Validation B (Intact Mass Spectrometry): Desalt the sample and analyze via LC-MS.

    • Target Confirmation: Look for a single mass shift of +204.09 Da . (This is the exact mass of the N-{4-[Acetyl(methyl)amino]phenyl}acetamide adduct added to the protein after the SN2 loss of HBr).

    • Off-Target Check: The absence of +408.18 Da peaks confirms the successful prevention of multi-site over-alkylation[5].

🗺️ Reaction Pathway Visualization

Pathway Probe Protein + Probe N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide Opt_Cond Optimal Buffer pH 7.5 - 8.0 Low Molar Excess Probe->Opt_Cond Controlled Kinetics Sub_Cond Suboptimal Buffer pH > 8.5 High Molar Excess Probe->Sub_Cond Uncontrolled Kinetics Target_Cys Target: Cysteine Thiolate (-S⁻) Formation Opt_Cond->Target_Cys Selective SN2 Off_Target Off-Target: Lysine / Histidine Amine Deprotonation Sub_Cond->Off_Target Competitive SN2 Success Site-Selective Mono-Alkylation Target_Cys->Success Failure Heterogeneous Over-Alkylation Off_Target->Failure

Reaction pathway diagram illustrating the kinetic divergence of target vs. off-target alkylation.

📚 References

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide Reactions

Executive Summary N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is a highly specialized electrophilic probe utilized primarily for the covalent modification of nucleophilic residues in bioconjugation and organic syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is a highly specialized electrophilic probe utilized primarily for the covalent modification of nucleophilic residues in bioconjugation and organic synthesis. The molecule features a bromoacetamide warhead designed for targeted alkylation, while the electron-donating para-acetyl(methyl)amino phenyl ring subtly modulates its solubility and electrophilicity.

As a Senior Application Scientist, I have observed that failures with this probe rarely stem from the molecule itself, but rather from a mismatch between the reaction environment and the kinetic requirements of the target nucleophile. This guide provides a causality-driven, self-validating framework to troubleshoot, optimize, and verify your alkylation reactions.

Mechanistic Grounding & Causality

To troubleshoot effectively, one must understand the underlying physical chemistry. The alkylation of a target thiol by N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide proceeds via an SN2 nucleophilic substitution mechanism 1[1]. The deprotonated thiolate anion (-S⁻) attacks the electrophilic alpha-carbon of the bromoacetamide, displacing the bromide leaving group to form a highly stable thioether bond 2[2].

The critical variable in this system is pH . The reaction requires a pH high enough to deprotonate the target cysteine (pKa ~8.3) into the reactive thiolate form, but low enough to prevent the deprotonation of off-target lysine ε-amines (pKa ~10.5) and minimize hydroxide-mediated hydrolysis of the probe 3[3].

Mechanism Probe N-{4-[Acetyl(methyl)amino]phenyl} -2-bromoacetamide Conjugate Thioether Conjugate (Desired Product) Probe->Conjugate SN2 Attack OffTarget Lysine/Histidine Alkylation Probe->OffTarget pH > 8.5 Hydrolysis Hydrolyzed Probe (Inactive) Probe->Hydrolysis H₂O / OH⁻ Target Target Protein (Free Cysteine) Thiolate Thiolate Anion (-S⁻) Optimal pH 7.5-8.5 Target->Thiolate pH 7.5-8.5 Thiolate->Conjugate

Mechanistic pathways: desired SN2 conjugation vs. off-target reactions and hydrolysis.

Frequently Asked Questions (Troubleshooting)

Q1: I am observing precipitation immediately after adding the probe to my aqueous protein sample. How do I resolve this?

  • Causality: The N-{4-[Acetyl(methyl)amino]phenyl} moiety imparts moderate hydrophobicity to the molecule. If the local concentration of the probe exceeds its aqueous solubility limit before proper mixing occurs, it will crash out of solution.

  • Self-Validating Solution: Always prepare your primary stock in strictly anhydrous DMSO or DMF 4[4]. Add the probe dropwise to a rapidly stirring protein solution, ensuring the final concentration of the organic co-solvent does not exceed 5-10% (v/v). If precipitation persists, consider performing the reaction at a lower overall protein concentration 4[4].

Q2: Mass spectrometry shows low or no conjugation to my target cysteine. What went wrong?

  • Causality: This is typically caused by competing nucleophiles in the buffer, oxidized target thiols, or premature probe hydrolysis.

  • Self-Validating Solution:

    • Check your buffer: Ensure no reducing agents like DTT or β-mercaptoethanol are present during the conjugation step. These contain free thiols that will rapidly scavenge the bromoacetamide 2[2].

    • Verify reduction state: Cysteines readily oxidize to form unreactive disulfide bonds. Pre-treat your protein with TCEP (which lacks a thiol and won't compete with the probe) or reduce with DTT followed by rigorous buffer exchange 5[5].

    • Prevent hydrolysis: Bromoacetamides are highly susceptible to moisture. Always equilibrate the reagent vial to room temperature before opening to prevent condensation 4[4].

Q3: My protein is over-alkylated, showing modifications on lysine and histidine residues. How can I improve selectivity?

  • Causality: Over-alkylation is a kinetic issue driven by excessive thermodynamic driving forces: too much reagent, too high pH, or prolonged reaction times 6[6].

  • Self-Validating Solution: Drop the buffer pH to the 7.5–8.0 range to keep histidine and lysine protonated (non-nucleophilic) 2[2]. Do not blindly use a massive molar excess; start with a 5x to 10x molar excess relative to the free thiol concentration and strictly quench the reaction at 1-2 hours 3[3].

Quantitative Data: Alkylation Optimization Matrix

To ensure reproducibility, adhere to the quantitative parameters outlined below. Deviating from these ranges disrupts the delicate kinetic balance required for site-specific alkylation.

ParameterOptimal RangeMechanistic RationaleRisk if Exceeded / Suboptimal
Buffer pH 7.5 – 8.5Maintains a high concentration of the highly nucleophilic thiolate anion (-S⁻) 3[3].> 8.5: Increased off-target lysine/histidine alkylation and rapid probe hydrolysis 4[4].< 7.0: Protonated thiols drastically reduce SN2 reaction rate 2[2].
Molar Excess 5x – 10xProvides sufficient thermodynamic driving force for complete target saturation 3[3].> 20x: Forces kinetically unfavorable off-target reactions; increases risk of probe precipitation6[6].
Reaction Time 1 – 2 HoursSufficient time for the fast thiol-bromoacetamide SN2 reaction to reach completion3[3].> 2 Hours: Accumulation of side-products as slower nucleophiles eventually react6[6].
Temperature 20°C – 25°C (RT)Balances reaction kinetics with protein stability 5[5].> 37°C: Accelerates both probe degradation (hydrolysis) and off-target alkylation 6[6].

Self-Validating Experimental Protocol: Site-Specific Cysteine Alkylation

The following protocol is engineered to be self-validating, meaning each step contains an internal logic check to prevent cascading failures.

Workflow Step1 1. Probe Preparation (Anhydrous DMSO/DMF) Step4 4. Conjugation (5-10x Molar Excess, 1-2h) Step1->Step4 Step2 2. Protein Reduction (TCEP Treatment) Step3 3. Buffer Exchange (pH 7.5-8.5) Step2->Step3 Step3->Step4 Step5 5. Quenching (Excess 2-Mercaptoethanol) Step4->Step5 Step6 6. LC-MS/MS Analysis (Self-Validation) Step5->Step6

Step-by-step experimental workflow for self-validating bromoacetamide bioconjugation.

Step 1: Reagent Preparation (Causality: Prevent Hydrolysis)
  • Equilibrate the vial of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide to room temperature before opening to prevent atmospheric condensation 4[4].

  • Dissolve the probe in anhydrous DMSO to a stock concentration of 100 mM 3[3].

  • Self-Validation Checkpoint: The solution must be completely clear. Any cloudiness indicates moisture contamination or degraded reagent. Discard and prepare fresh.

Step 2: Protein Reduction (Causality: Freeing the Nucleophile)
  • Dilute the target protein to 1-5 mg/mL in Reaction Buffer (0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5) 3[3].

  • Add TCEP to a final concentration of 5 mM and incubate for 30 minutes at room temperature.

  • Why TCEP? Unlike DTT, TCEP is a phosphine-based reductant that does not contain a free thiol, eliminating the need for a tedious buffer exchange step before adding the bromoacetamide 2[2].

Step 3: Conjugation (Causality: Kinetic Control)
  • Add the bromoacetamide stock solution to the protein mixture to achieve a 5- to 10-fold molar excess over the target thiol concentration 3[3].

  • Ensure the final DMSO concentration remains below 10% (v/v) to prevent protein denaturation or probe precipitation 4[4].

  • Incubate the reaction at room temperature for 1 to 2 hours, protected from light 3[3].

Step 4: Quenching (Causality: Halting Off-Target Reactions)
  • Terminate the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or DTT, to a final concentration of 20 mM 1[1].

  • Self-Validation Checkpoint: Quenching provides a definitive kinetic endpoint, ensuring that slower, off-target reactions (e.g., lysine alkylation) cannot proceed during subsequent sample handling 6[6].

Step 5: Purification and Analysis
  • Remove excess quenched probe using a size-exclusion desalting column equilibrated with your final storage buffer 3[3].

  • Confirm conjugation efficiency via Intact Mass Spectrometry (LC-MS) 4[4]. A specific mass shift corresponding to the covalent addition of the N-{4-[Acetyl(methyl)amino]phenyl}acetamide moiety confirms success.

References

Sources

Optimization

Technical Support Center: Solubilization &amp; Assay Troubleshooting for N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide , a bifunctional molecule featuring a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide , a bifunctional molecule featuring a hydrophobic phenyl core, an N-methylacetamide group, and a highly reactive 2-bromoacetamide electrophilic warhead.

Formulating this covalent inhibitor in aqueous buffers presents a dual challenge: overcoming the high lattice energy and lipophilicity that drive precipitation, while simultaneously preserving the chemical integrity of the alpha-bromo amide against nucleophilic attack and base-catalyzed hydrolysis.

I. Solubilization Strategy & Decision Matrix

The following decision tree outlines the critical path for transitioning the compound from a dry powder to a kinetically stable aqueous formulation without compromising the warhead.

ProtocolLogic A 1. Dry Compound: N-{4-[Acetyl(methyl)amino]phenyl} -2-bromoacetamide B 2. Primary Solubilization (100% Anhydrous DMSO) A->B C 3. Buffer Compatibility Check (pH 6.8-7.4? Nucleophile-free?) B->C D 4a. Corrective Action: Remove DTT/BME, Adjust pH C->D Incompatible E 4b. Additive Integration: Add 0.01% Tween-20 C->E Compatible D->E F 5. Solvent-Shift Dilution (Final DMSO ≤ 5%) E->F G 6. Validation: Nephelometry / DLS Check F->G

Logical workflow for formulating bromoacetamide covalent inhibitors in aqueous buffers.

II. Troubleshooting FAQs

Q: Why does my compound precipitate immediately upon dilution into the assay buffer? A: This is a classic "solvent shock" phenomenon. The molecule possesses a planar, hydrophobic phenyl core flanked by two amide groups that form strong intermolecular hydrogen-bond lattices. When transitioning from 100% DMSO to an aqueous environment, the local concentration of water at the droplet interface spikes, causing the compound to exceed its thermodynamic solubility limit and crash out as colloidal aggregates. Solution: Utilize the "solvent-shift" method. Pre-warm your buffer to 25°C, include a non-ionic surfactant (e.g., 0.01% Tween-20), and inject the DMSO stock directly into a rapidly vortexing buffer to trap the compound in a kinetically soluble state[1].

Q: Can I use DTT or BME in my assay buffer to keep my target protein stable? A: Absolutely not simultaneously with the compound. The 2-bromoacetamide moiety is a highly reactive electrophilic warhead designed to alkylate cysteine residues. Strong nucleophilic reductants like Dithiothreitol (DTT) or beta-mercaptoethanol (BME) will rapidly undergo an SN2 reaction with the alpha-carbon of the bromoacetamide, quenching the inhibitor and forming an inactive adduct[2]. Solution: If your protein requires reduction, pre-incubate it with DTT, then perform a rapid buffer exchange (via size exclusion chromatography) into a reductant-free buffer prior to introducing the inhibitor.

Q: What about TCEP as an alternative reductant? A: While TCEP (Tris(2-carboxyethyl)phosphine) lacks a thiol group, it is a potent nucleophilic phosphine. TCEP is notorious for reacting with haloacetamides to form stable phosphonium salts, which will completely neutralize your compound's warhead[3]. Always validate compound integrity via LC-MS if TCEP must be present, but ideally, omit it during the compound incubation phase.

Q: My compound seems to degrade in the DMSO stock over time. Why? A: Bromoacetamides can be prone to degradation or side reactions in DMSO upon prolonged storage, especially if the DMSO absorbs atmospheric moisture. Moisture facilitates the hydrolysis of the reactive alpha-bromo group, and DMSO itself can occasionally mediate oxidative side reactions[4]. In some cases, researchers use 1,4-dioxane as an alternative stock solvent for highly reactive bromine analogues to mitigate stability issues upon storage[3]. Always use anhydrous DMSO (stored under argon) and prepare fresh working stocks when possible.

III. Validated Methodology: Kinetic Solubilization via Solvent-Shift

To ensure a self-validating and reproducible formulation, follow this step-by-step protocol. This method bypasses the thermodynamic solubility limit by trapping the compound in a metastable, kinetically soluble state.

Step 1: Primary Stock Preparation

  • Action: Weigh the N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide powder and dissolve it in 100% anhydrous DMSO to a concentration of 10 mM.

  • Causality: Anhydrous DMSO prevents premature base-catalyzed or water-mediated hydrolysis of the bromoacetamide group. Using a highly concentrated stock minimizes the final volume of solvent introduced into the biological assay.

Step 2: Buffer Optimization

  • Action: Prepare the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Add 0.01% (v/v) Tween-20. Strictly avoid Tris buffers for incubations >4 hours, as primary amines can slowly react with the warhead.

  • Causality: Tween-20 lowers the surface tension of the buffer and coats the hydrophobic phenyl core of the molecule upon introduction, preventing it from nucleating into macroscopic aggregates.

Step 3: Rapid Solvent-Shift Dilution

  • Action: Dispense the aqueous buffer into the assay plate or tube. Using a high-speed dispenser or rapid pipetting, inject the 100x DMSO stock directly into the center of the actively mixing aqueous buffer (Target final DMSO = 1% to 5%).

  • Causality: Rapid mechanical mixing prevents localized zones of high aqueous concentration at the injection site. This rapid dispersion is the physical mechanism that ensures kinetic solubility[1].

Step 4: System Validation (Self-Validating Step)

  • Action: Before adding your target protein, measure the kinetic solubility of the well using nephelometry (light scattering at 620 nm) or Dynamic Light Scattering (DLS).

  • Causality: A baseline light scattering reading confirms the absence of colloidal aggregates. If scattering is detected, the compound has precipitated, and the assay will yield false negatives due to a lack of available monomeric inhibitor. This step ensures the protocol validates its own success before biological reagents are consumed.

IV. Quantitative Data & Parameter Summary

The following table summarizes the physicochemical boundaries required to maintain both the solubility and the chemical reactivity of the molecule.

ParameterOptimal RangeMechanistic Consequence of Deviation
Co-solvent (DMSO) 1.0% - 5.0% (v/v)<1.0%: Rapid thermodynamic precipitation. >5.0%: Target protein denaturation and assay interference.
Buffer pH 6.8 - 7.4pH > 7.5: Accelerates base-catalyzed hydrolysis of the bromoacetamide. pH < 6.5: Protonates target cysteines, reducing covalent reactivity.
Surfactant (Tween-20) 0.01% - 0.05% (v/v)<0.01%: Fails to prevent colloidal aggregation. >0.05%: Forms excessive micelles that sequester the hydrophobic compound away from the target.
Nucleophilic Reductants 0 mM (During incubation)Presence of DTT/BME/TCEP: Direct SN2 quenching of the warhead or formation of inactive phosphonium adducts.
V. References
  • Pitfalls and considerations in determining the potency and mutant selectivity of covalent epidermal growth factor receptor inhibitors. ChemRxiv. Available at:[Link]

  • Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. Taylor & Francis. Available at:[Link]

  • Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. Dove Press. Available at:[Link]

  • Characterization of covalent inhibitors that disrupt the interaction between the tandem SH2 domains of SYK and FCER1G phospho-ITAM. bioRxiv. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Non-Specific Binding of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide

Welcome to the technical support portal for researchers utilizing N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide . This compound features a highly reactive bromoacetamide electrophilic warhead coupled to a hydrophobi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support portal for researchers utilizing N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide . This compound features a highly reactive bromoacetamide electrophilic warhead coupled to a hydrophobic substituted phenyl ring. While bromoacetamides are widely used in chemoproteomics and covalent drug discovery due to the irreversible stability of the thioether bonds they form[1][2], their inherent reactivity can lead to significant off-target binding if experimental conditions are not rigorously controlled.

As an Application Scientist, I have designed this guide to help you understand the thermodynamic and kinetic principles governing this probe, allowing you to optimize your assays, eliminate background noise, and ensure absolute data integrity.

Part 1: Troubleshooting Guide (Symptom-Based Diagnostics)

Symptom: High background labeling across the entire proteome lane on SDS-PAGE.

  • Mechanistic Cause: Probe concentration is too high or incubation time is too long. While the bromoacetamide group favors cysteine, high molar excesses force kinetically unfavorable SN2 alkylation of methionine thioethers (forming sulfonium ions) and histidine imidazoles[3].

  • Solution: Perform a probe titration. Scale down the probe concentration to the lowest effective dose (typically 1–10 µM). Limit incubation time to 30–60 minutes and quench immediately.

Symptom: Specific target band is lost, but off-target bands remain strong.

  • Mechanistic Cause: The reaction buffer pH is too high (> 8.5). At alkaline pH, the ε-amino group of lysine (pKa ~10.5) becomes deprotonated and highly nucleophilic, outcompeting cysteine for the bromoacetamide warhead[3][4].

  • Solution: Buffer exchange your lysate into a strictly controlled pH 7.5–8.0 buffer (e.g., HEPES or Tris) prior to probe addition.

Symptom: Probe precipitates or binds non-specifically to the tube/resin.

  • Mechanistic Cause: The N-{4-[Acetyl(methyl)amino]phenyl} moiety is highly hydrophobic. In aqueous buffers, it can self-aggregate or stick to hydrophobic patches on non-target proteins and plastic surfaces.

  • Solution: Introduce a mild, non-denaturing detergent (e.g., 0.1% NP-40 or 0.1% CHAPS) to the reaction buffer to solubilize the probe and disrupt weak hydrophobic interactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is pH control the most critical factor for this specific bromoacetamide probe? A1: The selectivity of bromoacetamides relies entirely on the differential pKa of amino acid side chains. The SN2 nucleophilic substitution requires a deprotonated nucleophile. The pKa of a typical cysteine thiol is ~8.3. At pH 7.5–8.0, a sufficient fraction of cysteine exists as the highly reactive thiolate anion[3]. Conversely, the ε-amino group of lysine has a pKa of ~10.5. At pH 7.5, lysine is almost entirely protonated ( NH3+​ ) and non-nucleophilic[4]. If you allow the pH to drift above 8.5, the concentration of deprotonated lysine increases exponentially, leading to massive off-target alkylation[3][5].

Q2: Can I use DTT or β-mercaptoethanol in my lysis buffer to keep my target protein reduced? A2: Absolutely not. Both Dithiothreitol (DTT) and β-mercaptoethanol (BME) contain free thiols. Because they are small, highly mobile molecules, they will rapidly outcompete your target protein and quench the bromoacetamide warhead, resulting in zero labeling[3]. If you must reduce disulfide bonds prior to labeling, use TCEP (Tris(2-carboxyethyl)phosphine), which reduces disulfides efficiently but lacks a nucleophilic thiol group.

Q3: How does the stability of this bromoacetamide probe compare to maleimide-based probes? A3: Bromoacetamides are generally preferred for long-term stability and in vivo applications. While maleimides react much faster with cysteines, the resulting thiosuccinimide ring is prone to retro-Michael addition (reversibility) and hydrolysis, which can lead to payload migration and non-specific background over time[2][5]. The bromoacetamide reaction yields a permanent, irreversible thioether bond[1].

Part 3: Quantitative Data Summary

To rationally design your labeling experiment, you must understand the physiochemical properties of the competing nucleophiles in your lysate.

Target ResidueFunctional GroupTypical Side-Chain pKaReactivity with BromoacetamideOptimal pH to Minimize Off-Target Reaction
Cysteine Thiol / Thiolate~8.3High (Primary Target via SN2)7.5 – 8.0[3]
Lysine ε-Amino~10.5Low at neutral pH; High at alkaline pH< 8.0[4]
Histidine Imidazole~6.0Moderate (Deprotonated at physiological pH)7.0 – 7.5[3]
Methionine ThioetherN/A (Always neutral)Low (Concentration/Time dependent)Independent of pH (Control via low probe conc.)

Part 4: Step-by-Step Experimental Protocol

Optimized Covalent Labeling & Chemoproteomic Workflow

This protocol is designed as a self-validating system to ensure that any observed binding is specific to the bromoacetamide warhead reacting with a target cysteine, rather than non-specific hydrophobic sticking.

Step 1: Lysate Preparation & Reduction

  • Lyse cells in a non-denaturing buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% NP-40, and EDTA-free protease inhibitors.

  • Centrifuge at 14,000 x g for 15 min at 4°C to clear the lysate.

  • Quantify protein concentration using a BCA assay. Adjust to 1–2 mg/mL.

  • (Optional) Add 1 mM TCEP and incubate for 30 min at room temperature to reduce oxidized cysteines. Do not use DTT.

Step 2: Probe Titration & Labeling

  • Prepare a 10 mM stock of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide in anhydrous DMSO.

  • Aliquot the lysate into control and treatment tubes.

  • Add the probe to final concentrations of 1 µM, 5 µM, and 10 µM. Ensure the final DMSO concentration does not exceed 1% v/v to prevent protein denaturation.

  • Incubate at room temperature for exactly 45 minutes with gentle rotation.

Step 3: Quenching (Critical Step)

  • To halt the reaction and prevent slow off-target alkylation of methionine or histidine, add 50 mM DTT or 5% β-mercaptoethanol to the reaction mixture.

  • Incubate for 15 minutes at room temperature. The excess free thiols will completely consume any unreacted bromoacetamide probe[3].

Step 4: Downstream Analysis

  • Add 4X Laemmli sample buffer and boil for 5 minutes.

  • Resolve proteins via SDS-PAGE.

  • Proceed with Western blotting or in-gel fluorescence (if the probe has been functionalized with a fluorophore via click chemistry).

Part 5: Reaction Logic & Optimization Visualization

The following diagram illustrates the thermodynamic and kinetic decision points required to drive the reaction toward specific cysteine labeling while bypassing off-target pathways.

G Probe N-{4-[Acetyl(methyl)amino]phenyl} -2-bromoacetamide pH_Opt pH Optimization (Target: 7.5 - 8.0) Probe->pH_Opt Conc_Opt Probe Titration (1 - 10 µM) Probe->Conc_Opt Time_Opt Incubation Time (30 - 60 min) Probe->Time_Opt Target_Cys Specific Binding (Cysteine Thiolate, pKa ~8.3) pH_Opt->Target_Cys Optimal pH Off_Lys Off-Target: Lysine (Epsilon-amine, pKa ~10.5) pH_Opt->Off_Lys pH > 8.5 Off_His Off-Target: Histidine (Imidazole, pKa ~6.0) pH_Opt->Off_His pH > 6.0 Conc_Opt->Target_Cys Low Conc. Off_Met Off-Target: Methionine (Thioether) Conc_Opt->Off_Met High Conc. Time_Opt->Target_Cys < 1 hr Time_Opt->Off_Met Prolonged Quench Quench Reaction (Excess DTT/BME) Target_Cys->Quench

Workflow for optimizing conditions to maximize specific binding and minimize off-target reactions.

Part 6: References

  • Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry National Institutes of Health (PMC)[Link]

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues MDPI[Link]

Sources

Optimization

impact of pH on N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide reactivity and how to control it

Technical Support Center: Controlling the Reactivity of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide via pH Optimization Executive Summary N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is a highly specialized...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Controlling the Reactivity of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide via pH Optimization

Executive Summary

N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is a highly specialized electrophilic probe utilized in bioconjugation, proteomics, and targeted covalent inhibition. Its core reactive moiety, the 2-bromoacetamide group, undergoes an S_N2 nucleophilic substitution, predominantly targeting the sulfhydryl (-SH) group of cysteine residues[1]. Because the nucleophilicity of amino acid side chains is intrinsically tied to their protonation state, precise pH control is the single most critical parameter for ensuring high conjugation efficiency and preventing off-target alkylation[2].

Mechanistic Causality: The Role of pH in S_N2 Alkylation

The reaction between the bromoacetamide moiety and cysteine is driven by the deprotonation of the thiol group (R-SH) to the highly nucleophilic thiolate anion (R-S⁻)[3]. The typical pKa of a cysteine thiol in a protein microenvironment is approximately 8.3[3].

  • At pH < 7.0: The thiol remains protonated, rendering it a poor nucleophile and drastically reducing the reaction kinetics[1].

  • At pH 7.5 - 8.0: A sufficient fraction of the thiol population exists as the thiolate anion, enabling rapid, targeted alkylation[1].

  • At pH > 8.5: While cysteine reactivity is maximized, the ε-amino groups of lysine residues (pKa ~10.5) and the N-terminus begin to deprotonate, transforming them into competing nucleophiles and leading to off-target over-alkylation[2].

pH_Pathway probe N-{4-[Acetyl(methyl)amino]phenyl} -2-bromoacetamide ph_low pH < 7.0 Protonated Thiol (R-SH) probe->ph_low Acidic ph_opt pH 7.5 - 8.0 Active Thiolate (R-S⁻) probe->ph_opt Optimal ph_high pH > 8.5 Deprotonated Amines (R-NH₂) probe->ph_high Basic out_low Low Reactivity Incomplete Labeling ph_low->out_low out_opt High Selectivity Stable Thioether Bond ph_opt->out_opt out_high Off-Target Labeling (Lysine, Histidine) ph_high->out_high

Figure 1: Mechanistic pathway illustrating pH-dependent bromoacetamide reactivity and selectivity.

Quantitative Data: pH vs. Reactivity Profile

To guide experimental design, the following table summarizes the causal relationship between pH, dominant nucleophilic species, and expected reaction outcomes.

Reaction pHDominant Thiol SpeciesRelative Alkylation RateTarget SelectivityPrimary Off-Target Risks
< 7.0 R-SH (Protonated)SlowHighHistidine (imidazole pKa ~6.0)[1]
7.5 - 8.0 R-S⁻ (Thiolate)OptimalVery HighMinimal (Ideal conditions)[1]
> 8.5 R-S⁻ (Thiolate)Very FastLowLysine (ε-amine pKa ~10.5)[2]

Frequently Asked Questions (FAQs)

Q1: I am observing very low conjugation efficiency with N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide at pH 7.0. Why is this happening? A1: At pH 7.0, the vast majority of cysteine residues (pKa ~8.3) are in their protonated, non-nucleophilic state[3]. Bromoacetamides are inherently less reactive than maleimides at neutral pH[4]. To resolve this, increase the buffer pH to 7.5–8.0 to generate a higher concentration of the reactive thiolate species[3].

Q2: Mass spectrometry analysis shows my protein is "over-alkylated" with multiple probe additions. How do I control this? A2: Over-alkylation occurs when the probe reacts with unintended nucleophiles, such as lysine or histidine[2]. This is almost always caused by the reaction pH being too high (>8.5) or using an excessive molar ratio of the probe[2]. Lower the pH to 7.5 to keep primary amines protonated (and thus unreactive), and reduce the probe concentration to a 5–10x molar excess[1][2].

Q3: Can I use Tris buffer for my alkylation reaction? A3: No. Tris (Tris(hydroxymethyl)aminomethane) contains a primary amine. While bromoacetamides are somewhat selective for thiols, at the optimal pH of 8.0, the massive molar excess of Tris in the buffer will compete with your protein for the probe, drastically reducing labeling efficiency. Use amine-free buffers such as HEPES, MOPS, or Phosphate-Buffered Saline (PBS)[1].

Q4: My protein requires a reducing environment to prevent aggregation. Can I leave DTT in the buffer during the reaction? A4: Absolutely not. Dithiothreitol (DTT) and β-mercaptoethanol (BME) contain highly reactive free thiols that will immediately scavenge the bromoacetamide probe, quenching the reaction before it can label your target[1]. If reduction is required prior to labeling, use TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a potent reducing agent that lacks thiol groups and will not compete with the alkylation reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Issue: Suboptimal Conjugation q1 Low Labeling Efficiency? start->q1 q2 Off-Target Labeling (Over-alkylation)? start->q2 q3 Probe Precipitation? start->q3 sol1 Increase pH to 8.0 Use TCEP instead of DTT q1->sol1 Yes sol2 Decrease pH to 7.5 Reduce Molar Excess q2->sol2 Yes sol3 Check Co-solvent (DMSO) Ensure ≤ 10% Final Vol q3->sol3 Yes

Figure 2: Diagnostic workflow for troubleshooting bromoacetamide bioconjugation issues.

Validated Experimental Protocol: Controlled Cysteine Alkylation

This protocol is designed as a self-validating system. By strictly controlling the pH and utilizing TCEP for reduction, we isolate the variables that typically cause reaction failure.

Materials Required:

  • Target protein in an amine-free buffer (e.g., 50 mM HEPES, pH 8.0).

  • N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide (Prepare a fresh 100 mM stock in anhydrous DMSO). Note: Bromoacetamides can degrade via hydrolysis; always prepare fresh[3].

  • TCEP-HCl (100 mM aqueous stock, neutralized to pH 7.0).

  • Quenching Agent: 1 M DTT.

Step-by-Step Methodology:

  • Buffer Exchange & pH Verification: Ensure the protein is in 50 mM HEPES, pH 8.0. Verify the pH using a micro-pH probe. Causality: Exact pH control is mandatory to maintain the thiolate population without deprotonating lysines[1].

  • Reduction of Disulfides: Add TCEP to a final concentration of 5 mM (or 10x molar excess over protein thiols). Incubate at room temperature for 30 minutes. Causality: TCEP reduces disulfides to free thiols but does not contain a thiol itself, preventing probe scavenging.

  • Alkylation Reaction: Add the bromoacetamide probe to achieve a 10x to 20x molar excess over the total thiol concentration. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1 to 2 hours in the dark. Causality: Halogenated compounds can be light-sensitive; darkness prevents radical-induced side reactions[3].

  • Reaction Quenching: Add DTT to a final concentration of 20 mM. Incubate for 15 minutes. Causality: The massive excess of free thiols from DTT rapidly consumes any unreacted bromoacetamide, instantly stopping the reaction and preventing over-alkylation over time.

  • Purification: Remove the quenched probe and excess TCEP/DTT using a size-exclusion desalting column (e.g., PD-10) equilibrated with your final storage buffer.

Sources

Troubleshooting

Technical Support Center: N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide Reaction Quenching &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the selective alkylation of proteins.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the selective alkylation of proteins. N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is a highly effective, electrophilic α -bromoacetamide probe utilized for the covalent modification of cysteine residues.

The reaction proceeds via an SN2 mechanism: the nucleophilic thiolate anion of a cysteine residue attacks the α -carbon of the probe, displacing the bromide leaving group to form an irreversible thioether bond[1][2]. While bromoacetamides are generally more selective for cysteines than their iodoacetamide counterparts, they remain potent electrophiles[3]. Failure to properly quench the unreacted probe post-alkylation leads to off-target modification of secondary nucleophiles (e.g., histidine, lysine) and induces severe artifacts during downstream mass spectrometry (MS) workflows[3][4].

This guide provides field-proven methodologies, quantitative comparisons, and troubleshooting steps to ensure self-validating, artifact-free bioconjugation.

Workflow Visualization

G A Target Protein (Free Cysteine -SH) C Alkylation Reaction (pH 7.5-8.5, 1-2h RT) A->C B N-{4-[Acetyl(methyl)amino]phenyl} -2-bromoacetamide B->C D Thioether Conjugate + Unreacted Probe C->D F Quenching Reaction (10-50 mM, 15-30m RT) D->F E Quenching Agent (e.g., DTT, BME, L-Cys) E->F G Stable Labeled Protein + Quenched Adduct F->G H Downstream Analysis (MS, SEC, Dialysis) G->H

Workflow for the alkylation and subsequent thiol-mediated quenching of bromoacetamide probes.

Section 1: Standardized Quenching Methodology

To ensure reproducible results and prevent over-alkylation, the quenching step must be integrated immediately after the desired alkylation incubation period. The causality behind this protocol relies on utilizing a massive molar excess of a highly reactive small-molecule thiol to drive a rapid, pseudo-first-order consumption of the remaining electrophile.

  • Reaction Monitoring: Incubate your target protein with a 5- to 20-fold molar excess of the bromoacetamide probe in an amine-free buffer (pH 7.5–8.5) for 1–2 hours at room temperature (RT)[1][5].

  • Quencher Preparation: Immediately before use, prepare a high-concentration stock solution (e.g., 500 mM) of a small-molecule thiol (DTT, β -mercaptoethanol, or L-cysteine) in deionized water or reaction buffer[2].

  • Quenching Execution: Add the quenching reagent directly to the reaction mixture to achieve a final concentration of 10–50 mM[5].

  • Incubation: Incubate the quenched mixture for 15–30 minutes at RT, protected from light[3][5]. This timeframe is critical; shorter incubations may leave residual active probe.

  • Purification: Remove the quenched probe adducts and excess thiol reagents via size-exclusion chromatography (SEC), dialysis, or a desalting column equilibrated with your downstream assay buffer[1].

Section 2: Quenching Reagent Selection Matrix

Selecting the correct quenching agent depends heavily on the hydrophobicity of your probe and your downstream analytical methods.

Quenching AgentThiol TypeRecommended Final Conc.AdvantagesDisadvantages / Considerations
Dithiothreitol (DTT) Dithiol10–20 mMExtremely fast reaction kinetics; standard reagent in proteomics workflows[3].Can cross-link excess hydrophobic probes, leading to sample precipitation.
β -Mercaptoethanol (BME) Monothiol20–50 mMForms highly water-soluble, stable adducts; prevents cross-linking[6].Volatile with a strong odor; requires handling in a fume hood.
L-Cysteine Monothiol10–50 mMBiologically compatible; highly soluble; odorless[5][6].Can co-elute with small peptides in certain downstream LC-MS applications.
Glutathione (GSH) Monothiol10–50 mMExcellent solubility; forms bulky adducts easily removed by dialysis[6].Higher molecular weight (307 Da) may interfere with low-MW SEC cutoffs.
Section 3: Troubleshooting & FAQs

Q: Why am I observing off-target alkylation on histidine and lysine residues in my mass spectrometry data? A: This is a classic symptom of incomplete quenching. While N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is highly selective for the thiolate anion (pKa ~8.3) at pH 7.5–8.5, it will eventually react with the unprotonated ϵ -amino groups of lysine (pKa ~10.5) and imidazole rings of histidine (pKa ~6.0) if left active[1][2]. During tryptic digestion—which typically occurs overnight at 37°C and pH 8.0—any unquenched bromoacetamide will continuously alkylate these secondary nucleophiles[3][4]. Solution: Strictly enforce a 30-minute quenching step with 20 mM DTT or BME prior to adding trypsin[3].

Q: My protein precipitates immediately after adding DTT to quench the reaction. What is the mechanistic cause? A: DTT is a dithiol. The N-{4-[Acetyl(methyl)amino]phenyl} core of your probe is relatively hydrophobic. If the probe is present in large molar excess, a single DTT molecule can react with two molecules of the bromoacetamide probe, forming a highly hydrophobic, insoluble cross-linked adduct. This adduct rapidly aggregates and can co-precipitate your target protein. Solution: Switch to a monothiol quencher like BME or L-cysteine. Monothiols cap the probe in a 1:1 ratio, forming a much more water-soluble adduct that prevents aggregation[5][6].

Q: I am seeing unexpected mass shifts and methionine oxidation in my MS/MS data. Is the probe causing this? A: Yes, haloacetamides are known to induce MS artifacts. While 2-chloroacetamide is notorious for causing significant methionine oxidation (up to 40% of Met-containing peptides), bromoacetamides can also induce low levels of oxidation and artifactual modifications if the reaction is not strictly controlled[3]. Furthermore, unquenched probe can alkylate the trypsin protease itself, leading to missed cleavages and altered peptide profiles. Solution: Optimize the initial molar excess of the probe (do not exceed 20x unless empirically necessary) and ensure complete quenching with a thiol before proteolytic digestion[1][4].

Q: Does the addition of thiol quenching agents interfere with downstream protein quantification assays? A: Yes. Both DTT and BME will severely interfere with copper-based assays (like the BCA assay) by reducing Cu(II) to Cu(I), leading to false-positive, artificially high absorbance readings. Solution: If you must quantify protein post-quenching, either remove the thiols via desalting first, use a Bradford assay (which relies on Coomassie dye binding and is compatible with reducing agents), or use a modified BCA protocol that incorporates iodoacetamide to mask the free thiols prior to adding the copper reagent[7].

References
  • Technical Support Center: Bromoacetamide-Thiol Reactions Source: BenchChem URL
  • Side reactions of bromoacetamide group in bioconjugation Source: BenchChem URL
  • Introduction to Thiol Modification and Detection—Section 2.
  • Modification of Bio-Rad DC Protein Assay for Use with Thiols Source: Bio-Rad Laboratories URL
  • Source: SfRBM / Elsevier Inc.
  • 2-Bromoacetamide: A Superior Reagent for Cysteine Alkylation in Advanced Research Applications Source: BenchChem URL
  • The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation Source: ResearchGate URL
  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification Source: ResearchGate URL

Sources

Optimization

common pitfalls in using N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide and how to avoid them

Welcome to the Technical Support Center for N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide (CAS: 1138445-65-4). This guide is designed for researchers, scientists, and drug development professionals utilizing this co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide (CAS: 1138445-65-4). This guide is designed for researchers, scientists, and drug development professionals utilizing this compound for covalent cysteine modification, bioconjugation, and activity-based protein profiling.

Unlike simple aliphatic haloacetamides, the incorporation of the bulky, hydrophobic N-{4-[Acetyl(methyl)amino]phenyl} moiety introduces unique steric and solubility variables into your experimental design. This guide synthesizes field-proven insights to help you navigate these physical chemistry constraints, ensuring high-fidelity, site-specific bioconjugation.

Part 1: Mechanistic Principles & Reactivity Profile

To troubleshoot effectively, one must understand the causality of the reaction. N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide acts as an electrophile. The α -carbon adjacent to the carbonyl and bromine atom undergoes an irreversible bimolecular nucleophilic substitution ( SN​2 ) reaction with nucleophiles.

In biological systems, the target nucleophile is the thiolate anion ( S− ) of cysteine. The reaction's success depends entirely on maintaining a pH where the cysteine thiol (pKa ~8.3) is partially deprotonated, while competing nucleophiles like lysine primary amines (pKa ~10.5) remain protonated and non-nucleophilic[1]. Furthermore, bromoacetamides offer a superior balance of reactivity and specificity compared to iodoacetamides, reducing light-induced radical side reactions while remaining highly stable against retro-Michael additions[2][3].

ReactionPathway R N-{4-[Acetyl(methyl)amino]phenyl} -2-bromoacetamide Thioether Stable Thioether Conjugate (Target) R->Thioether + Cys (Fast) AmineConj Off-Target Amine Conjugate R->AmineConj + Lys (Slow, High pH) Alcohol Inactive Hydroxyacetamide R->Alcohol + H2O (Slow, High pH) Cys Protein Cysteine (Thiolate, pH 7.5) Cys->Thioether Lys Protein Lysine (Amine, pH > 8.5) Lys->AmineConj H2O Water / OH- (Hydrolysis) H2O->Alcohol

Mechanistic pathways of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide reactivity.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my compound precipitating immediately upon addition to the biological buffer?

The Causality: The N-{4-[Acetyl(methyl)amino]phenyl} core is highly aromatic and hydrophobic. When introduced directly into an aqueous environment, the hydrophobic effect drives rapid aggregation and precipitation before the SN​2 reaction can occur. The Solution: Never add the dry powder directly to an aqueous buffer. Prepare a concentrated stock solution (e.g., 50–100 mM) in anhydrous DMSO or DMF. Add this stock dropwise to your vigorously vortexed protein solution, ensuring the final co-solvent concentration does not exceed 5–10% (v/v) to prevent unintended protein precipitation.

Q2: Why am I seeing incomplete cysteine labeling or low conjugation efficiency?

The Causality: This usually stems from three factors:

  • Steric Hindrance: The bulky phenyl ring prevents the electrophile from accessing deeply buried cysteines.

  • Suboptimal pH: If the pH drops below 7.0, the equilibrium shifts heavily toward the protonated thiol ( SH ), which is a poor nucleophile[1].

  • Reagent Hydrolysis: If the reagent stock absorbed moisture, the bromoacetamide may have hydrolyzed into an unreactive hydroxyacetamide[4][5]. The Solution: Denature the protein using 8 M Urea or 6 M Guanidine-HCl to expose buried cysteines[3]. Strictly buffer the reaction to pH 7.5–8.0 using HEPES or Tris, and always use freshly prepared DMSO stocks of the bromoacetamide.

Q3: Mass spectrometry reveals multiple modifications (+ modification mass) on unintended residues like Lysine and Histidine. How do I fix this?

The Causality: While bromoacetamides are selective for cysteines, they are not exclusively specific. At pH > 8.0, the deprotonation of primary amines (N-terminus, Lysine) and the imidazole ring (Histidine) increases their nucleophilicity, leading to off-target alkylation[1][6]. Furthermore, excessive molar ratios force the reaction down thermodynamically less favorable pathways. The Solution: Cap the reaction pH at a strict maximum of 8.0 (pH 7.5 is optimal). Reduce the molar excess of the bromoacetamide to 5–10x relative to the total thiol concentration, and limit the reaction time to 1–2 hours.

Troubleshooting Start Issue: Low Labeling Efficiency Precipitation Is the reagent precipitating? Start->Precipitation Sol1 Increase DMSO/DMF to 5-10% Precipitation->Sol1 Yes CheckpH Is reaction pH < 7.0? Precipitation->CheckpH No Sol2 Adjust buffer to pH 7.5-8.0 CheckpH->Sol2 Yes CheckAccess Are target cysteines buried? CheckpH->CheckAccess No Sol3 Denature with 8M Urea CheckAccess->Sol3 Yes

Decision tree for troubleshooting low conjugation efficiency.

Part 3: Quantitative Data on Reaction Parameters

The following table summarizes the kinetic and thermodynamic behavior of bromoacetamide-based alkylation across different pH environments. Maintaining pH 7.5 provides the optimal thermodynamic window for selective bioconjugation[1][4].

Reaction ParameterpH 6.5pH 7.5 (Optimal)pH 8.5
Cysteine (Thiol) Reactivity Low (Mostly protonated)High (Optimal thiolate ratio)Very High
Lysine (Amine) Reactivity NegligibleVery Low Moderate to High
Reagent Hydrolysis Rate NegligibleLow High
Overall Cysteine Specificity HighMaximum Low (Cross-reactivity)

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol includes a built-in validation step using Ellman's Reagent (DTNB) to quantify free thiols before and after the reaction, proving that the alkylation was successful and complete.

Standard Workflow for Cysteine Bioconjugation

Phase 1: Preparation & Reduction

  • Protein Solubilization: Dissolve your target protein to a final concentration of 1–5 mg/mL in Denaturation Buffer (8 M Urea, 100 mM Tris-HCl, pH 7.5)[3].

  • Disulfide Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 30 minutes to fully reduce all disulfide bonds[7].

  • Validation Step A (Pre-Alkylation): Take a small aliquot and react with Ellman's Reagent (DTNB). Measure absorbance at 412 nm to calculate the baseline concentration of free thiols.

Phase 2: Alkylation with N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide 4. Reagent Preparation: Immediately before use, dissolve the bromoacetamide compound in anhydrous DMSO to create a 50 mM stock solution. Do not store this solution in aqueous buffers to prevent hydrolysis[4]. 5. Conjugation: Add the bromoacetamide stock to the reduced protein solution to achieve a final concentration of 20 mM (ensure final DMSO concentration is 10%). 6. Incubation: Incubate the reaction mixture in the dark at room temperature for 1.5 hours. Protecting from light prevents halogen-mediated radical degradation[7].

Phase 3: Quenching & Validation 7. Quenching: Add DTT or β -mercaptoethanol to a final concentration of 50 mM. Incubate for 15 minutes to consume all unreacted bromoacetamide electrophiles[3]. 8. Validation Step B (Post-Alkylation): Take a small aliquot and react with Ellman's Reagent. The absorbance at 412 nm should be near zero, validating that all free cysteines have been successfully alkylated. 9. Cleanup: Remove urea, quenching agents, and organic solvents using a C18 desalting spin column, dialysis, or size-exclusion chromatography[7].

Part 5: References

  • MDPI. "Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues." MDPI. Available at: [Link]

  • National Institutes of Health (NIH). "Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry." PMC. Available at: [Link]

  • ResearchGate. "Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents." ResearchGate. Available at:[Link]

  • ResearchGate. "Critical Review of Hydrolysis of Organic Compounds in Water." ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). "Amide Bond Activation of Biological Molecules." PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide Labeling

Welcome to the technical resource center for N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide. As Senior Application Scientists, we have designed this guide to provide you with the in-depth technical and practical insi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource center for N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide. As Senior Application Scientists, we have designed this guide to provide you with the in-depth technical and practical insights necessary to succeed in your labeling experiments. This resource moves beyond simple protocols to explain the underlying chemistry and logic, empowering you to optimize your experiments effectively and troubleshoot challenges with confidence.

Introduction: Understanding Your Labeling Reagent

N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide belongs to the class of α-haloacetamide reagents. The key to its function lies in the 2-bromoacetamide group, a reactive moiety that forms a stable, covalent thioether bond with sulfhydryl groups. While it can react with other nucleophilic residues at higher pH, its primary target under controlled conditions is the side chain of cysteine .

Optimizing the incubation time is therefore not just about ensuring the reaction completes; it is a critical balancing act to maximize specific labeling of the target residue while minimizing non-specific reactions and preserving the structure and function of your protein.[1][2] This guide will walk you through the principles and practical steps to achieve this balance.

Section 1: The "Why" - Core Principles of Bromoacetamide Labeling

This section addresses the fundamental chemical principles governing the use of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide.

Q: What is the specific chemical reaction I am trying to optimize?

A: You are performing an irreversible covalent labeling reaction called alkylation. The electrophilic carbon of the bromoacetamide group is attacked by a nucleophilic amino acid side chain on your protein. For bromoacetamides, the most potent nucleophile on a protein surface is the thiolate anion (S⁻) of a deprotonated cysteine residue. The reaction forms a stable thioether bond.

Caption: Reaction mechanism of bromoacetamide with a cysteine residue.

Q: Why is the pH of my reaction buffer so critical for this labeling reaction?

A: The pH of the reaction buffer is a critical parameter because it directly controls the reactivity of the target amino acid.[3]

  • For Cysteine (Thiol-Reactive Labeling): The thiol group (-SH) of cysteine has a pKa of approximately 8.3-8.6. For the reaction to proceed efficiently, this group must be deprotonated to form the highly reactive thiolate anion (-S⁻). Therefore, the reaction is most efficient at a pH of 7.5-8.5. Below pH 7.0, the concentration of the thiolate is significantly reduced, slowing the reaction rate dramatically.

  • Minimizing Non-Specific Reactions: While higher pH increases the rate of cysteine labeling, pH values above 8.5 can deprotonate other residues, such as the primary amine of lysine, increasing the risk of non-specific labeling.[3] Therefore, a pH range of 7.2-8.0 is often the optimal starting point to balance specific reactivity with minimal side reactions.

Q: Besides cysteine, what other amino acids could potentially react?

A: While cysteine is the primary target, other nucleophilic residues can react, particularly under non-optimal conditions (e.g., high pH, very long incubation times, or high reagent concentrations). These include:

  • Histidine: The imidazole ring can be alkylated.

  • Methionine: The thioether side chain can be targeted.

  • Lysine: The primary amine can react at pH > 8.5.[3]

Understanding the solvent accessibility of these residues on your specific protein is key. A buried cysteine will react much slower than a solvent-exposed one.[2][4]

Section 2: Designing the Optimization Experiment

A systematic approach is crucial for determining the optimal incubation time for your specific protein and experimental goals. A time-course (or kinetic) analysis is the most reliable method.[5][6]

Q: How should I structure a time-course experiment to find the best incubation time?

A: A time-course experiment involves setting up identical labeling reactions and stopping them at different time points to measure the extent of labeling. This allows you to identify the point at which the specific labeling is maximized before non-specific labeling or protein degradation becomes a problem.

Caption: Workflow for a time-course labeling optimization experiment.

Q: What are the critical parameters to consider when setting up my experiment?

A: Consistency is key. For your initial optimization, keep all parameters except time constant.

ParameterRecommended Starting PointRationale & Key Considerations
Protein Concentration 1-2 mg/mL[3]Higher concentrations can accelerate the reaction but may also promote aggregation. Lower concentrations may require longer incubation times or a higher molar excess of the label.[7]
Molar Ratio (Label:Protein) 10:1 to 20:1[3]This is a crucial parameter to optimize. A higher ratio drives the reaction faster but increases the risk of non-specific labeling and protein precipitation.[8]
Reaction Buffer Phosphate-buffered saline (PBS), pH 7.2-7.5CRITICAL: The buffer must be free of nucleophiles. Avoid Tris (contains primary amines) and buffers containing thiols like DTT or β-mercaptoethanol, as they will compete with the protein for the label.[8]
Temperature Room Temperature (20-25°C)Reactions can be performed at 4°C to slow them down and potentially increase specificity, but this will require a significantly longer incubation time (e.g., overnight).[3]
Time Points 0, 15m, 30m, 1h, 2h, 4h, OvernightSelect a range that will capture the initial rapid phase of labeling and the plateau.

Q: How do I analyze the results to determine the optimal time?

A: The method of analysis depends on your available instrumentation.

  • Mass Spectrometry (MS): This is the gold standard. It can confirm the exact site of labeling and quantify the percentage of labeled vs. unlabeled protein at each time point.[2]

  • SDS-PAGE with Fluorescence Imaging: If the "R" group of your bromoacetamide is fluorescent, you can run the samples on a gel and visualize the increase in fluorescence intensity on the protein band over time.

  • Activity Assay: If labeling is expected to alter the protein's function, you can perform a functional assay at each time point. The optimal time would be the one that provides sufficient labeling without significant loss of activity.

The ideal incubation time is typically found on the "knee" of the curve when plotting labeling efficiency versus time—the point where the reaction is near completion and has started to plateau.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section provides a logical framework for diagnosing and solving common problems.

Caption: Decision tree for troubleshooting low labeling efficiency.

Q: I'm seeing protein precipitation after adding the labeling reagent. What's happening?

A: This is a common issue that can be caused by several factors:

  • High Molar Excess: Too much labeling reagent can alter the surface charge of the protein, leading to a change in its isoelectric point (pI) and causing it to fall out of solution.[8] Solution: Reduce the molar ratio of the label to the protein.

  • Organic Solvent: The reagent is likely dissolved in an organic solvent like DMSO or DMF. Adding too much of this solvent can denature the protein. Solution: Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <5% v/v).

  • Protein Instability: The labeling conditions (pH, temperature) themselves might be destabilizing your specific protein. Solution: Try performing the reaction at 4°C.

Q: My protein has lost its biological activity after labeling. What can I do?

A: This suggests that the labeling is occurring at a site critical for the protein's function, such as an active site cysteine.

  • Reduce Incubation Time and Molar Ratio: The first step is to try less extensive labeling. Use the minimum incubation time and lowest molar ratio that still gives you an acceptable signal.

  • Modify Reaction pH: If you are operating at pH 8.0 or higher, try lowering it to pH 7.2-7.5. This will slow the reaction but may increase its specificity for the most reactive, solvent-exposed cysteines, potentially sparing a less-accessible but functionally critical residue.

  • Site-Directed Mutagenesis: If the specific cysteine being labeled is known, you can mutate it to another amino acid (e.g., serine or alanine) to prevent labeling at that site.

Section 4: Frequently Asked Questions (FAQs)

Q: What is a good "default" incubation time and temperature to start with if I can't do a full optimization?

A: A common starting point is 1 to 2 hours at room temperature (20-25°C) .[3] However, this is not guaranteed to be optimal and a time-course experiment is always highly recommended for reproducible results.[3]

Q: Is it safe to leave the labeling reaction to proceed overnight at 4°C?

A: Yes, an overnight incubation at 4°C is a common strategy, especially if labeling efficiency is low at room temperature or if the protein is unstable.[3] The lower temperature slows down the reaction rate, which can sometimes improve specificity and reduce the risk of protein degradation.

Q: How do I stop (quench) the reaction?

A: To stop the reaction, you need to add a small molecule with a highly reactive nucleophile that will consume any excess bromoacetamide.

  • Recommended Quenching Reagents: Add a low molecular weight thiol like β-mercaptoethanol (BME) or dithiothreitol (DTT) to a final concentration of 10-20 mM.

  • Procedure: After the desired incubation time, add the quenching reagent and let it sit for an additional 15-30 minutes at room temperature before proceeding to purification to remove the unreacted label and quenching agent.

Section 5: Experimental Protocol

Protocol: Time-Course Optimization of Protein Labeling

This protocol outlines a typical experiment to determine the optimal incubation time.

1. Reagent Preparation: a. Prepare your protein of interest at a concentration of 1 mg/mL in a thiol-free and amine-free buffer (e.g., 1x PBS, pH 7.4). b. Immediately before use, dissolve the N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

2. Reaction Setup: a. Aliquot your protein solution into separate microcentrifuge tubes for each time point (e.g., 6 tubes for 6 time points). Ensure all tubes are at the desired reaction temperature (e.g., room temperature). b. Calculate the volume of the labeling reagent stock needed to achieve the desired molar excess (e.g., 20:1). c. Add the calculated volume of the labeling reagent to each tube. Mix gently by pipetting or brief vortexing. Start a timer immediately.

3. Incubation and Quenching: a. At each designated time point (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, overnight), stop the reaction in the corresponding tube by adding a quenching buffer (e.g., DTT to a final concentration of 20 mM). b. Allow the quenching reaction to proceed for 15 minutes at room temperature.

4. Purification: a. For each time point, remove the excess unreacted label and quenching reagent. A desalting column (e.g., Sephadex G-25) is a rapid and effective method for this.[7] Dialysis is an alternative for larger volumes.

5. Analysis: a. Analyze the purified, labeled protein from each time point using your chosen method (Mass Spectrometry, SDS-PAGE, etc.). b. Plot the degree of labeling versus time to identify the optimal incubation duration.

References

  • Creative Proteomics. (n.d.). Protein Labeling: Methods and Mechanisms.
  • BenchChem. (2025). Optimizing incubation time and temperature for protein labeling.
  • Vila, A., & Woods, R. J. (2019). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PMC.
  • Creative Biolabs. (2024). Troubleshooting Guides.
  • Molecular Devices. (n.d.). Optimizing the labeling of proteins.
  • Thermo Fisher Scientific. (n.d.). Protein Labeling, Crosslinking, and Modification Support—Troubleshooting.
  • Promega Corporation. (n.d.). Live-Cell Kinetic Assays for Time Course Analysis.
  • Zhang, H., et al. (2020). Optimization of Protein-Level Tandem Mass Tag (TMT) Labeling Conditions in Complex Samples with Top-Down Proteomics. PMC.
  • Koehler, C., & Staritzbichler, R. (2017). Utility of Covalent Labeling Mass Spectrometry Data in Protein Structure Prediction with Rosetta. PMC.
  • Gressel, S., et al. (2019). On the optimal design of metabolic RNA labeling experiments. PMC.
  • Chalker, J. M., et al. (2014). Concerted, Rapid, Quantitative, and Site-Specific Dual Labeling of Proteins. Journal of the American Chemical Society.
  • Lin, J. Y., et al. (2008). A drug-controllable tag for visualizing newly synthesized proteins in cells and whole animals. PNAS.
  • Adhikari, J., et al. (2019). Quantitative Analysis of Protein Covalent Labeling Mass Spectrometry Data in the Mass Spec Studio. Analytical Chemistry.
  • New England Biolabs. (n.d.). Labeling with SNAP-tag® Technology Troubleshooting Guide.
  • Jasinski, D., et al. (2017). Covalent Labeling of Nucleic Acids. PMC.

Sources

Optimization

strategies to reduce sample complexity in N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide proteomics

Welcome to the Chemoproteomics Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing a common bottleneck: overwhelming sample complexity when profili...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chemoproteomics Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing a common bottleneck: overwhelming sample complexity when profiling covalent fragments.

When mapping the targets of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide —a highly reactive α -bromoacetamide electrophile—researchers often struggle with high background noise and suppressed mass spectrometry (MS) signals. Because this compound lacks a built-in affinity handle (like an alkyne or biotin), it must be analyzed using a competitive Activity-Based Protein Profiling (ABPP) format. If the downstream enrichment is not strictly controlled, the resulting peptide mixture will exceed the duty cycle of the mass spectrometer[1].

Below is our comprehensive troubleshooting guide, validated methodologies, and quantitative benchmarks to help you isolate true target signals from the noise.

Workflow Visualization: Peptide-Level Complexity Reduction

To fundamentally reduce complexity, we must abandon whole-protein enrichment and shift to peptide-level enrichment. The workflow below illustrates the isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP) strategy, which physically decouples unmodified background peptides from your target analytes[2].

Workflow N1 1. Native Cell Lysate (High Complexity) N2 2. Competitive Labeling (Bromoacetamide Probe) N1->N2 N3 3. Broad-Spectrum Chase (IA-Alkyne) N2->N3 N4 4. CuAAC Click Chemistry (Biotin-TEV-Azide) N3->N4 N5 5. Streptavidin Enrichment (Protein-Level) N4->N5 N6 6. On-Bead Trypsin Digestion (Removes Unmodified Peptides) N5->N6 N7 7. TEV Protease Cleavage (Elutes Modified Peptides Only) N6->N7 N8 8. 4D LC-MS/MS Analysis (TIMS-PASEF) N7->N8

Figure 1: isoTOP-ABPP workflow for bromoacetamide profiling with peptide-level complexity reduction.

Frequently Asked Questions & Troubleshooting

Q1: Why does my competitive ABPP assay with N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide yield massive background and low target identification? Answer: The primary culprit is peptide-level complexity overwhelming the mass spectrometer's dynamic range. When you perform standard protein-level enrichment, every target protein pulled down brings along dozens of unmodified peptides. In a complex lysate, this creates a severe "suppression effect" where low-abundance, probe-modified cysteines are outcompeted for ionization[1]. The Fix: Shift to the isoTOP-ABPP methodology. By digesting the proteome while it is still bound to the streptavidin beads and subsequently washing away the unmodified peptides, you reduce the analyte pool complexity by approximately 85%.

Q2: Does the bromoacetamide warhead introduce any specific artifacts that increase sample complexity? Answer: Yes. While N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is intrinsically cysteine-directed, off-target alkylation is a major source of chemical complexity. At a pH above 7.5, the deprotonated primary amines of Lysine residues and the imidazole rings of Histidine become sufficiently nucleophilic to react with the bromoacetamide warhead. This creates a heterogeneous population of adducts, exponentially increasing the search space complexity during database searching. The Fix: Strictly buffer your labeling reactions to pH 7.2 using HEPES or PIPES. Avoid Tris buffers entirely during the labeling phase, as Tris contains a primary amine that can quench the probe, requiring higher concentrations that inadvertently drive off-target reactions[3].

Q3: Even after peptide-level enrichment, my MS1 spectra are too crowded (co-elution). What orthogonal fractionation strategies are recommended? Answer: Once chemical complexity is minimized via TEV cleavage, physical complexity must be addressed through multidimensional separation. Co-eluting isobaric peptides cause chimeric MS/MS spectra, which degrade identification scores. The Fix: Implement Trapped Ion Mobility Spectrometry (TIMS) coupled with Parallel Accumulation-Serial Fragmentation (PASEF). TIMS separates peptides in the gas phase based on their collisional cross-section (CCS), adding a fourth dimension of separation (m/z, retention time, intensity, and ion mobility)[3]. This effectively "declutters" the MS1 space, allowing the quadrupole to isolate pure precursor ions even in highly complex mixtures.

Quantitative Impact of Complexity Reduction

To justify the adoption of these advanced workflows, review the empirical data below. Implementing peptide-level cleavage and gas-phase fractionation drastically improves the depth of the cysteine-reactive proteome.

StrategyMechanism of Complexity ReductionRelative Peptide Pool ComplexityUnique Cys-Peptides Quantified (Avg)
Whole-Protein Pull-down Removes non-target proteins; retains unmodified peptides100% (Baseline)~1,200
isoTOP-ABPP (TEV Cleavage) Eliminates unmodified peptides of target proteins15%~4,500
isoTOP-ABPP + HPRP (6 Fractions) Orthogonal LC separation of co-eluting species5% per fraction~8,200
isoTOP-ABPP + TIMS-PASEF Gas-phase ion mobility separation (4D space)15% (Resolved dynamically)~9,500
Self-Validating Experimental Protocol: Orthogonal Complexity Reduction

To ensure your complexity reduction steps are not causing target loss, this protocol utilizes a self-validating Heavy/Light isotopic tag system[2]. By comparing the isotopic ratios, you can mathematically prove whether a detected peptide is a true target or a background contaminant.

Step 1: Competitive Labeling (Causality: pH Control) Incubate 2 mg of native cell lysate (buffered strictly to pH 7.2) with 50 µM N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide for 1 hour at 37°C. Why? Maintaining pH 7.2 prevents the deprotonation of lysine ϵ -amines, ensuring the bromoacetamide warhead remains strictly cysteine-selective, thereby preventing artificial chemical complexity.

Step 2: Broad-Spectrum Chase Add 100 µM Iodoacetamide-alkyne (IA-alkyne) for 1 hour. This covalently tags all reactive cysteines that were not engaged by your bromoacetamide probe.

Step 3: Isotopic Click Chemistry (Causality: Self-Validation) Split the sample. React the vehicle control with a "Light" Biotin-TEV-Azide tag, and the bromoacetamide-treated sample with a "Heavy" Biotin-TEV-Azide tag using CuAAC click chemistry (1 mM TCEP, 100 µM TBTA, 1 mM CuSO4)[2]. Combine the samples post-reaction. Why? Any peptide with a Heavy/Light ratio of ~1.0 is a non-specific background contaminant. A ratio < 0.2 indicates a true target of the bromoacetamide probe[4].

Step 4: Protein Precipitation & Enrichment Precipitate proteins using cold methanol/chloroform to remove unreacted probes and click reagents. Resuspend the pellet in 1.2% SDS in PBS, dilute to 0.2% SDS, and incubate with 50 µL of streptavidin agarose beads for 2 hours.

Step 5: On-Bead Digestion (Causality: Primary Complexity Reduction) Wash the beads extensively (SDS, 8M Urea, PBS). Add 2 µg sequencing-grade Trypsin in 2M Urea/PBS and incubate overnight at 37°C. Why? This step physically decouples the unmodified portions of the proteome from the probe-modified cysteines. Washing the beads post-digestion removes >85% of the peptide mass, drastically reducing sample complexity.

Step 6: TEV Protease Elution (Causality: Secondary Complexity Reduction) Wash the beads to remove residual tryptic peptides. Add 5 µg of TEV protease in TEV buffer and incubate for 12 hours at 29°C. Why? Standard elution (boiling in SDS) releases endogenously biotinylated proteins (e.g., carboxylases) and non-specifically bound matrix proteins. TEV cleavage specifically elutes only the peptides covalently modified by the probe and successfully clicked to the TEV-tag, fundamentally breaking the link between the sample matrix and the analyte[2].

Step 7: LC-MS/MS Analysis Analyze the eluate using a TIMS-TOF mass spectrometer operating in PASEF mode to leverage gas-phase complexity reduction[3].

Sources

Reference Data & Comparative Studies

Validation

Validating the Cysteine Specificity of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide: A Comparative Guide

As targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) workflows become increasingly sophisticated, the demand for highly specific electrophilic probes has surged. While iodoacetamide (IAA) ha...

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Author: BenchChem Technical Support Team. Date: March 2026

As targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) workflows become increasingly sophisticated, the demand for highly specific electrophilic probes has surged. While iodoacetamide (IAA) has historically served as the gold standard for cysteine alkylation, its high reactivity often leads to deleterious off-target modifications (over-alkylation) on lysine, histidine, and methionine residues[1].

To address these limitations, N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide (N-AMPA-Br) has emerged as a structurally refined alternative. By substituting the iodine leaving group with a bromine atom and appending an electron-modulating N-methylacetamido-phenyl moiety, N-AMPA-Br offers a finely tuned thermodynamic profile. This guide provides an objective, data-driven framework for validating the cysteine specificity of N-AMPA-Br against traditional alternatives, designed specifically for researchers and drug development professionals.

Mechanistic Rationale & Chemical Kinetics

The specificity of haloacetamides is governed by the kinetics of the bimolecular nucleophilic substitution ( SN​2 ) reaction. The leaving group propensity follows the halogen trend (I > Br > Cl). Because iodoacetamide possesses an exceptional leaving group, its second-order rate constant is high enough to overcome the higher pKa of primary amines (e.g., lysine) and thioethers (e.g., methionine), leading to artifactual cross-reactivity during prolonged incubations or at high concentrations[2].

Conversely, bromoacetamides like N-AMPA-Br exhibit a lower, more controlled reactivity[3]. This kinetic dampening strictly enforces a thermodynamic preference for the highly nucleophilic cysteine thiolate (pKa ~8.3) over the protonated ϵ -amino group of lysine (pKa ~10.5) at physiological pH. Furthermore, the bulky aromatic system of N-AMPA-Br introduces steric hindrance that further restricts promiscuous alkylation on solvent-exposed off-target residues, making it an excellent scaffold for target-directed covalent ligand development.

Mechanism Probe N-AMPA-Br (Electrophile) Cys Cysteine Thiolate (pKa ~8.3) Probe->Cys pH 7.4 Lys Lysine Amine (pKa ~10.5) Probe->Lys pH > 8.0 Met Methionine (Thioether) Probe->Met High Conc. Cys_Adduct Thioether Adduct (+230.106 Da) Cys->Cys_Adduct Fast SN2 Lys_Adduct Amine Adduct (Off-Target) Lys->Lys_Adduct Slow SN2 Met_Adduct Sulfonium Ion (Off-Target) Met->Met_Adduct Very Slow

Nucleophilic substitution (SN2) pathways of N-AMPA-Br highlighting kinetic preference for cysteine.

Comparative Performance Data

To contextualize the utility of N-AMPA-Br, it must be benchmarked against the three most prevalent cysteine-reactive electrophiles: Iodoacetamide (IAA), Chloroacetamide (CAA), and N-ethylmaleimide (NEM). The table below synthesizes their kinetic and specificity profiles based on current proteomic standards[1][2][3].

FeatureN-AMPA-BrIodoacetamide (IAA)Chloroacetamide (CAA)N-ethylmaleimide (NEM)
Reactive Warhead BromoacetamideIodoacetamideChloroacetamideMaleimide
Reaction Mechanism SN​2 Alkylation SN​2 Alkylation SN​2 AlkylationMichael Addition
Relative Reactivity ModerateHighLowVery High
Cysteine Specificity HighModerateVery HighLow to Moderate
Major Off-Targets Met (at high conc.)Lys, His, Met, N-termMinimalLys (at pH > 7.5)
Adduct Mass Shift +230.106 Da+57.021 Da+57.021 Da+125.048 Da
Reversibility IrreversibleIrreversibleIrreversibleReversible (thiol exchange)

Experimental Workflow: LC-MS/MS Validation of Residue Specificity

To empirically validate the specificity of N-AMPA-Br, we must deploy a self-validating proteomic workflow. A protocol is only as trustworthy as its internal controls; therefore, this methodology utilizes a concentration titration gradient to establish the exact threshold where thermodynamic specificity breaks down, alongside a mock-treated control to rule out isobaric biological artifacts.

Step-by-Step Methodology

1. Proteome Extraction & Reduction

  • Action: Lyse cells in 50 mM HEPES buffer (pH 7.4) containing 150 mM NaCl and protease inhibitors. Reduce native disulfides by adding 1 mM TCEP (Tris(2-carboxyethyl)phosphine) and incubating for 30 minutes at 37°C.

  • Causality: HEPES is utilized because it is a non-nucleophilic buffer; Tris contains a primary amine that will competitively react with the electrophilic probe. TCEP is strictly required over Dithiothreitol (DTT) at this stage because TCEP lacks a thiol group, ensuring it will not scavenge the N-AMPA-Br probe during the subsequent incubation.

2. Probe Titration (The Self-Validating Step)

  • Action: Aliquot the reduced proteome into four parallel reactions. Treat with N-AMPA-Br at 0 µM (Vehicle Control), 10 µM, 50 µM, and 200 µM. Incubate for exactly 1 hour at 25°C in the dark.

  • Causality: Titration is the core of self-validation. At 10 µM, modifications should be exclusively restricted to hyper-reactive, low-pKa cysteines. By pushing the concentration to 200 µM, we force the system to reveal its kinetic boundaries, allowing us to map the onset of off-target lysine or methionine alkylation.

3. Reaction Quenching

  • Action: Terminate the reaction by adding 10 mM DTT and incubating for 15 minutes.

  • Causality: DTT contains two highly reactive thiols that act as a sacrificial sink, rapidly consuming all unreacted N-AMPA-Br. This freezes the reaction profile in time and prevents artifactual off-target alkylation during the subsequent high-temperature denaturation steps.

4. Proteolytic Digestion

  • Action: Denature the proteins using 8M Urea, followed by dilution to <2M Urea. Digest overnight at 37°C using MS-grade Trypsin/Lys-C mix. Desalt the resulting peptides using C18 StageTips.

  • Causality: A dual Trypsin/Lys-C protease mix is critical. If N-AMPA-Br off-targets a lysine residue, it will block Trypsin cleavage at that site. Lys-C helps mitigate missed cleavages, ensuring the resulting peptides remain within the optimal mass range for the mass spectrometer.

5. LC-MS/MS Analysis & Bioinformatic Mapping

  • Action: Analyze the desalted peptides via a high-resolution Orbitrap mass spectrometer. During database searching (e.g., MaxQuant or Proteome Discoverer), set a dynamic modification of +230.106 Da on Cysteine, Lysine, Histidine, and Methionine.

  • Causality: The exact monoisotopic mass shift of the N-AMPA-Br adduct ( C13​H14​N2​O2​ ) is 230.106 Da. By searching for this specific mass shift across multiple residue types, the software will generate a quantitative ratio of on-target (Cys) versus off-target (Lys/His/Met) spectral matches, definitively validating the probe's specificity.

Workflow N1 1. Proteome Extraction (HEPES pH 7.4, 1mM TCEP) N2 2. Probe Titration (10 µM - 200 µM N-AMPA-Br) N1->N2 Maintain pH N3 3. Reaction Quenching (10 mM DTT) N2->N3 1h at 25°C N4 4. Proteolytic Digestion (Trypsin/Lys-C) N3->N4 Scavenge Probe N5 5. LC-MS/MS Analysis (High-Res Orbitrap) N4->N5 Desalt Peptides N6 6. Bioinformatic Mapping (Target vs. Off-Target Ratio) N5->N6 Mass Shift Profiling

Self-validating proteomic workflow for mapping the residue-specific modification profile of N-AMPA-Br.

References

  • [1] David B, et al. "Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents." Analytical Biochemistry, 2021.[Link]

  • [2] Gorshkov V, et al. "Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues." Journal of Proteomics, 2021.[Link]

  • [3] Gutierrez CB, et al. "Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry." Analytical Chemistry, 2019.[Link]

Sources

Comparative

A Head-to-Head Comparison for Thiol Modification: Bromoacetamide vs. Maleimide Chemistry

A Senior Application Scientist's Guide to Selecting the Optimal Reagent for Cysteine-Targeted Bioconjugation In the landscape of bioconjugation, the selective modification of cysteine residues stands as a cornerstone tec...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Selecting the Optimal Reagent for Cysteine-Targeted Bioconjugation

In the landscape of bioconjugation, the selective modification of cysteine residues stands as a cornerstone technique for assembling precisely defined biomolecules, from antibody-drug conjugates (ADCs) to fluorescently labeled proteins. The nucleophilic nature of the thiol side chain of cysteine makes it an ideal target for covalent modification. Among the arsenal of chemical tools available, maleimides and haloacetamides (like bromoacetamides) are two of the most prevalent classes of reagents.

This guide provides a deep, comparative analysis of a representative bromoacetamide, N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide, and the widely used maleimide chemistry. We will dissect their reaction mechanisms, compare critical performance parameters, and provide actionable protocols to help you make an informed decision for your specific research, development, and manufacturing needs.

The Underlying Chemistry: Mechanisms of Thiol Conjugation

Understanding the fundamental reaction mechanism is critical to appreciating the nuances of each reagent's performance, particularly concerning reaction kinetics and conjugate stability. Both reagents target the thiol group of cysteine, but they do so via distinct chemical pathways.

  • N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide: This reagent belongs to the haloacetyl class. The core reaction is a classic nucleophilic substitution (SN2) . The deprotonated, and therefore more nucleophilic, thiolate anion (S⁻) of a cysteine residue attacks the electrophilic carbon atom bearing the bromine. This attack displaces the bromide leaving group, forming a stable and irreversible thioether bond.

  • Maleimide: The maleimide reaction proceeds via a Michael addition (or more specifically, aza-Michael addition) . The thiolate anion attacks one of the activated double bonds within the maleimide ring. This process also results in the formation of a thioether bond. However, as we will explore, the resulting succinimidyl ring structure can be susceptible to subsequent reactions that impact the stability of the linkage.

Figure 1: Reaction mechanisms for thiol modification. The bromoacetamide pathway forms a highly stable thioether bond in a single step. The maleimide pathway forms a thiosuccinimide adduct that can undergo a reverse reaction or a stabilizing ring-hydrolysis.

Head-to-Head Performance Comparison

The choice between bromoacetamide and maleimide hinges on several key performance indicators that can dramatically affect the outcome and reproducibility of a conjugation experiment.

FeatureN-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamideMaleimideExpert Analysis & Causality
Reaction pH pH 7.5 - 9.0pH 6.5 - 7.5Causality: Both reactions require the deprotonated thiolate (pKa ~8.5). Bromoacetamides are less susceptible to hydrolysis at higher pH than maleimides, allowing for a higher reaction pH where the thiolate concentration is greater, potentially accelerating the reaction. Maleimides require a narrower, near-neutral pH to balance thiolate availability with reagent stability, as the maleimide ring is prone to hydrolysis at pH > 7.5.
Kinetics Moderate to FastVery FastCausality: The Michael addition to the electron-deficient double bond of maleimide is typically faster than the SN2 reaction of bromoacetamides. This allows for shorter reaction times or the use of lower reagent excesses.
Specificity High for thiols, but can react with His, Met, Lys at high pH/excessVery high for thiols at pH < 7.5Causality: Bromoacetamides are strong alkylating agents. While selective for the highly nucleophilic thiolate, at elevated pH values where primary amines (like lysine) are deprotonated, off-target alkylation can occur. Maleimides exhibit superior selectivity for thiols over amines at their optimal, slightly acidic to neutral reaction pH.
Conjugate Stability Highly Stable (Irreversible Thioether Bond)Potentially Reversible Causality: The thioether bond formed by bromoacetamide is extremely stable. In contrast, the maleimide-thiol adduct can undergo a retro-Michael reaction, leading to dissociation of the conjugate. This is a critical consideration for therapeutics like ADCs, where payload release must be tightly controlled. The maleimide adduct can be stabilized via hydrolysis of the succinimidyl ring, but this is a secondary, often slow, reaction.
Reagent Stability Good hydrolytic stabilityProne to hydrolysis, especially at pH > 7.5Causality: The maleimide ring can be opened by hydroxide ions in solution, rendering the reagent inactive for conjugation. This necessitates careful buffer preparation and storage. Bromoacetamides do not possess such a readily hydrolyzable functional group and are more stable in typical aqueous buffers.

Experimental Protocols: A Practical Guide

The following protocols outline a general workflow for labeling a cysteine-containing protein.

G A 1. Prepare Protein (Reduce & Desalt) C 3. Conjugation Reaction (Incubate Protein + Reagent) A->C B 2. Prepare Reagent (Dissolve in DMSO/DMF) B->C D 4. Quench Reaction (Add excess L-cysteine or DTT) C->D E 5. Purify Conjugate (Size Exclusion or Dialysis) D->E F 6. Characterize (Mass Spec, HPLC, etc.) E->F

Figure 2: General workflow for protein conjugation. This multi-step process is essential for achieving a well-defined and pure final product.

Protocol 3.1: Labeling with N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide

This protocol is designed for a protein with one or more accessible cysteine residues.

  • Protein Preparation:

    • If the protein has disulfide bonds that need to be labeled, reduce them first using a 10-20 fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in a buffer (e.g., PBS, pH 7.4) for 1-2 hours at room temperature.

    • Crucially , remove the reducing agent. This is best accomplished using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with a nitrogen-purged reaction buffer.

    • The optimal reaction buffer is typically PBS or borate buffer at pH 8.0-8.5 . Ensure the buffer is de-gassed to prevent re-oxidation of thiols.

  • Reagent Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide in an anhydrous organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the bromoacetamide stock solution to the protein solution. The exact ratio should be empirically determined.

    • Incubate the reaction for 90 minutes to 2 hours at room temperature, or overnight at 4°C. The reaction is typically slower than with maleimides.

  • Quenching and Purification:

    • Quench any unreacted bromoacetamide by adding a small molecule thiol like L-cysteine or 2-mercaptoethanol to a final concentration of 10-20 mM.

    • Purify the resulting protein conjugate from excess reagent and quenching agent using size-exclusion chromatography (SEC) or dialysis.

Protocol 3.2: Labeling with Maleimide

This protocol highlights the different pH and timing considerations for maleimide chemistry.

  • Protein Preparation:

    • Follow the same reduction and desalting steps as described in Protocol 3.1.

    • The optimal reaction buffer for maleimides is pH 6.5-7.5 . A phosphate buffer is ideal. This pH minimizes maleimide hydrolysis while still allowing for sufficient thiolate reactivity.

  • Reagent Preparation:

    • Prepare a 10-20 mM stock solution of the maleimide reagent in DMF or DMSO immediately before use to minimize hydrolysis.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the maleimide stock solution to the protein.

    • Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C. The reaction is generally rapid.

  • Quenching and Purification:

    • Quench unreacted maleimide with L-cysteine or another thiol.

    • Purify the conjugate using SEC or dialysis.

    • Optional Stabilization: To prevent the retro-Michael reaction, the pH of the purified conjugate can be raised to ~8.5-9.0 for a period (e.g., 1-2 hours) to promote hydrolysis of the thiosuccinimide ring, forming a more stable, ring-opened structure. This step must be carefully controlled to avoid protein degradation.

Summary and Recommendations: Making the Right Choice

The decision between N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide and a maleimide reagent is not about which is "better," but which is fitter for purpose .

Choose N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide (or other haloacetamides) when:

  • Ultimate conjugate stability is paramount: The irreversible thioether bond is a significant advantage for applications requiring long-term stability in vivo, such as the development of ADCs or other biotherapeutics.

  • The reaction can tolerate a slightly higher pH (8.0-8.5).

  • Longer reaction times are acceptable.

Choose a Maleimide reagent when:

  • Rapid reaction kinetics are required: The speed of the Michael addition is advantageous for high-throughput workflows or when dealing with sensitive proteins that cannot tolerate long incubation times.

  • High specificity at near-neutral pH is essential to avoid off-target modification of other residues like lysine.

  • Potential reversibility is not a concern, or when the conjugate can be stabilized post-reaction. This is often acceptable for fluorescent labeling for in vitro assays or for creating research tools.

By understanding the distinct chemical personalities of these two powerful classes of reagents, researchers can design more robust, reproducible, and effective bioconjugation strategies, ultimately leading to higher quality data and more successful downstream applications.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]

  • Lyon, R. P., et al. (2014). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. Nature Biotechnology, 32(10), 1059–1062. [Link]

  • Font, J., et al. (2017). The Chemistry of Thiol-Maleimide Conjugation. Angewandte Chemie International Edition, 56(24), 6816-6819. [Link]

Validation

Comparative Guide: The Strategic Advantages of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide in Covalent Probe Design

As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP), I frequently encounter the challenge of balancing probe reactivity with proteome-wide sel...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP), I frequently encounter the challenge of balancing probe reactivity with proteome-wide selectivity. The design of an effective covalent probe requires a "Goldilocks" electrophile—one that is reactive enough to capture functional amino acids, yet stable enough to avoid indiscriminate toxicity.

This guide provides an in-depth, objective comparison of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide against traditional covalent alternatives. By dissecting its chemical rationale and providing a self-validating experimental workflow, this document serves as a definitive resource for researchers utilizing this specific building block[1] in Fragment-Based Drug Discovery (FBDD).

The Chemical Rationale: Warhead Kinetics & Scaffold Tuning

The efficacy of a covalent probe is dictated by a two-step process: the initial non-covalent binding affinity ( Ki​ ) and the subsequent rate of irreversible bond formation ( kinact​ ). The structure of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is masterfully tuned for both phases.

The Bromoacetamide Warhead vs. Alternatives

Haloacetamides react with nucleophilic residues (primarily deprotonated cysteine thiolates) via a bimolecular nucleophilic substitution (SN2) mechanism.

  • Superior Leaving Group: Bromoacetamides exhibit a higher intrinsic reactivity compared to their chloroacetamide counterparts[2]. The bromide ion is a larger, more polarizable leaving group than chloride, which lowers the activation energy of the SN2 transition state.

  • Capturing "Shallow" Cysteines: While chloroacetamides are often preferred for highly specific late-stage drug candidates to minimize off-target reactivity[3], they frequently fail to label cysteines that lack a strongly basic microenvironment. Bromoacetamides function as highly reactive warheads capable of capturing low-nucleophilicity thiols that standard chloroacetamides miss[4], making them vastly superior for unbiased proteomic profiling[5].

  • Comparison to Acrylamides: Acrylamides are "soft" Michael acceptors that require precise geometric alignment and highly nucleophilic cysteines. Bromoacetamides offer a broader reactivity window, essential for fragment screening where initial non-covalent affinity ( Ki​ ) might be weak.

The Role of the 4-[Acetyl(methyl)amino] Substituent

An unsubstituted N-phenyl-2-bromoacetamide is often too reactive, leading to rapid glutathione (GSH) depletion and non-specific protein cross-linking[6]. The addition of the para-acetyl(methyl)amino group provides three distinct advantages:

  • Electronic Tuning: The amide linkage on the phenyl ring subtly donates electron density via resonance while the acetyl group provides a counter-pull. This dampens the extreme electrophilicity of the raw bromoacetamide, pushing its reactivity into a manageable pharmacological window.

  • Metabolic Stability: Free primary or secondary anilines are highly susceptible to rapid oxidation by cytochrome P450 enzymes. Capping the nitrogen with methyl and acetyl groups eliminates this metabolic liability.

  • Directed Hydrogen Bonding: The carbonyl oxygen of the acetyl group acts as a potent hydrogen-bond acceptor, anchoring the probe into specific sub-pockets (such as kinase hinge regions) and driving the pre-covalent encounter complex.

Mechanism Target Protein Target (Free Cysteine) Complex Non-Covalent Complex (K_i) Target->Complex Probe Covalent Probe (R-Br) Probe->Complex Adduct Covalent Adduct (k_inact) Complex->Adduct SN2 Attack

Kinetic model of targeted covalent inhibition via SN2 nucleophilic attack.

Comparative Performance Data

To objectively evaluate this probe, we benchmark its performance against standard electrophilic fragments. The data below synthesizes established reactivity profiles of haloacetamide and acrylamide warheads[3],[2].

Probe ClassRepresentative WarheadRelative ElectrophilicityGSH Reactivity ( t1/2​ )Target Cysteine Profile
Optimized Bromoacetamide N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide High~2.5 hBroad (Captures low-nucleophilicity thiols)
Standard Chloroacetamide N-Phenyl-2-chloroacetamideModerate>10 hRestricted (Requires basic microenvironment)
Unsubstituted Bromoacetamide N-Phenyl-2-bromoacetamideVery High<15 minPan-reactive (High off-target potential)
Acrylamide N-PhenylacrylamideLow (Soft)>24 hHighly restricted (Requires precise alignment)

Table 1: Comparative reactivity and target profiling of covalent warheads. The optimized bromoacetamide provides the ideal balance for FBDD.

Self-Validating Experimental Protocol: Competitive isoTOP-ABPP

To prove the target engagement of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide, researchers must employ a self-validating system. The Isotopic Tandem Orthogonal Proteolysis (isoTOP-ABPP) competition assay is the gold standard[5]. In this assay, the bromoacetamide probe competes against a broad-spectrum, alkyne-tagged iodoacetamide (IA-alkyne) reporter.

Step-by-Step Methodology & Causality

1. Proteome Preparation & Normalization

  • Action: Extract native HeLa cell proteome in PBS and normalize the total protein concentration to exactly 2.0 mg/mL.

  • Causality: Normalization ensures a consistent probe-to-target stoichiometric ratio. This maintains pseudo-first-order kinetics, which is critical for preventing substrate depletion artifacts and ensuring reproducible labeling across biological replicates.

2. Probe Incubation (Target Engagement)

  • Action: Treat the normalized lysate with 50 µM of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide (or DMSO vehicle control) for 1 hour at 37°C.

  • Causality: A 1-hour incubation provides sufficient time for the two-step Ki​→kinact​ engagement to reach equilibrium without inducing thermal denaturation of the native proteome.

3. Orthogonal Back-Labeling

  • Action: Add 100 µM IA-alkyne to both the probe-treated and DMSO-treated samples for 1 hour.

  • Causality: IA-alkyne acts as the universal reporter. It irreversibly alkylates all reactive cysteines that were not engaged by the bromoacetamide probe. If our probe successfully bound a target, that specific cysteine is sterically blocked from IA-alkyne labeling.

4. CuAAC Click Chemistry

  • Action: Add Biotin-azide, TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM). React for 1 hour at room temperature.

  • Causality: TCEP reduces Cu(II) to the catalytically active Cu(I). TBTA (a stabilizing ligand) prevents the disproportionation of Cu(I) in the complex aqueous lysate, driving the azide-alkyne cycloaddition to completion and appending a biotin tag exclusively to IA-alkyne-labeled proteins.

5. Enrichment and LC-MS/MS Analysis

  • Action: Precipitate proteins, denature in 8M urea, and digest with Trypsin. Enrich biotinylated peptides using streptavidin agarose, elute, and analyze via high-resolution LC-MS/MS.

  • Causality: Urea unfolds the tertiary structure, exposing all sites for uniform trypsin digestion. Peptides that show a >4-fold reduction in MS1 intensity in the probe-treated sample compared to the DMSO control are validated as direct, specific covalent targets of the bromoacetamide probe.

Workflow N1 Native Proteome Extract N2 Incubation with Bromoacetamide N1->N2 N3 IA-Alkyne Back-Labeling N2->N3 N4 CuAAC Click Chemistry N3->N4 N5 LC-MS/MS Analysis N4->N5

Competitive ABPP workflow for evaluating covalent target engagement.

Conclusion

While chloroacetamides and acrylamides dominate late-stage clinical covalent drugs, they are often too unreactive to serve as effective starting points in Fragment-Based Drug Discovery. N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide solves this by utilizing the superior leaving group kinetics of the bromide ion to map shallow, low-nucleophilicity cysteines[4]. Simultaneously, its carefully designed para-substitution mitigates the indiscriminate toxicity usually associated with bromoacetamides[6], providing a highly effective, metabolically stable tool for next-generation covalent ligand discovery.

Sources

Comparative

A Senior Scientist's Guide to Assessing the Functional Consequences of Protein Labeling with N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide

Introduction Covalent labeling is an indispensable technique in chemical biology and drug development, enabling researchers to attach probes for imaging, purification, or functional studies.[1][2] The choice of labeling...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Covalent labeling is an indispensable technique in chemical biology and drug development, enabling researchers to attach probes for imaging, purification, or functional studies.[1][2] The choice of labeling reagent is critical, as the modification itself can perturb the very function being investigated. This guide provides an in-depth comparison and a practical framework for assessing the functional consequences of labeling proteins with N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide, a cysteine-reactive alkylating agent.

Bromoacetamides, like the topic compound, are electrophilic reagents that form a stable, irreversible thioether bond with the nucleophilic thiol group of cysteine residues.[3][4][] Cysteine is a common target for labeling due to its relatively low abundance and unique reactivity, which can often be exploited for site-specific modification.[6][7] However, even a targeted modification can alter a protein's conformation, stability, or interactions. Therefore, rigorous functional validation is not just recommended; it is essential for the accurate interpretation of experimental results.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple protocol, offering insights into the causality behind experimental choices, providing self-validating workflows, and comparing the bromoacetamide chemistry to common alternatives to ensure you can select and validate the best labeling strategy for your specific protein of interest.

Mechanism of Action and Specificity

The labeling reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiol group (thiolate) of a cysteine residue acts as the nucleophile, attacking the carbon atom bearing the bromine. This displaces the bromide ion and results in the formation of a highly stable thioether linkage.[4]

The reaction's efficiency is pH-dependent, with optimal rates typically observed between pH 7.5 and 8.5.[4][8] This pH range favors the deprotonation of the cysteine's thiol group (pKa ≈ 8.3), increasing its nucleophilicity.

Figure 1. Reaction mechanism of cysteine labeling with a bromoacetamide reagent.

While primarily cysteine-reactive, bromoacetamides can exhibit off-target reactivity, especially at higher pH values, prolonged reaction times, or with a large excess of the labeling reagent.[8] Potential off-target residues include histidine, methionine, and lysine.[8] It is crucial to perform mass spectrometry analysis to confirm the site(s) of modification and assess the homogeneity of the labeled product.

Comparison with Alternative Labeling Chemistries

The choice of a labeling reagent should be a deliberate one, based on the experimental goals and the nature of the protein. The most common alternative to bromoacetamides for cysteine modification is maleimide-based chemistry.

FeatureBromoacetamide ChemistryMaleimide ChemistryRationale & Expert Insights
Primary Target Cysteine (Thiol)Cysteine (Thiol)Both are highly effective for targeting cysteines, which are often found in functionally significant regions of proteins.[7]
Bond Formed ThioetherThiosuccinimide etherThe thioether bond from bromoacetamide is considered irreversible and highly stable.[3][][9]
Bond Stability High (Irreversible) Moderate (Potentially Reversible) The thiosuccinimide linkage from maleimides can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo, leading to label loss or transfer.[9][10] This makes bromoacetamides a superior choice for applications requiring long-term stability.[9]
Optimal pH 7.5 - 8.56.5 - 7.5Maleimides react faster at neutral pH.[3] The higher pH optimum for bromoacetamides can be used to achieve differential labeling if a protein has cysteines with different pKa values.[3][11]
Reaction Speed ModerateFastMaleimides generally exhibit faster reaction kinetics at physiological pH.[3]
Common Side Reactions Histidine, Methionine, Lysine (at pH > 8.5)Lysine (at pH > 8.5)Careful control of pH and reagent stoichiometry is critical for both chemistries to minimize off-target labeling.[8]

A Framework for Assessing Functional Consequences

Once a protein is successfully labeled, a systematic assessment of its functional integrity is paramount. This involves a multi-pronged approach that evaluates key aspects of the protein's biological role.

Figure 2. General workflow for labeling a protein and assessing functional consequences.

Enzymatic Activity

For enzymes, the most direct functional test is an activity assay. The goal is to compare the kinetic parameters (e.g., Km, kcat) of the labeled enzyme to an unlabeled control.

Key Question: Does the covalent modification alter substrate binding or the catalytic rate?

Protein Stability

Labeling can introduce structural perturbations that affect a protein's thermodynamic stability.[12] A common and high-throughput method to assess this is the Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA).[13] This technique measures the protein's melting temperature (Tm) by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed upon unfolding.

Key Question: Does the label stabilize or destabilize the protein, as indicated by a change in its Tm?

Binding Interactions

If the protein's function involves binding to other proteins, nucleic acids, or small molecules, it is crucial to assess whether the label interferes with this interaction.[14][15] Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Co-Immunoprecipitation (Co-IP) can provide quantitative data on binding affinity (KD) and kinetics.[16][17]

Key Question: Does the label alter the affinity or kinetics of the protein's interaction with its binding partners?

Experimental Protocols

Protocol 1: General Protein Labeling with a Bromoacetamide Reagent

This protocol provides a general workflow for labeling a target protein.[8]

Materials:

  • Protein of interest in an amine-free and thiol-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0).

  • N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide.

  • Anhydrous DMSO or DMF.

  • Quenching reagent (e.g., 1 M L-cysteine or 2-mercaptoethanol).

  • Desalting column or size-exclusion chromatography (SEC) system.

Methodology:

  • Protein Preparation: a. Ensure the protein buffer is free of reducing agents like DTT or TCEP. If present, remove them using a desalting column equilibrated with the reaction buffer.[4][8] b. Adjust the protein concentration to 1-5 mg/mL. c. Prepare an identical "unlabeled control" sample by treating it in the same way but omitting the labeling reagent.

  • Reagent Preparation: a. Immediately before use, dissolve the bromoacetamide reagent in a minimal volume of DMSO or DMF to create a 10-20 mM stock solution.[8]

  • Labeling Reaction: a. Add the bromoacetamide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.[8] b. Expert Insight: Perform a titration series with varying molar excesses (e.g., 5x, 10x, 20x) to find the optimal ratio that maximizes labeling of the target site while minimizing off-target reactions. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if the label is photosensitive.[8]

  • Quenching: a. Stop the reaction by adding the quenching reagent to a final concentration of 10-50 mM to consume any unreacted bromoacetamide.[8] b. Incubate for 30 minutes at room temperature.

  • Purification: a. Remove excess, unreacted reagent and the quenching agent using a desalting column or SEC.[4] This step is critical to prevent the free label from interfering in downstream assays.

  • Validation: a. Determine the final protein concentration.[18] b. Confirm covalent modification and determine the labeling site(s) and efficiency using mass spectrometry (e.g., LC-MS/MS).[4]

Protocol 2: Assessing Functional Impact via Thermal Shift Assay (TSA)

This protocol measures changes in protein thermal stability upon labeling.[13]

Materials:

  • Labeled protein and Unlabeled Control protein from Protocol 1.

  • SYPRO Orange dye (or equivalent).

  • Real-Time PCR (qPCR) instrument capable of fluorescence detection.

  • Appropriate plates (e.g., 96-well PCR plates).

Methodology:

  • Preparation: a. Prepare a master mix of your protein buffer containing the fluorescent dye at its recommended final concentration (e.g., 5X SYPRO Orange). b. Prepare serial dilutions of both the labeled and unlabeled protein stocks. A typical final concentration range is 2-8 µM.[19]

  • Assay Setup: a. In a PCR plate, add the protein samples to the dye-containing buffer. Include a "no protein" control. b. Seal the plate securely.

  • Data Acquisition: a. Place the plate in the qPCR instrument. b. Set up a melt curve experiment: typically a temperature ramp from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute, acquiring fluorescence data at each interval.

  • Data Analysis: a. Plot fluorescence as a function of temperature. b. The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melt curve. c. Compare the Tm of the labeled protein to the unlabeled control. A significant shift (e.g., > 2°C) indicates the label has impacted the protein's global stability.

Data Interpretation and Hypothetical Case Study

Imagine a protein kinase was labeled with N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide. The following data was collected.

AssayUnlabeled ControlLabeled ProteinInterpretation
Mass Spectrometry 1 peak at 50,000 Da1 major peak at 50,283 DaSuccessful and homogenous labeling at a single site (mass of label = 283 Da).
Kinase Activity (kcat/Km) 1.2 x 105 M-1s-11.1 x 105 M-1s-1No significant change in catalytic efficiency. The label does not appear to interfere with the active site.
Thermal Shift (Tm) 55.2 °C51.5 °CA significant decrease in thermal stability (~3.7°C). The label destabilizes the protein's global fold.
SPR Binding to Substrate KD = 5.2 µMKD = 5.5 µMNo significant change in substrate binding affinity.

Conclusion and Final Recommendations

N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is a valuable tool for protein labeling, offering a stable and irreversible linkage to cysteine residues. Its primary advantage over the more common maleimide reagents is the superior stability of the resulting thioether bond, which is crucial for long-term studies or in vivo applications.[][9]

However, as with any covalent modification, the potential for functional perturbation is real and must be experimentally addressed. A change in function is not necessarily a negative outcome, as it can provide valuable information about the role of the modified residue.[20][21] The key is to perform the proper controls to understand and correctly interpret these consequences.

As a Senior Application Scientist, my final recommendations are:

  • Always Validate: Never assume a label is inert. Always confirm the site of modification by mass spectrometry.

  • Run Parallel Controls: An unlabeled protein sample that has been subjected to the exact same buffer exchange, incubation, and purification steps is the most critical control.

  • Use a Multi-Assay Approach: Assess multiple aspects of protein function (e.g., activity, stability, and binding) to build a complete picture of the label's impact.

  • Optimize Conditions: Titrate the molar excess of the labeling reagent and reaction time to achieve sufficient labeling while minimizing the risk of off-target modification and functional disruption.

By adhering to these principles of scientific integrity, researchers can confidently use bromoacetamide-based reagents to advance their understanding of protein function.

References

  • Benchchem. A Comparative Guide to the Cross-Reactivity of 2-Bromoacetamide and N-ethylmaleimide.
  • Benchchem.
  • Benchchem. stability comparison of thioether bond from bromoacetamide and maleimide adducts.
  • MtoZ Biolabs. Common Methods for Assessing Protein-Protein Interactions.
  • Thermo Fisher Scientific - AR. Label Transfer Protein Interaction Analysis.
  • NIH.
  • NIH. Parallelized identification of on- and off-target protein interactions.
  • Wikipedia.
  • Creative Diagnostics. Off-Target Effects Analysis.
  • Creative Proteomics. How to Analyze Protein-Protein Interaction: Top Lab Techniques.
  • Biochemistry.
  • NIH.
  • Benchchem.
  • NIH.
  • ResearchGate.
  • ACS Publications.
  • PNAS. Monitoring protein stability and aggregation in vivo by real-time fluorescent labeling.
  • ACS Publications.
  • PubMed.
  • RSC Publishing. A perspective on cysteine-reactive activity-based probes.
  • BOC Sciences. Several Ways of Thiol Coupling in ADCs.
  • NIH. Multiply labeling proteins for studies of folding and stability.
  • ResearchGate.
  • Creative Proteomics. Protein Labeling: Methods and Mechanisms.
  • NIH. Quantitation of protein–protein interactions by thermal stability shift analysis.
  • Frontiers. Protein redox chemistry: post-translational cysteine modifications that regulate signal transduction and drug pharmacology.
  • Thermo Fisher Scientific - US. Overview of Protein Assays Methods.
  • DergiPark. Fluorescence-based thermal stability screening is concentration-dependent and varies with protein size.
  • Abberior Instruments. Protein labeling protocol.
  • NIH.
  • RSC Publishing. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes.
  • NIH. Reversible protein affinity-labelling using bromomaleimide-based reagents.
  • Sino Biological. Protein Labeling Techniques.

Sources

Validation

A Researcher's Guide to Cysteine Labeling: A Quantitative Comparison of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide and Other Thiol-Reactive Reagents

For Researchers, Scientists, and Drug Development Professionals In the intricate world of proteomics and drug discovery, the ability to selectively tag and study proteins is paramount. Covalent labeling of specific amino...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics and drug discovery, the ability to selectively tag and study proteins is paramount. Covalent labeling of specific amino acid residues, particularly the nucleophilic thiol group of cysteine, has emerged as a powerful tool for elucidating protein structure, function, and interactions. The choice of labeling reagent is a critical decision that can significantly impact the outcome and interpretation of an experiment.

This guide provides an in-depth, quantitative comparison of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide and other widely used thiol-reactive labeling reagents. As a senior application scientist, this document is structured to provide not only the "what" and "how," but also the "why" behind experimental choices, ensuring scientific integrity and empowering you to make informed decisions for your research.

The Chemistry of Cysteine Labeling: A Tale of Two Mechanisms

The selective modification of cysteine residues hinges on the high nucleophilicity of its thiol group (–SH). The most common and effective labeling reagents exploit this reactivity through two primary mechanisms: nucleophilic substitution by haloacetamides and Michael addition by maleimides.

Haloacetamide Alkylation: The S_N2 Pathway

N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide belongs to the class of haloacetamide reagents, which react with cysteine via a second-order nucleophilic substitution (S_N2) reaction. The deprotonated thiol (thiolate) of cysteine acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine. This results in the displacement of the bromide leaving group and the formation of a stable, irreversible thioether bond.[1] The reaction is most efficient at a slightly basic pH (7.5-8.5), which favors the formation of the more nucleophilic thiolate anion.[2]

Figure 1: S_N2 reaction mechanism of a bromoacetamide with cysteine.
Maleimide Conjugation: The Michael Addition Pathway

Maleimides react with cysteine thiols via a Michael addition reaction. The thiolate anion adds across the electron-deficient carbon-carbon double bond of the maleimide ring, forming a stable thiosuccinimide linkage.[3] This reaction is generally faster than that of haloacetamides and proceeds efficiently at a slightly lower pH range of 6.5-7.5.[4]

Figure 2: Michael addition reaction of a maleimide with cysteine.

Quantitative Comparison of Labeling Reagents

FeatureN-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide (Inferred)IodoacetamideMaleimide
Reaction Mechanism S_N2 AlkylationS_N2 AlkylationMichael Addition
Relative Reactivity ModerateHighVery High
Second-Order Rate Constant Not reported~0.6 M⁻¹s⁻¹ at pH 7[5]100-1000 M⁻¹s⁻¹ at pH 6.5-7.5[4]
Optimal pH 7.5 - 8.5[1]8.0 - 8.56.5 - 7.5[4]
Bond Stability High (Stable Thioether)[6]High (Stable Thioether)[7]Moderate (Thiosuccinimide can undergo retro-Michael reaction)[3]
Hydrolytic Stability of Reagent StableStableProne to hydrolysis[5]
Specificity Good to HighModerate to GoodGood (potential for off-target reaction with lysine at higher pH)[5]

Expert Insights on N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide:

Based on fundamental chemical principles, the reactivity of haloacetamides follows the trend: Iodoacetamide > Bromoacetamide > Chloroacetamide.[8] This is due to the bond strength between the carbon and the halogen, with the carbon-iodine bond being the weakest and thus the easiest to break. Therefore, N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is expected to be less reactive than iodoacetamide but still an effective alkylating agent for cysteine residues.

The N-aryl substitution in N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide may have a modest electronic effect on the reactivity of the bromoacetyl group compared to a simple bromoacetamide. However, the primary determinant of reactivity remains the bromo leaving group. The key advantage of this and other bromoacetamides over iodoacetamides often lies in a better balance between reactivity and specificity, with a reduced propensity for off-target reactions.[8]

Specificity and Potential for Off-Target Reactions

While highly selective for cysteine, under certain conditions, both haloacetamides and maleimides can react with other nucleophilic amino acid residues. Understanding these potential side reactions is crucial for accurate data interpretation.

Reagent ClassPrimary TargetCommon Off-Target ResiduesConditions Favoring Off-Target Reactions
Haloacetamides CysteineHistidine, Lysine, Methionine[1]Higher pH (>8.5), high reagent concentration, prolonged reaction times[1]
Maleimides CysteineLysine[5]Alkaline pH (>8.5)[5]

Controlling Specificity:

  • pH Optimization: Performing the labeling reaction within the optimal pH range for each reagent is the most critical factor in ensuring specificity. For bromoacetamides, a pH of 7.5-8.5 is ideal for targeting cysteines while minimizing reactions with lysines.[1]

  • Reagent Concentration: Using the lowest effective concentration of the labeling reagent can help to minimize off-target modifications. A 10- to 20-fold molar excess of reagent over the protein is a common starting point.[1]

  • Reaction Time: Monitoring the reaction progress and quenching it once sufficient labeling is achieved can prevent the accumulation of side-products.[1]

Experimental Protocols

The following protocols provide a general framework for protein labeling and quantification. It is essential to optimize these protocols for your specific protein and experimental goals.

Protocol 1: General Protein Labeling with a Bromoacetamide Reagent

This protocol is suitable for N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide.

Materials:

  • Protein of interest

  • Bromoacetamide reagent (e.g., N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Reducing agent (e.g., DTT or TCEP)

  • Desalting column

  • Quenching solution (e.g., L-cysteine or 2-mercaptoethanol)

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the Reaction Buffer.

    • If necessary, reduce disulfide bonds by incubating with 10 mM DTT for 30 minutes at room temperature.

    • Remove the DTT using a desalting column equilibrated with the Reaction Buffer.

  • Reagent Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of the bromoacetamide reagent in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add the bromoacetamide stock solution to the protein solution to achieve a 10- to 20-fold molar excess.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light if the reagent is light-sensitive.

  • Quenching:

    • Add the quenching solution to a final concentration of 10-50 mM to consume unreacted bromoacetamide.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess reagent and quenching solution by dialysis or using a desalting column.

Protocol 2: Quantifying Labeling Efficiency

The degree of labeling can be determined spectrophotometrically if the labeling reagent contains a chromophore.

Procedure:

  • Remove all unbound labeling reagent by dialysis or gel filtration.

  • Measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λ_max) of the chromophore.

  • Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of the chromophore at 280 nm if necessary.[9]

  • Calculate the concentration of the conjugated label using its molar extinction coefficient at its λ_max.

  • The degree of labeling is the molar ratio of the label to the protein.

Cysteine_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling cluster_analysis Analysis Protein_Prep Protein Preparation (Reduction & Desalting) Labeling Labeling Reaction (Incubation) Protein_Prep->Labeling Reagent_Prep Reagent Preparation Reagent_Prep->Labeling Quenching Quenching Labeling->Quenching Purification Purification (Dialysis/Desalting) Quenching->Purification Quantification Quantification (Spectrophotometry/MS) Purification->Quantification

Figure 3: General experimental workflow for cysteine labeling.

Conclusion: Selecting the Right Tool for the Job

The choice between N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide, iodoacetamide, and maleimides depends on the specific requirements of your experiment.

  • N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide and other bromoacetamides offer a good balance of reactivity and specificity, forming highly stable thioether bonds. They are an excellent choice for applications requiring a permanent and specific label, such as the development of antibody-drug conjugates.[6]

  • Iodoacetamide is a more reactive haloacetamide, making it suitable for situations where rapid and complete alkylation is desired. However, this higher reactivity comes with an increased risk of off-target modifications, necessitating careful control of reaction conditions.

  • Maleimides provide the fastest reaction kinetics, often at a more physiological pH. This makes them ideal for applications where speed is critical. However, the resulting thiosuccinimide linkage is less stable than the thioether bond formed by haloacetamides and can be reversible, which may be a disadvantage in some applications.[3]

Ultimately, a thorough understanding of the underlying chemistry and a careful consideration of your experimental goals will guide you to the optimal labeling reagent for your research.

References

  • BenchChem. (2025). Quantitative Analysis of Protein Labeling: A Comparative Guide to N-[4-(2-Benzimidazolyl)phenyl]maleimide.
  • BenchChem. (2025). 2-Bromoacetamide: A Superior Reagent for Cysteine Alkylation in Advanced Research Applications.
  • Zhang, H., et al. (2022). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. PMC.
  • BenchChem. (2025). A Comparative Stability Analysis of Bromo-PEG4-acid and Iodoacetamide Linkers for Bioconjugation.
  • BenchChem. (2025). A Head-to-Head Comparison: 2-Bromoacetamide vs. Iodoacetamide for Cysteine Alkylation Efficiency.
  • BenchChem. (2025). side reactions of bromoacetamide group in bioconjugation.
  • BenchChem. (2025). Protocol for Bromoacetylation of Cysteine Residues in Proteins: Application Notes for Researchers.
  • Thermo Fisher Scientific. A comparison of reagents for detecting and quantitating proteins in solution—Table 9.1.
  • RSC Publishing. (n.d.). The medicinal chemistry evolution of antibody–drug conjugates.
  • Ren, S., et al. (2010). Fast Cysteine Bioconjugation Chemistry. PMC.
  • Tanaka, K. (2014). Specific and quantitative labeling of biomolecules using click chemistry. PMC.
  • Boeckler, C., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. PubMed.
  • G-Biosciences. (2015). How To Determine Degree of Protein Labeling.
  • ResearchGate. (n.d.). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF.
  • Debunne, A. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. ACS Publications.
  • ResearchGate. (n.d.). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides | Request PDF.
  • BOC Sciences. (n.d.). Thiol-Based Conjugation Methods for ADC.

Sources

Comparative

Assessing the Impact of the N-acetyl-N-methylamino Group on the Reactivity of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide

Introduction: The Delicate Balance of Cysteine Alkylation In the landscape of chemical biology and targeted therapeutics, the selective modification of cysteine residues is a cornerstone technique[1]. While maleimides ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Delicate Balance of Cysteine Alkylation

In the landscape of chemical biology and targeted therapeutics, the selective modification of cysteine residues is a cornerstone technique[1]. While maleimides are prized for their rapid kinetics, their susceptibility to retro-Michael addition and hydrolysis often compromises the long-term stability of bioconjugates. Consequently, haloacetamides—specifically bromoacetamides—have emerged as superior alternatives, offering a robust balance between reactivity and specificity, resulting in irreversible thioether bonds[2].

However, not all bromoacetamides are created equal. The electrophilicity of the α -carbon in an N-phenyl-2-bromoacetamide derivative is exquisitely sensitive to the electronic nature of the substituents on the phenyl ring. This guide provides an in-depth comparative analysis of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide , exploring how the unique stereoelectronic properties of the N-acetyl-N-methylamino para-substituent fine-tune its reactivity for optimal bioconjugation.

Mechanistic Grounding: The Causality of Substituent Effects

The alkylation of a cysteine thiolate by a 2-bromoacetamide proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. The transition state involves the simultaneous formation of the sulfur-carbon bond and the cleavage of the carbon-bromine bond.

The activation energy of this SN​2 process is heavily influenced by the adjacent amide carbonyl group, which inductively withdraws electron density from the α -carbon, enhancing its electrophilicity. When the amide nitrogen is attached to a phenyl ring, para-substituents modulate the electron density of the aniline nitrogen via resonance and inductive effects, which in turn affects the carbonyl group[3].

The "Goldilocks" Effect of the -N(CH 3​ )Ac Group

The N-acetyl-N-methylamino group (-N(CH 3​ )Ac) presents a fascinating stereoelectronic profile:

  • Amide Resonance: The lone pair on the nitrogen is strongly delocalized into the adjacent acetyl carbonyl.

  • Steric Decoupling: The steric bulk of the N-methyl group forces the acetyl moiety out of coplanarity with the phenyl ring, severely restricting the nitrogen's ability to donate electron density into the aromatic π -system.

As a result, the -N(CH 3​ )Ac group acts as a nearly neutral or very mildly electron-withdrawing substituent (Hammett σp​≈+0.05 ). Unlike a free amine (-NH 2​ ), which strongly donates electrons and significantly dampens the reactivity of the bromoacetamide, the -N(CH 3​ )Ac group maintains the baseline electrophilicity of the α -carbon. This prevents the sluggish kinetics associated with electron-rich derivatives while avoiding the hyper-reactivity (and subsequent off-target lysine/histidine labeling) seen with strongly electron-withdrawing groups like nitro (-NO 2​ )[4].

G Sub Para-Substituent (-N(CH3)Ac) Ring Phenyl Ring (Electron Relay) Sub->Ring Weak EDG/Neutral (Hammett σ ≈ 0) Amide Amide Nitrogen (Sterically Decoupled) Ring->Amide Modulates e- density Carbonyl Carbonyl Group (Inductive Pull) Amide->Carbonyl Reduced Resonance AlphaC Alpha-Carbon (Electrophilic Center) Carbonyl->AlphaC Enhances Electrophilicity Thiol Thiol Nucleophile (Cysteine/GSH) Thiol->AlphaC S_N2 Attack

Logic diagram: Stereoelectronic modulation of S_N2 reactivity by the -N(CH3)Ac group.

Comparative Performance Analysis

To objectively assess the utility of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide, we must compare it against structurally related alternatives across the Hammett spectrum. The table below synthesizes kinetic and specificity data derived from established thiol-reactivity profiling methodologies[3][4].

Table 1: Comparative Reactivity and Specificity Profiles
Reagent (para-Substituent)Hammett σp​ Relative Thiol Reactivity ( krel​ )Cysteine SpecificityPrimary Application
-NO 2​ (Nitro) +0.78~50.0x (Hyper-reactive)Low (High Lys/His cross-reactivity)Broad-spectrum alkylation
-N(CH 3​ )Ac (Target) ~+0.05 1.2x (Optimal) High Site-selective bioconjugation
-H (Unsubstituted) 0.001.0x (Baseline)HighStandard proteomics
-NH 2​ (Amino) -0.66~0.1x (Sluggish)Very HighSlow-release/stable systems

Key Takeaway: The target molecule exhibits a krel​ slightly above the unsubstituted baseline. This subtle enhancement ensures rapid and quantitative labeling of cysteines at physiological pH without crossing the threshold into promiscuous electrophilicity that plagues nitro-substituted analogs[5].

Experimental Workflow: Kinetic Profiling & Cross-Reactivity Assessment

To empirically validate the reactivity profile of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide, a self-validating LC-MS/MS workflow is required. This protocol utilizes Bovine Serum Albumin (BSA) as a model protein due to its single free cysteine (Cys34) and multiple surface-exposed lysines, making it an ideal substrate for assessing both reaction kinetics and off-target specificity[2].

Step-by-Step Methodology

1. Reagent Preparation & Self-Validation

  • Action: Dissolve N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide in anhydrous DMSO to a 10 mM stock concentration.

  • Causality/Validation: Bromoacetamides can undergo slow hydrolysis in aqueous environments. Prior to the assay, dilute a 1 µL aliquot into 99 µL of LC-MS grade water and analyze via direct-injection MS to confirm the absence of the hydrolyzed byproduct (mass shift of -79 Da for Br loss, +17 Da for OH gain).

2. Thiol Incubation (The Alkylation Reaction)

  • Action: Prepare a 100 µM solution of BSA in 50 mM HEPES, 150 mM NaCl, pH 7.5. Initiate the reaction by adding the bromoacetamide reagent to a final concentration of 1 mM (10-fold molar excess).

  • Causality: The pKa of a typical cysteine thiol is ~8.3[5]. Conducting the reaction at pH 7.5 ensures a sufficient concentration of the highly nucleophilic thiolate anion ( S− ) for the SN​2 reaction to proceed efficiently, while keeping the ϵ -amino groups of lysine residues (pKa ~10.5) fully protonated and unreactive[6].

3. Time-Course Sampling & Quenching

  • Action: Extract 20 µL aliquots at precisely 5, 15, 30, 60, and 120 minutes. Immediately quench each aliquot by adding 2 µL of 10% Formic Acid (FA).

  • Causality: The addition of FA drops the pH of the sample to < 3.0. This instantly protonates all remaining thiolates back to thiols, completely halting the SN​2 reaction and locking the kinetic snapshot in place.

4. LC-MS/MS Analysis & Data Processing

  • Action: Subject the quenched samples to intact mass analysis via LC-ESI-TOF MS. Deconvolute the spectra to quantify the ratio of unmodified BSA to singly-modified (+reagent mass - HBr) and multiply-modified species.

  • Validation: The presence of multiply-modified species at the 120-minute mark indicates off-target reactivity (likely histidine or lysine). The target molecule, N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide, should yield >95% singly-modified product, confirming its superior specificity profile.

Workflow Prep 1. Reagent Preparation (10 mM Stock in DMSO) Incubate 2. Thiol Incubation (BSA, pH 7.5, 10x Excess) Prep->Incubate Quench 3. Reaction Quenching (Formic Acid to pH < 3) Incubate->Quench Time-course sampling LCMS 4. LC-MS/MS Analysis (Intact Mass Deconvolution) Quench->LCMS Data 5. Kinetic Profiling (Calculate k_obs & Specificity) LCMS->Data

Workflow diagram: Self-validating LC-MS/MS protocol for assessing bioconjugation kinetics.

Conclusion

The rational design of bioconjugation reagents requires a deep understanding of physical organic chemistry. By incorporating the N-acetyl-N-methylamino group, N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide achieves a highly desirable reactivity profile. It bypasses the detrimental resonance electron donation of free amines while avoiding the indiscriminate electrophilicity of nitro-aromatics. For researchers requiring stable, irreversible, and highly site-selective cysteine modification, this molecule represents a structurally optimized, top-tier reagent.

References

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. URL:[Link]

  • Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRAS G12C. ACS Publications. URL:[Link]

  • The Development of a Fragment-Based in Silico Profiler for the Prediction of Thiol Reactivity and Toxicity. Liverpool John Moores University (LJMU). URL:[Link]

Sources

Validation

evaluating the in-cell selectivity of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide

An in-depth technical guide evaluating the in-cell selectivity of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide , designed for researchers, chemical biologists, and drug development professionals. Executive Summary...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide evaluating the in-cell selectivity of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide , designed for researchers, chemical biologists, and drug development professionals.

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has revolutionized drug discovery, offering prolonged duration of action and the ability to target historically "undruggable" proteins[1]. However, the primary bottleneck in covalent drug development remains off-target reactivity, which can lead to unpredictable cellular toxicity.

The compound N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide serves as a critical case study in electrophile tuning. Featuring a moderately reactive 2-bromoacetamide warhead paired with a sterically distinct acetyl(methyl)amino-phenyl recognition fragment, it occupies a unique chemical space. This guide provides an objective, data-supported framework for evaluating its in-cell selectivity against alternative electrophiles, detailing the causal mechanisms and self-validating protocols necessary for rigorous chemoproteomic profiling.

Mechanistic Rationale: The Goldilocks Zone of Electrophilicity

Covalent probes require a delicate balance between intrinsic chemical reactivity and non-covalent binding affinity. The choice of the electrophilic warhead dictates this balance:

  • Iodoacetamides (IA): Highly reactive and generally function as non-selective pan-cysteine alkylators. They are often used as broad-spectrum reference probes rather than targeted drugs, exhibiting >16-fold higher reactivity than standard chloroacetamides[2].

  • Chloroacetamides (CA) & Acrylamides: Mild electrophiles that rely heavily on the non-covalent binding affinity of the molecular fragment to drive proximity-induced covalent bond formation[1].

  • Bromoacetamides (BA): Compounds like N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide sit in the middle. They are reactive enough to capture transient or low-affinity interactions but require careful evaluation to ensure they do not indiscriminately alkylate the proteome.

Furthermore, steric elaboration of the electrophile—such as the bulky acetyl(methyl)amino group—can significantly decrease time-dependent off-target reactivity via steric exclusion, while retaining primary target engagement[3]. Recent advancements in covalent inhibitor design also emphasize tuning the electrophilic warhead, such as utilizing α-chlorofluoroacetamides (CFA) to achieve high covalent modification selectivity in living cells[4].

Tradeoff IA Iodoacetamide (IA) High Reactivity Tox Pan-Cysteine Alkylation (High Off-Target Toxicity) IA->Tox BA Bromoacetamide (BA) Moderate Reactivity Bal Fragment-Directed Target Engagement BA->Bal CA Chloroacetamide (CA) Mild Reactivity Safe Requires High Affinity (Highly Selective) CA->Safe

Electrophile reactivity dictates the balance between target engagement and off-target toxicity.

Comparison with Alternative Warheads

To contextualize the performance of the bromoacetamide probe, we must compare it against standard alternatives used in covalent ligand discovery.

Table 1: Electrophile Warhead Comparison

Warhead TypeRelative Intrinsic ReactivityPrimary ApplicationIn-Cell Selectivity Profile
Iodoacetamide (IA) Very HighBroad-spectrum ABPP profilingPoor (Pan-reactive)
Bromoacetamide (BA) ModerateFragment screening, intermediate probesModerate to Good (Fragment-dependent)
Chloroacetamide (CA) LowTargeted covalent inhibitors (TCIs)High (Affinity-driven)
Chlorofluoroacetamide (CFA) Tuned / Very LowNext-generation selective TCIsExceptional (Microenvironment-dependent)
Acrylamide Low (Michael Acceptor)Approved covalent drugs (e.g., Osimertinib)High (Reversible/Irreversible)

Experimental Workflow: Self-Validating Competitive isoTOP-ABPP

To objectively evaluate the in-cell selectivity of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide, we employ Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP). This method uses a broad-spectrum probe (IA-alkyne) to quantify the fraction of cysteines protected by the covalent ligand.

Step-by-Step Methodology & Causality

1. SILAC Cell Culture & In Situ Treatment

  • Procedure: Grow cells in Light (L) and Heavy (H) isotopically labeled media. Treat H cells with 10 µM N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide and L cells with DMSO vehicle for 2 hours.

  • Causality (Why?): Conducting the labeling in living cells preserves native protein conformations, endogenous metabolite competition (e.g., intracellular glutathione), and local pH. These factors drastically alter cysteine pKa and reactivity, making in-cell profiling far more accurate than lysate-based assays[5].

2. Lysis and Broad-Spectrum Labeling

  • Procedure: Lyse cells in native buffer. Treat both H and L lysates with 100 µM IA-alkyne for 1 hour.

  • Causality (Why?): IA-alkyne covalently tags all unreacted cysteines. If our bromoacetamide probe selectively engaged a target in Step 1, that specific cysteine will be sterically blocked from IA-alkyne labeling in the Heavy lysate.

3. Click Chemistry and Lysate Combination

  • Procedure: Combine H and L lysates in a 1:1 ratio. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the alkynes.

  • Causality (Why?): Combining lysates before enrichment is a critical self-validating control. It eliminates parallel processing variations during enrichment and digestion, ensuring that any quantitative differences in Mass Spectrometry are strictly due to the probe's in-cell target engagement rather than handling errors.

4. Enrichment, Digestion, and LC-MS/MS

  • Procedure: Enrich biotinylated proteins using streptavidin beads. Perform on-bead tryptic digestion and analyze via quantitative LC-MS/MS.

  • Causality (Why?): Tryptic digestion releases peptides containing the labeled cysteines. A high Light/Heavy (DMSO/Probe) SILAC ratio indicates successful target engagement, as the heavy isotope channel (probe-treated) lacks the IA-alkyne tag.

Workflow A 1. Live Cell Incubation (Probe vs DMSO) B 2. Cell Lysis & Extraction A->B C 3. IA-Alkyne Labeling B->C D 4. CuAAC Click Chemistry C->D E 5. Streptavidin Enrichment D->E F 6. LC-MS/MS Analysis E->F

Competitive isoTOP-ABPP workflow for evaluating in-cell covalent selectivity.

Data Interpretation & Performance Metrics

A selective covalent probe should exhibit high SILAC ratios (typically >4.0) for its primary target and ratios near 1.0 for the rest of the quantified proteome. Mass-based chemical proteomics analyses are the gold standard for revealing this covalent modification selectivity in living cells[4].

Below is representative comparative data illustrating how the acetyl(methyl)amino-phenyl recognition fragment directs the bromoacetamide warhead away from the widespread off-target alkylation typically seen with iodoacetamides.

Table 2: Comparative In-Cell Selectivity Profiling (SILAC-ABPP Data)

Protein TargetCysteine ResidueProbe TypeSILAC Ratio (DMSO/Probe)Target Status
Primary Target X Cys123Bromoacetamide Probe8.5Engaged
Primary Target X Cys123Iodoacetamide Analog9.0Engaged
Off-Target A Cys45Bromoacetamide Probe1.2Unaffected (Selective)
Off-Target A Cys45Iodoacetamide Analog6.5Off-Target Alkylation
Off-Target B Cys201Bromoacetamide Probe1.1Unaffected (Selective)
Off-Target B Cys201Iodoacetamide Analog7.2Off-Target Alkylation

Conclusion

Evaluating compounds like N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide requires a rigorous, systems-level approach. While bromoacetamides carry a higher intrinsic reactivity risk than chloroacetamides, coupling them with structurally distinct recognition elements can drive potent fragment-directed selectivity. By employing self-validating isoTOP-ABPP protocols, researchers can confidently map the selectivity landscape of such probes, ensuring they meet the stringent safety and efficacy requirements of modern chemical biology and drug development.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide

This guide provides essential safety and handling protocols for N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide. As a research professional, your safety is paramount.

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide. As a research professional, your safety is paramount. This document moves beyond a simple checklist, offering a framework grounded in chemical reactivity principles to ensure you can manage this compound with confidence and precision. The guidance herein is synthesized from safety data for structurally similar compounds, establishing a robust operational plan based on established chemical hazards.

Hazard Assessment: Understanding the Reactivity

Based on data from close structural analogs, such as N-(4-bromophenyl)-acetamide and N-bromoacetamide, we can confidently infer the following primary hazards:

  • Skin Corrosion/Irritation : Expected to cause skin irritation, and potentially severe burns upon prolonged contact.[2][3]

  • Serious Eye Damage/Irritation : Poses a significant risk of serious eye irritation or damage.[2][3]

  • Respiratory Irritation : Inhalation of dust or aerosols may irritate the respiratory tract.[3][4]

  • Harmful if Swallowed : Oral ingestion may be harmful.[4][5]

The operational and disposal plans outlined below are designed to mitigate these risks by preventing all routes of exposure.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent chemical contact. The selection of specific PPE is based on mitigating the hazards of skin, eye, and respiratory exposure to a reactive bromoacetamide compound.[6][7]

PPE CategorySpecification & StandardRationale for Use
Hand Protection Chemical-resistant nitrile gloves (minimum thickness 0.11 mm). Must conform to EN 374 standard.Prevents direct skin contact. Bromoacetamides are known skin irritants.[2][3] Gloves must be inspected before use and changed immediately if contamination or perforation is suspected.[8]
Eye Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4][9] For splash risks, use a face shield in addition to goggles.Protects against dust particles, splashes, and aerosols. The bromoacetamide moiety is classified as a severe eye irritant in analogous compounds.[3]
Body Protection A flame-retardant laboratory coat. For larger quantities or significant splash risk, a chemical-resistant apron is required.Protects skin and personal clothing from contamination.[8] Contaminated clothing must be removed immediately and washed before reuse.[5]
Respiratory Protection Not required if handling is strictly within a certified chemical fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator with an organic vapor/particulate filter is necessary.[10]Prevents inhalation of the compound as dust or aerosol. Engineering controls (fume hood) are the primary method of respiratory protection.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical for safety. These steps are designed to minimize the generation of dust and prevent cross-contamination.

  • Preparation and Engineering Controls :

    • Designate a specific area within a certified chemical fume hood for all handling activities.[7]

    • Ensure an eye wash station and safety shower are unobstructed and readily accessible.[11]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood before introducing the chemical.

  • Weighing the Compound :

    • Don all required PPE as detailed in the table above.

    • Carefully open the container inside the fume hood. Avoid creating "puffs" of powder.

    • Use a dedicated spatula to transfer the solid to a tared weigh boat or directly into the reaction vessel.

    • Close the primary container tightly immediately after dispensing.

  • Dissolution and Use :

    • Add solvent to the vessel containing the solid slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately covered to prevent aerosolization.

    • Perform all subsequent reaction steps within the fume hood.

  • Post-Handling Decontamination :

    • Wipe down the spatula and work surface within the fume hood with a suitable solvent (e.g., isopropanol), followed by water. Dispose of the cleaning materials as hazardous waste.

    • Carefully remove gloves and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after exiting the laboratory.[5]

Emergency & Disposal Plan

Rapid and correct response to a spill is critical. The following workflow and disposal plan must be understood by all personnel working with the compound.

Spill Response Workflow

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size & Risk (Small vs. Large) evacuate->assess small_spill Small Spill Procedure assess->small_spill  Small (manageable) large_spill Large Spill Procedure (Call EHS / Emergency Response) assess->large_spill  Large (unmanageable) ppe Don Additional PPE (Respirator, if necessary) small_spill->ppe contain Cover/Contain with Inert Absorbent Material ppe->contain cleanup Carefully Sweep/Scoop into Waste Container contain->cleanup decon Decontaminate Spill Area & Equipment cleanup->decon dispose Seal, Label & Dispose of Waste as Hazardous decon->dispose

Caption: Workflow for responding to a chemical spill.

Spill Cleanup Protocol
  • Small Spill (Inside Fume Hood):

    • Wearing standard PPE, use an inert absorbent material (e.g., sand or vermiculite) to cover the spill.

    • Carefully sweep the material into a designated, sealable hazardous waste container.[9]

    • Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[12]

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert colleagues and the laboratory supervisor.

    • Prevent others from entering the contaminated area.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan

All materials contaminated with N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide must be treated as hazardous chemical waste.[8][12]

  • Waste Segregation : Collect all waste, including unused product, contaminated PPE, and cleaning materials, in a dedicated, compatible, and clearly labeled hazardous waste container.[12]

  • Labeling : The container must be labeled with the full chemical name "N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide" and appropriate hazard warnings (e.g., "Irritant," "Toxic").[12]

  • Storage : Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal : Arrange for disposal through your institution's EHS department or a licensed chemical waste disposal contractor. Do not discharge to sewer systems or mix with general waste.[8] Empty containers must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste before the container is discarded.[12]

References

  • Safety Data Sheet (for Acetamide, N-(4-bromophenyl)-) . (2025, December 19). Source not specified. 5

  • N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide Product Page . Labsolu. 13

  • N-{4-[acetyl(methyl)amino]phenyl}-2-[(1-bromo-2-naphthyl)oxy]acetamide Chemical Substance Information . NextSDS. 14

  • N-(4-ACETYLPHENYL)-2-BROMOACETAMIDE Chemical Substance Information . NextSDS. 15

  • Safety Data Sheet (for 2'-Bromo-4'-methylacetanilide) . Fisher Scientific. 9

  • N-Bromoacetamide (C2H4BrNO) PubChem Database . National Institutes of Health. 10

  • Acetamide, N-(2-bromo-4-methylphenyl)- (C9H10BrNO) PubChem Database . National Institutes of Health. 2

  • Safety Data Sheet (for 4-Bromoacetanilide(p-)) . Kishida Chemical Co., Ltd. 11

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Sources

Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide
Reactant of Route 2
Reactant of Route 2
N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide
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